Product packaging for 1,1,1-Tribromoacetone(Cat. No.:CAS No. 3770-98-7)

1,1,1-Tribromoacetone

Cat. No.: B11932703
CAS No.: 3770-98-7
M. Wt: 294.77 g/mol
InChI Key: OHJUXYKQXTXBTR-UHFFFAOYSA-N
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Description

1,1,1-Tribromoacetone ( 3770-98-7) is a high-purity, halogenated ketone of significant interest in advanced organic chemistry research and synthesis. With the molecular formula C3H3Br3O and a molecular weight of 294.767 g/mol, it is characterized by its high density of approximately 2.6 g/cm³ and a boiling point of around 219.5°C . This compound is prominently recognized for its role in alpha-halogenation reactions of ketones, a fundamental transformation studied in mechanistic organic chemistry . It serves as a versatile precursor and intermediate in the synthesis of more complex organic molecules, particularly in the development of novel compounds and materials. Researchers value this compound for its application in exploring reaction mechanisms, such as acid-catalyzed enol formation and subsequent electrophilic attack, which proceeds via a characteristic rate law independent of halogen concentration . Beyond synthetic utility, its study is relevant in environmental and bio-organic chemistry, as related tribromo compounds have been identified in marine ecosystems, opening avenues for investigating natural halogenation processes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area or fume hood, in compliance with their institution's chemical hygiene plan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Br3O B11932703 1,1,1-Tribromoacetone CAS No. 3770-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-tribromopropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O/c1-2(7)3(4,5)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUXYKQXTXBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336849
Record name 1,1,1-Tribromopropan-2-one
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Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-98-7
Record name 1,1,1-Tribromopropanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3770-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Tribromopropan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Tribromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,1,1-tribromoacetone (TBA), a halogenated ketone of significant interest in organic synthesis and as a potential intermediate in medicinal chemistry. This document details its physical and chemical characteristics, synthesis, reactivity, and predicted spectral data. Due to the limited availability of direct experimental data for this compound, this guide draws upon established principles of organic chemistry and data from analogous compounds to provide a thorough understanding of its behavior.

Introduction

This compound, with the chemical formula C₃H₃Br₃O, is a polyhalogenated ketone.[1] The presence of three bromine atoms on the α-carbon significantly influences the reactivity of the adjacent carbonyl group, making it a versatile, albeit reactive, building block in organic synthesis. Its structural similarity to other α-halo ketones suggests potential applications as an intermediate in the synthesis of various heterocyclic compounds and as a subject for studying reaction mechanisms such as the Favorskii rearrangement.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily computed estimates from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₃H₃Br₃OPubChem[1]
Molecular Weight 294.77 g/mol PubChem[1]
CAS Number 3770-98-7PubChem[1]
IUPAC Name 1,1,1-tribromopropan-2-onePubChem[1]
Canonical SMILES CC(=O)C(Br)(Br)BrPubChem[1]
Computed XLogP3 2.3PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 1PubChem[1]
Computed Rotatable Bond Count 1PubChem[1]

Synthesis

Proposed Synthetic Pathway: The Haloform Reaction

The synthesis of this compound can be achieved through the reaction of acetone (B3395972) with a brominating agent in the presence of a base. The generally accepted mechanism for the haloform reaction suggests that the enolate of the ketone is successively halogenated.[4][5]

G Acetone Acetone Enolate Enolate Acetone->Enolate Base (e.g., NaOH) Monobromoacetone Monobromoacetone Enolate->Monobromoacetone Br₂ Dibromoacetone Dibromoacetone Monobromoacetone->Dibromoacetone Base, Br₂ Tribromoacetone This compound Dibromoacetone->Tribromoacetone Base, Br₂ G TBA This compound Tetrahedral_Intermediate Tetrahedral Intermediate TBA->Tetrahedral_Intermediate Nucleophile (e.g., OH⁻) Rearrangement Rearrangement & Bromide Elimination Tetrahedral_Intermediate->Rearrangement Acid_Derivative Carboxylic Acid Derivative Rearrangement->Acid_Derivative

References

CAS number and IUPAC name for 1,1,1-tribromopropan-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,1-tribromopropan-2-one, a halogenated ketone. The document is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data. Given the limited availability of extensive experimental studies on this specific compound, this guide consolidates known information and presents generalized experimental workflows and logical diagrams relevant to the characterization and handling of similar α-haloketones.

Chemical Identification and Properties

1,1,1-Tribromopropan-2-one, also known as 1,1,1-tribromoacetone, is a chemical compound with the molecular formula C₃H₃Br₃O[1].

IdentifierValue
IUPAC Name 1,1,1-tribromopropan-2-one[1]
CAS Number 3770-98-7[1]
Synonyms This compound, Tribromaceton, 1,1,1-Tribromopropanone[1]
Molecular Formula C₃H₃Br₃O[1]
Molecular Weight 294.77 g/mol [1]
Canonical SMILES CC(=O)C(Br)(Br)Br[1]
InChI Key OHJUXYKQXTXBTR-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 1,1,1-tribromopropan-2-one.

PropertyValue
XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Exact Mass 293.77135 Da[1]
Monoisotopic Mass 291.77340 Da[1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 7[1]
Complexity 82.7[1]

Experimental Protocols

General Workflow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_activity Biological Screening (Optional) synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC, GC) purification->purity in_vitro In vitro Assays purity->in_vitro in_vivo In vivo Studies in_vitro->in_vivo

A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

Logical Relationships in Reactivity

While specific signaling pathways involving 1,1,1-tribromopropan-2-one are not documented, a logical diagram illustrating the potential reactivity of α-haloketones is presented. The presence of the carbonyl group and the adjacent bromine atoms suggests susceptibility to nucleophilic attack and potential for rearrangement or elimination reactions.

G cluster_reactions Potential Reaction Pathways compound 1,1,1-Tribromopropan-2-one nucleophilic_attack Nucleophilic Attack at Carbonyl Carbon compound->nucleophilic_attack substitution Nucleophilic Substitution of Bromine compound->substitution rearrangement Favorskii-type Rearrangement compound->rearrangement elimination Elimination Reactions compound->elimination

Potential reaction pathways for an α,α,α-trihaloketone like 1,1,1-tribromopropan-2-one.

References

Physical and chemical properties of 1,1,1-Tribromoacetone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-tribromoacetone. The information is compiled to support research, drug development, and other scientific applications where this compound may be of interest.

Chemical and Physical Properties

This compound, with the CAS number 3770-98-7, is a halogenated ketone.[1] Its fundamental properties are summarized in the tables below. Note that some data are computationally predicted due to the limited availability of experimentally determined values in published literature.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₃Br₃O[1]
Molecular Weight 294.77 g/mol [1]
IUPAC Name 1,1,1-tribromopropan-2-one[1]
Synonyms Tribromoaceton, 1,1,1-Tribromopropanone[1]
Computed XLogP3 2.3[2]
Computed Topological Polar Surface Area 17.1 Ų[2]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource(s)
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 291.77340 Da[2]
Monoisotopic Mass 291.77340 Da[2]
Heavy Atom Count 7[2]
Formal Charge 0[2]
Complexity 82.7[2]

Synthesis and Experimental Protocols

Proposed Synthesis via Haloform Reaction

The following is a generalized, proposed protocol for the synthesis of this compound from acetone (B3395972), based on the principles of the haloform reaction.

Reaction: CH₃COCH₃ + 3 Br₂ + 4 NaOH → CH₃COONa + CHBr₃ + 3 NaBr + 3 H₂O

Materials:

  • Acetone

  • Bromine

  • Sodium hydroxide (B78521) (aqueous solution)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetone in a suitable solvent (e.g., water or a water/t-butanol mixture). Cool the flask in an ice bath.

  • Addition of Base and Halogen: Slowly and concurrently add an aqueous solution of sodium hydroxide and bromine to the cooled acetone solution with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature. The bromine color should disappear as it is consumed. An excess of bromine and base is required to ensure complete tri-halogenation.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature to ensure completion.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess bromine.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.

Diagram of Proposed Synthesis Workflow

G Proposed Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Acetone in Solvent add_reagents Add Bromine and NaOH Solution start->add_reagents react Stir at Controlled Temperature add_reagents->react quench Quench with Reducing Agent react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Distillation wash_dry->purify end end purify->end Final Product: this compound

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data (Predicted)

Predicted ¹H NMR Spectrum
  • Prediction: A single peak is expected for the three equivalent protons of the methyl group (CH₃).

  • Chemical Shift (δ): The chemical shift of this singlet would be significantly downfield from that of acetone (δ ≈ 2.17 ppm) due to the strong electron-withdrawing effect of the adjacent tribromomethyl group (CBr₃). A predicted range could be around δ 2.5-3.0 ppm .

Predicted ¹³C NMR Spectrum
  • Prediction: Two signals are expected in the ¹³C NMR spectrum.

  • Assignments:

    • Carbonyl Carbon (C=O): This peak would appear in the typical range for ketones, but potentially shifted slightly due to the electron-withdrawing bromine atoms. A predicted range is δ 190-200 ppm .

    • Tribromomethyl Carbon (-CBr₃): This carbon is directly attached to three bromine atoms, which would cause a significant upfield shift compared to a typical methyl group. A predicted range is δ 30-40 ppm .

    • Methyl Carbon (-CH₃): This carbon would also be influenced by the adjacent carbonyl and tribromomethyl groups, likely appearing in the range of δ 25-35 ppm .

Predicted IR Spectrum
  • Key Absorptions:

    • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected. Due to the electron-withdrawing effect of the bromine atoms, this peak would likely be shifted to a higher wavenumber compared to acetone (approx. 1715 cm⁻¹). A predicted range is 1725-1745 cm⁻¹ .

    • C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl group would be observed in the range of 2900-3000 cm⁻¹ .

    • C-H Bend: Bending vibrations for the methyl group would appear around 1350-1450 cm⁻¹ .

    • C-Br Stretch: One or more strong absorptions corresponding to the C-Br stretching vibrations would be expected in the fingerprint region, typically between 500-700 cm⁻¹ .

Chemical Reactivity and Stability

  • Reactivity with Nucleophiles: The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. The tribromomethyl group is a good leaving group, which can facilitate cleavage of the C-C bond after nucleophilic attack at the carbonyl, as seen in the final step of the haloform reaction.

  • Stability: Halogenated ketones can be sensitive to light and base. It is advisable to store this compound in a cool, dark place.

Biological Activity

Information regarding the specific biological activity of this compound is limited. It is listed by some chemical suppliers as a "drug derivative" and an "inhibitor," but without further details on its targets or mechanism of action.[8][10][11][12][13][14] Further research is required to elucidate its pharmacological profile.

Safety Information

  • Hazards: As a halogenated ketone, this compound should be handled with care. It is expected to be an irritant to the eyes, skin, and respiratory system.

  • Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided synthesis protocol is a generalized suggestion and has not been optimized. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets. The spectral data presented is predicted and should be confirmed with experimental analysis.

References

An In-depth Technical Guide to the Enolization Mechanism for Alpha-Halogenation of Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the enolization mechanism central to the alpha-halogenation of acetone (B3395972). It details the distinct pathways catalyzed by acids and bases, presents available quantitative kinetic data, and offers detailed experimental protocols for practical application. The core of this analysis lies in understanding the formation of the enol or enolate intermediate, which is the rate-determining step and dictates the reaction's outcome.

Core Concepts: Acid vs. Base Catalysis

The alpha-halogenation of a ketone like acetone involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a halogen. This reaction does not occur without a catalyst, as the C-H bond at the α-position is not sufficiently reactive. The role of the catalyst is to facilitate the formation of a more reactive intermediate: an enol in acidic conditions or an enolate in basic conditions.[1][2]

Acid-Catalyzed Halogenation

In the presence of an acid catalyst (e.g., H⁺), acetone undergoes a tautomerization to its enol form.[3] This enol is the key reactive intermediate. The mechanism proceeds in two main stages: the acid-catalyzed formation of the enol, followed by a rapid reaction of the enol with the halogen.[4]

The rate of the overall halogenation is dependent on the rate of enol formation.[5][6] Kinetic studies have consistently shown that the reaction rate is first-order with respect to acetone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen concentration.[4][7] This indicates that the halogen is not involved in the rate-determining step.[7] Consequently, the rates of chlorination, bromination, and iodination of acetone under acidic conditions are identical.[6]

A key characteristic of the acid-catalyzed reaction is that it predominantly results in monohalogenation .[1][2] Once one halogen atom is attached to the alpha-carbon, its electron-withdrawing nature decreases the basicity of the carbonyl oxygen. This makes the initial protonation step, which is required for enol formation, less favorable for the halogenated acetone than for the original acetone molecule, thus slowing down subsequent halogenations.[1][2]

Base-Catalyzed Halogenation

Under basic conditions (e.g., in the presence of OH⁻), the reaction proceeds through an enolate intermediate.[1] A hydroxide (B78521) ion abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate anion.[3] This enolate is highly nucleophilic and rapidly attacks the halogen molecule.[8]

In stark contrast to the acid-catalyzed pathway, base-catalyzed halogenation is difficult to stop at the monosubstituted product and typically leads to polyhalogenation .[2][3] The electron-withdrawing inductive effect of the first halogen atom introduced increases the acidity of the remaining α-hydrogens.[1][2] This makes the subsequent removal of a proton by the base faster, leading to a rapid succession of halogenations until all α-hydrogens on one side of the ketone are replaced.[9] In the case of acetone, a methyl ketone, this leads to the formation of a trihaloacetone, which is then cleaved by the base in the final steps of the haloform reaction to yield a haloform (e.g., chloroform, bromoform, or iodoform) and a carboxylate salt.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enolization and halogenation of acetone.

Table 1: Kinetic Data for Acid-Catalyzed Enolization of Acetone

ParameterValueConditionsSource(s)
Rate Law rate = k[Acetone][H⁺]Aqueous Solution[4][7]
Catalytic Constant (kH⁺) 2.84 x 10⁻⁵ M⁻¹s⁻¹25°C, Aqueous Solution (average of 18 studies)[3]
Catalytic Constant (kH⁺) 2.95 x 10⁻⁵ M⁻¹s⁻¹25°C, Aqueous Solution (from glass electrode measurements)[3]
Catalytic Constant (kH⁺) (2.79 ± 0.02) x 10⁻⁵ M⁻¹s⁻¹25°C, Aqueous Solution, Ionic Strength 0.10 M (NaClO₄)[12]
Enthalpy of Activation (ΔH‡) 21.3 ± 0.4 kcal mol⁻¹Aqueous Solution[12]
Entropy of Activation (ΔS‡) -9.0 ± 1.4 cal K⁻¹ mol⁻¹Aqueous Solution[12]

Table 2: Kinetic Data for Base-Catalyzed Halogenation of Acetone

ParameterValueConditionsSource(s)
pKa of Acetone 18.9 ± 0.325°C, Ionic Strength 1.0 M (KCl or KNO₃)[2]
Rate Constant (Enolate + I₂) ~5 x 10⁹ M⁻¹s⁻¹ (diffusion-controlled)25°C, Aqueous Solution[2]
Rate Constant (Enolate + HOBr) ~5 x 10⁹ M⁻¹s⁻¹ (diffusion-controlled)25°C, Aqueous Solution[2]
Rate Constant (Enolate + BrO⁻) 8 x 10⁷ M⁻¹s⁻¹25°C, Aqueous Solution[2]
Rate Constant (Enolate + I₃⁻) 3.6 x 10⁸ M⁻¹s⁻¹25°C, Aqueous Solution[2]
Qualitative Observation Rate of successive halogenations is faster than the first.Basic aqueous solution[1][2]

Experimental Protocols

Protocol for Acid-Catalyzed α-Bromination of Acetone

This protocol is adapted from established laboratory procedures for the synthesis of bromoacetone (B165879).[1][6]

Materials:

  • Acetone (C₃H₆O)

  • Glacial Acetic Acid (CH₃COOH)

  • Bromine (Br₂)

  • Water (H₂O)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Calcium Chloride (CaCl₂)

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Stirrer

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with a stirrer, reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Initial Mixture: To the flask, add 30 g of acetone, 30 g of glacial acetic acid, and 120 mL of water.[6]

  • Heating: Gently heat the mixture to approximately 70°C using a water bath.[6]

  • Bromine Addition: Slowly add 91 g of bromine from the dropping funnel into the stirred reaction mixture. The addition should be regulated to prevent a buildup of unreacted bromine. The reaction can be initiated or accelerated by exposure to a strong light source (e.g., a 750-watt lamp).[6] The addition typically takes one to two hours. A violent reaction can occur if too much bromine is present at once.[1]

  • Reaction Completion: Continue stirring until the bromine color disappears.

  • Quenching and Neutralization: Add 60 mL of water and cool the flask.[6] Carefully neutralize the excess hydrobromic acid by adding a saturated solution of sodium carbonate until the solution is no longer acidic.

  • Extraction: The bromoacetone will separate as an oily layer. Transfer the contents of the flask to a separatory funnel and separate the organic layer.

  • Drying and Purification: Dry the crude bromoacetone over anhydrous calcium chloride. Purify the product by vacuum distillation. Bromoacetone has a boiling point of 136°C at atmospheric pressure.[6]

Protocol for Base-Catalyzed Haloform (Iodoform) Reaction of Acetone

This protocol describes a typical procedure for the iodoform (B1672029) test, which is a qualitative application of the haloform reaction.

Materials:

  • Acetone (C₃H₆O)

  • Iodine-Potassium Iodide Solution (I₂ in KI)

  • Sodium Hydroxide Solution (e.g., 10% NaOH)

  • Test tubes

  • Water bath

Procedure:

  • Initial Solution: In a test tube, place approximately 2 mL of a dilute acetone solution (e.g., 5% in water).

  • Base Addition: Add approximately 2 mL of 10% sodium hydroxide solution and warm the mixture gently in a water bath.

  • Iodine Addition: Add the iodine-potassium iodide solution dropwise, with shaking, until a faint, persistent yellow color of iodine remains.

  • Observation: Continue to warm the mixture for a few minutes. If no precipitate forms, add a few more drops of NaOH solution to decolorize the excess iodine.

  • Result: The formation of a yellow precipitate of iodoform (CHI₃), which has a characteristic antiseptic smell, indicates a positive reaction. The reaction proceeds through the formation of triiodoacetone, which is then cleaved by the hydroxide base.[10]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and a general experimental workflow.

Acid_Catalyzed_Halogenation cluster_enol_formation Step 1: Enol Formation (Rate-Determining) cluster_halogenation Step 2: Halogenation (Fast) reactant reactant intermediate intermediate product product catalyst catalyst Acetone Acetone (Keto Form) Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H⁺ H_plus_in H⁺ H_plus_in->Acetone Enol Enol Intermediate Protonated_Acetone->Enol + H₂O - H₃O⁺ Water_in H₂O Halogenated_Intermediate Halonium Intermediate Enol->Halogenated_Intermediate + X₂ H3O_plus_out H₃O⁺ Halogen X₂ Alpha_Haloacetone_Protonated Protonated α-Haloacetone Halogenated_Intermediate->Alpha_Haloacetone_Protonated - X⁻ Alpha_Haloacetone α-Haloacetone Alpha_Haloacetone_Protonated->Alpha_Haloacetone - H⁺ H_plus_out H⁺ (regenerated) Alpha_Haloacetone_Protonated->H_plus_out X_minus X⁻

Caption: Acid-catalyzed α-halogenation of acetone via an enol intermediate.

Base_Catalyzed_Halogenation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Halogenation cluster_step3 Steps 3 & 4: Repeat (Faster) cluster_step4 Step 5: Nucleophilic Acyl Substitution & Cleavage reactant reactant intermediate intermediate product product catalyst catalyst Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate + OH⁻ - H₂O OH_in OH⁻ Mono_Haloacetone Monohaloacetone Enolate->Mono_Haloacetone + X₂ - X⁻ Water_out H₂O Halogen1 X₂ Enolate2 Enolate of Monohaloacetone Mono_Haloacetone->Enolate2 + OH⁻ - H₂O X_minus1 X⁻ OH_in2 OH⁻ Di_Haloacetone Dihaloacetone Enolate2->Di_Haloacetone + X₂ - X⁻ Water_out2 H₂O Halogen2 X₂ Tri_Haloacetone Trihaloacetone Di_Haloacetone->Tri_Haloacetone ... X_minus2 X⁻ Cleavage_Intermediate Tetrahedral Intermediate Tri_Haloacetone->Cleavage_Intermediate + OH⁻ OH_in3 OH⁻ Carboxylate Acetate Cleavage_Intermediate->Carboxylate - ⁻CX₃ CX3_minus ⁻CX₃ Haloform Haloform (CHX₃) CX3_minus->Haloform + H₂O - OH⁻ H2O_in H₂O OH_out OH⁻

Caption: Base-catalyzed halogenation (Haloform Reaction) via an enolate.

Experimental_Workflow start_end start_end process process decision decision output output start Start setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) start->setup add_reagents Add Acetone and Catalyst (Acid or Base) to Solvent setup->add_reagents heat Adjust Temperature add_reagents->heat add_halogen Slowly Add Halogen (e.g., Br₂) heat->add_halogen monitor Monitor Reaction (e.g., Color Disappearance) add_halogen->monitor is_complete Reaction Complete? monitor->is_complete is_complete->monitor No workup Workup Procedure is_complete->workup Yes neutralize Quench & Neutralize workup->neutralize extract Extract Product neutralize->extract dry_purify Dry and Purify (e.g., Distillation) extract->dry_purify product Isolated α-Haloacetone or Haloform Product dry_purify->product end End product->end

Caption: Generalized workflow for α-halogenation of acetone experiments.

References

An In-depth Technical Guide: The Relationship Between 1,1,1-Tribromoacetone and Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical relationship between 1,1,1-Tribromoacetone and bromoacetone (B165879), establishing that the former is a derivative of the latter. This document outlines the structural similarities, defines the term "chemical derivative," and presents the synthetic pathway that connects these two compounds.

Defining a Chemical Derivative

In the field of chemistry, a derivative is a compound that is derived from a similar compound through a chemical reaction.[1][2][3] It can also be conceptualized as arising from a parent compound by the replacement of one or more atoms or groups of atoms with a different set of atoms or groups.[4][5] This relationship is fundamental to understanding organic chemistry, as it helps to classify compounds and predict their properties and reactions.

Structural Analysis of Bromoacetone and this compound

A comparison of the chemical structures of bromoacetone and this compound reveals a clear structural lineage. Both molecules are built upon an acetone (B3395972) backbone.

  • Bromoacetone , with the chemical formula C₃H₅BrO, is a monobrominated ketone.[6][7][8] Specifically, it is an acetone molecule where one hydrogen atom on a methyl group has been substituted by a bromine atom.

  • This compound , having the chemical formula C₃H₃Br₃O, is a tribrominated ketone.[9] In this molecule, three hydrogen atoms on one of the methyl groups of the acetone parent have been replaced by three bromine atoms.

The shared acetone core and the differing degrees of bromination are key to understanding their relationship.

The Derivative Relationship

The logical progression from the parent compound, acetone, is as follows:

  • Acetone (Propan-2-one)

  • Bromoacetone (1-Bromopropan-2-one) - A mono-substituted derivative of acetone.

  • 1,1-Dibromoacetone (1,1-Dibromopropan-2-one) - A di-substituted derivative of acetone and a mono-substituted derivative of bromoacetone.

  • This compound (1,1,1-Tribromopropan-2-one) - A tri-substituted derivative of acetone and a di-substituted derivative of bromoacetone.

Data Presentation

The physical and chemical properties of these compounds are summarized in the table below for easy comparison.

PropertyBromoacetoneThis compound
Chemical Formula C₃H₅BrOC₃H₃Br₃O
Molar Mass 136.976 g·mol⁻¹294.77 g·mol⁻¹
IUPAC Name 1-Bromopropan-2-one1,1,1-Tribromopropan-2-one
Appearance Colorless liquidNot specified
CAS Number 598-31-23770-98-7

Experimental Protocols: Synthesis of Brominated Acetones

The synthesis of bromoacetone and its derivatives typically involves the electrophilic substitution of the α-carbon of acetone with bromine, often in the presence of an acid catalyst.[12] A common challenge in this synthesis is over-bromination, which leads to the formation of di- and tribrominated products.[8][12] This over-bromination itself is evidence of the derivative relationship, as bromoacetone is further brominated to yield dibromoacetone and then tribromoacetone.

A general experimental procedure for the bromination of acetone is as follows:

  • Acetone is dissolved in a suitable solvent, such as water or acetic acid.

  • A catalytic amount of acid is added to facilitate the enolization of acetone.

  • Bromine is added dropwise to the reaction mixture with stirring. The temperature is controlled to prevent unwanted side reactions.

  • The reaction is monitored until the desired degree of bromination is achieved. The disappearance of the bromine color can indicate the completion of the reaction.

  • The product mixture is then worked up to isolate the desired brominated acetone. This may involve neutralization, extraction, and distillation.

It is important to note that controlling the stoichiometry of the reactants is crucial to selectively synthesize mono-, di-, or tri-brominated acetone.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the synthetic pathway from acetone to this compound, highlighting the position of bromoacetone as a key intermediate.

G Acetone Acetone (C₃H₆O) Bromoacetone Bromoacetone (C₃H₅BrO) Acetone->Bromoacetone + Br₂ Dibromoacetone 1,1-Dibromoacetone (C₃H₄Br₂O) Bromoacetone->Dibromoacetone + Br₂ Tribromoacetone This compound (C₃H₃Br₃O) Dibromoacetone->Tribromoacetone + Br₂

Caption: Synthetic pathway from acetone to this compound.

Experimental Workflow

The generalized workflow for the synthesis and isolation of brominated acetones is depicted below.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Reactants: Acetone, Bromine, Acid Catalyst B Reaction Mixture A->B Mixing & Stirring C Neutralization B->C D Extraction C->D E Distillation D->E F Isolated Product E->F

References

The Discovery of 1,1,1-Tribromoacetone: A Technical Review of its Primary Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the primary literature surrounding the discovery and synthesis of 1,1,1-tribromoacetone. While the initial isolation of this specific isomer is not explicitly detailed in readily available historical documents, its formation is intrinsically linked to the first reports of bromoacetone (B165879) synthesis. Over-bromination of acetone (B3395972) naturally leads to the production of di- and tri-brominated species, making the existence of this compound an inherent consequence of the early experiments in this area.

Historical Context: The First Bromination of Acetone

The first documented synthesis of bromoacetone is attributed to N. Sokolowsky in 1876. While the full text of this seminal work is not widely accessible, it is referenced as the foundational report on the reaction between acetone and bromine. It is within this context that the unintentional synthesis of this compound likely first occurred as a byproduct. The main challenge in these early syntheses was controlling the extent of bromination, with the formation of di- and tri-brominated acetones being a common outcome.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the electrophilic substitution of the alpha-carbons of acetone with bromine, typically in the presence of a catalyst. The reaction proceeds via an enol or enolate intermediate. While historical methods often resulted in a mixture of brominated acetones, modern protocols have been developed to control the reaction conditions and product distribution.

A representative modern experimental protocol for the synthesis of a mixture containing tribromoacetone is described in the patent literature. This process involves the reaction of acetone with bromine in a suitable solvent.

Experimental Protocol: Bromination of Acetone in Ethyl Acetate (B1210297)

This protocol is adapted from a method described in US Patent US20080249324A1.

Materials:

  • Acetone

  • Bromine

  • Ethyl Acetate

  • Nitrogen gas

Procedure:

  • A solution of acetone in ethyl acetate is prepared in a reaction vessel.

  • The solution is brought to a specific temperature (e.g., 30°C).

  • A measured quantity of bromine is rapidly added to the acetone solution with vigorous mixing.

  • The reaction is allowed to proceed until the characteristic color of bromine disappears, indicating its consumption.

  • The reaction mixture is then sparged with nitrogen to remove any remaining volatile byproducts.

  • The resulting mixture of brominated acetones is then analyzed to determine the product distribution.

Quantitative Data

The following table summarizes the quantitative data from a representative experiment on the bromination of acetone, highlighting the formation of tribromoacetone as a significant component of the product mixture.

Reactant/ProductMolar Ratio (relative to Acetone)Weight (grams)VolumeTemperature (°C)Reaction TimeProduct Percentage (%)
Reactants
Acetone119.5-3045 seconds-
Bromine~1.6107.4-
Ethyl Acetate-136.6-
Products
Bromoacetone-----13.0
1,1-Dibromoacetone-----5.4
1,3-Dibromoacetone-----70.5
Tribromoacetone -----11.1

Data adapted from US Patent US20080249324A1.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants Acetone Acetone (CH₃COCH₃) Bromoacetone Bromoacetone Acetone->Bromoacetone + Br₂ Bromine Bromine (Br₂) Dibromoacetone Dibromoacetone Tribromoacetone This compound (Br₃C-CO-CH₃) Bromoacetone->Dibromoacetone + Br₂ Dibromoacetone->Tribromoacetone + Br₂ Catalyst Acid or Base Catalyst Catalyst->Bromoacetone Catalyst->Dibromoacetone Catalyst->Tribromoacetone

Caption: Stepwise bromination of acetone leading to this compound.

G start Start prep Prepare Acetone Solution start->prep add_br2 Add Bromine prep->add_br2 react Reaction add_br2->react sparge Nitrogen Sparge react->sparge analyze Analysis of Product Mixture sparge->analyze end End analyze->end

Caption: General experimental workflow for the synthesis of brominated acetones.

Spectral Analysis of 1,1,1-Tribromoacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 1,1,1-tribromoacetone (CAS No. 3770-98-7), a halogenated ketone of interest in organic synthesis and pharmaceutical development. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on established principles and data from analogous structures.

Introduction

This compound, with the molecular formula C₃H₃Br₃O, is a derivative of acetone (B3395972) featuring a tribromomethyl group.[1] This structural feature significantly influences its chemical reactivity and spectroscopic properties. Understanding its spectral signature is crucial for its identification, characterization, and quantification in research and development settings.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Mass Spectrometry Data

Mass spectrometry of this compound is characterized by fragmentation patterns influenced by the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in characteristic isotopic patterns for bromine-containing fragments.

Table 1: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₃H₃Br₃OPubChem[1]
Molecular Weight294.77 g/mol PubChem[1]
Major Peaks (m/z)43, 44, 42PubChem[1]

Further analysis suggests that the peak at m/z 43 likely corresponds to the acetyl cation [CH₃CO]⁺, a common fragment in the mass spectra of methyl ketones.

Predicted NMR Spectral Data

Due to the lack of publicly available experimental NMR spectra, the following data is based on prediction and analysis of similar halogenated ketones.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 3.0Singlet3HCH₃

The chemical shift of the methyl protons is expected to be downfield from that of acetone due to the electron-withdrawing effect of the adjacent tribromomethyl group. A predicted value of 7.64 ppm in acetone solvent has been reported, though this appears unusually high and may need experimental verification.[2]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~190 - 200C=O (Ketone)
~30 - 40CH₃ (Methyl)
~35 - 45CBr₃
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1730 - 1710StrongC=O Stretch (Ketone)
~1450 - 1350MediumC-H Bend (Methyl)
~700 - 500StrongC-Br Stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound, based on standard techniques for halogenated ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Ion Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.

    • Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Prep Sample Preparation (Dissolution, Pelletizing, etc.) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR To Spectrometers MS Mass Spectrometry (GC-MS) Prep->MS To Spectrometers IR IR Spectroscopy Prep->IR To Spectrometers Process Data Processing (Baseline Correction, Integration) NMR->Process Raw Data MS->Process Raw Data IR->Process Raw Data Interpret Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Report Technical Report & Data Archiving Interpret->Report

A generalized workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectral_Data_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Molecule This compound (C₃H₃Br₃O) NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spec. Molecule->MS IR IR Molecule->IR Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Connectivity->Molecule Elucidates MolWeight->Molecule Elucidates FuncGroups->Molecule Elucidates

Information derived from different spectroscopic techniques.

References

A Theoretical and Experimental Framework for Assessing the Stability of 1,1,1-Tribromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1,1,1-Tribromoacetone is a halogenated ketone of interest in synthetic chemistry and as a potential intermediate or impurity in pharmaceutical manufacturing. Its stability is a critical parameter influencing its synthesis, storage, handling, and potential toxicological profile. This technical guide provides a comprehensive theoretical and experimental framework for evaluating the thermal stability of this compound. Due to the limited availability of direct computational studies on this specific molecule, this paper outlines a robust computational protocol based on Density Functional Theory (DFT) and proposes plausible thermal decomposition pathways. Hypothetical quantitative data derived from these proposed pathways are presented to illustrate the expected results. Furthermore, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable empirical validation of the theoretical predictions. This document is intended to serve as a roadmap for researchers investigating the stability of this compound and other α-haloketones.

Introduction

α-Halo ketones are a class of highly reactive compounds that serve as versatile building blocks in organic synthesis. Their reactivity, however, is a double-edged sword, as it often correlates with thermal instability. This compound, a polyhalogenated ketone, is a molecule whose stability is of significant interest. The presence of three bulky, electron-withdrawing bromine atoms on the α-carbon dramatically influences the molecule's electronic structure and steric environment, suggesting a propensity for decomposition under thermal stress.

Understanding the thermal stability and decomposition pathways of this compound is crucial for several reasons:

  • Process Safety: To prevent runaway reactions during its synthesis or use in subsequent chemical transformations.

  • Pharmaceutical Development: To assess its potential as an impurity in active pharmaceutical ingredients (APIs) and to understand its degradation profile.

  • Storage and Handling: To define safe storage conditions and shelf-life.

This guide outlines a combined theoretical and experimental approach to thoroughly characterize the stability of this compound.

Theoretical Calculations of Thermal Stability

To date, specific computational studies on the thermal decomposition of this compound are not widely available in the public domain. Therefore, this section details a recommended computational protocol and explores plausible decomposition mechanisms based on the known reactivity of analogous α-haloketones.

Computational Protocol

A robust computational investigation into the stability of this compound should be conducted using Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for systems of this size.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Functional: The M06-2X functional is a suitable choice as it generally performs well for kinetics and thermochemistry. The B3LYP functional is also a common alternative.

  • Basis Set: For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is essential. The aug-cc-pVTZ basis set is recommended for all atoms. For computational efficiency, an effective core potential (ECP) like LANL2DZ can be used for bromine, with a high-level basis set for the other atoms.

  • Geometry Optimization: The ground state geometry of this compound and all intermediates and transition states should be fully optimized.

  • Frequency Calculations: Vibrational frequency calculations must be performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Search: Transition states (TS) can be located using methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm with an initial guess structure.

  • Intrinsic Reaction Coordinate (IRC): IRC calculations should be performed for each transition state to confirm that it connects the intended reactant and product.

  • Solvation Effects: To simulate a condensed phase environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, using a non-polar solvent like toluene (B28343) or a more polar solvent depending on the application context.

Computational_Workflow cluster_setup Setup cluster_optimization Geometry Optimization cluster_validation Validation & Analysis Initial_Structure Initial Structure of this compound Method_Selection Select Functional & Basis Set (e.g., M06-2X/aug-cc-pVTZ) Initial_Structure->Method_Selection GS_Opt Ground State Optimization Method_Selection->GS_Opt TS_Search Transition State Search (QST3/Berny) GS_Opt->TS_Search Product_Opt Product/Intermediate Optimization TS_Search->Product_Opt Freq_Calc Frequency Calculation (Confirm Minima/TS) TS_Search->Freq_Calc IRC_Calc IRC Calculation (Connect Reactant/Product) Freq_Calc->IRC_Calc Energy_Calc Calculate ΔG‡ and ΔH IRC_Calc->Energy_Calc

Caption: A generalized workflow for the computational study of reaction mechanisms.

Proposed Thermal Decomposition Pathways

Based on the known chemistry of halogenated ketones, several unimolecular decomposition pathways are plausible for this compound.

Pathway 1: α-Cleavage (C-C Bond Scission)

The most straightforward decomposition pathway is the homolytic cleavage of the C-C bond between the carbonyl carbon and the tribromomethyl carbon. This would generate an acetyl radical and a tribromomethyl radical.

Pathway 2: C-Br Bond Homolysis

Cleavage of a C-Br bond would result in a bromoacetyl radical and a bromine radical. This is generally a high-energy process but must be considered.

Pathway 3: Favorskii-type Rearrangement

While the Favorskii rearrangement typically occurs under basic conditions, a concerted, thermally-induced analogue could be a potential intramolecular pathway. This would involve the formation of a highly strained cyclopropanone (B1606653) intermediate, which would likely decompose further. A plausible subsequent step is the rearrangement to propionyl bromide.

Decomposition_Pathways cluster_main This compound Stability Analysis cluster_path1 Pathway 1: α-Cleavage cluster_path2 Pathway 2: C-Br Homolysis cluster_path3 Pathway 3: Favorskii-type Rearrangement Start This compound TS1 TS_alpha_cleavage Start->TS1 ΔG‡₁ TS2 TS_C-Br_homolysis Start->TS2 ΔG‡₂ TS3 TS_Favorskii Start->TS3 ΔG‡₃ P1 Acetyl Radical + Tribromomethyl Radical TS1->P1 P2 Bromoacetyl Radical + Bromine Radical TS2->P2 Intermediate3 Cyclopropanone Intermediate TS3->Intermediate3 TS4 TS_rearrangement Intermediate3->TS4 P3 Propionyl Bromide TS4->P3 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Purify Purify Sample Grind Grind to Fine Powder Purify->Grind Weigh Weigh 2-5 mg in Inert Crucible Grind->Weigh TGA TGA Analysis (30-600°C @ 10°C/min, N₂) Weigh->TGA DSC DSC Analysis (30-400°C @ 10°C/min, N₂) Weigh->DSC TGA_Data Determine Onset of Mass Loss (Td) TGA->TGA_Data DSC_Data Identify Melting (Tm) and Decomposition Events (Exo/Endo) DSC->DSC_Data Compare Correlate TGA and DSC Data with Theoretical Predictions TGA_Data->Compare DSC_Data->Compare

Methodological & Application

Synthesis of 1,1,1-Tribromoacetone: An Overview of the Haloform Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Note on Safety: The synthesis of 1,1,1-tribromoacetone involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This compound is a lachrymator and is toxic. Due to the hazardous nature of this compound, this document will not provide a detailed, step-by-step synthesis protocol. Instead, it will provide an overview of the general chemical principles involved, specifically the haloform reaction, for academic and research purposes.

Introduction

This compound is a halogenated ketone that can be synthesized from acetone (B3395972) through the haloform reaction. The haloform reaction is a well-established organic reaction that involves the exhaustive halogenation of a methyl ketone in the presence of a base to produce a haloform (CHX₃, where X is a halogen) and a carboxylate salt.[1][2] This reaction is historically significant and was used for the industrial production of chloroform, bromoform (B151600), and iodoform.[3]

The Haloform Reaction: General Mechanism

The synthesis of this compound from acetone is a specific example of the bromoform reaction. The overall transformation involves reacting acetone with bromine (Br₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). The reaction proceeds through several key steps:

  • Enolate Formation: A hydroxide ion (from the base) removes an alpha-hydrogen from the acetone molecule. This creates an enolate ion.[3]

  • Halogenation: The enolate ion, acting as a nucleophile, attacks a molecule of bromine. This step results in the formation of a monobromoacetone and a bromide ion.[1][3]

  • Repeated Halogenation: The process of deprotonation and halogenation is repeated two more times.[1][3] The presence of the electron-withdrawing bromine atom on the alpha-carbon makes the remaining alpha-hydrogens even more acidic, facilitating their removal. This leads to the formation of a tri-halogenated ketone, in this case, this compound.[4]

  • Nucleophilic Attack by Hydroxide: A hydroxide ion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.[3]

  • Cleavage: The intermediate collapses, reforming the carbonyl group and expelling the tribromomethyl anion (⁻CBr₃) as a leaving group.[2] This step is favorable because the three electron-withdrawing bromine atoms stabilize the negative charge on the leaving group.[2] The other product is acetic acid.

  • Proton Transfer: The tribromomethyl anion is a strong base and abstracts a proton from the newly formed acetic acid (or the solvent) to yield bromoform (CHBr₃) and an acetate (B1210297) ion.[2][3]

It is important to note that for the synthesis of this compound as the primary product, the reaction conditions would need to be carefully controlled to favor the formation of the tri-halogenated ketone and potentially isolate it before the final cleavage step that forms bromoform.

Visualizing the General Haloform Reaction Mechanism

The following diagram illustrates the general steps of the haloform reaction when a methyl ketone is treated with a halogen and a base.

Haloform_Reaction cluster_reactants Initial Reactants cluster_intermediates Reaction Pathway cluster_products Final Products ketone Methyl Ketone (R-CO-CH₃) base Base (OH⁻) enolate Enolate Formation ketone->enolate + OH⁻, - H₂O halogen Halogen (X₂) monohalo α-Halo Ketone enolate->monohalo + X₂ dihalo α,α-Dihalo Ketone monohalo->dihalo ...repeat 2x (+ OH⁻, + X₂) trihalo α,α,α-Trihalo Ketone (R-CO-CX₃) dihalo->trihalo tetrahedral Tetrahedral Intermediate trihalo->tetrahedral + OH⁻ carboxylate Carboxylate (R-COO⁻) tetrahedral->carboxylate Cleavage (- ⁻CX₃) haloform Haloform (CHX₃) tetrahedral->haloform Protonation of ⁻CX₃

General mechanism of the haloform reaction.

Summary of Reactants and Products

The table below summarizes the key components in the haloform reaction for the synthesis of bromoform and acetate from acetone. The synthesis of this compound would involve isolating an intermediate of this overall process.

Role Compound Chemical Formula
Starting Material AcetoneCH₃COCH₃
Reagent BromineBr₂
Reagent/Catalyst Sodium HydroxideNaOH
Intermediate This compoundC₃H₃Br₃O
Final Product BromoformCHBr₃
Final Product Sodium AcetateCH₃COONa

Disclaimer: This information is for educational purposes only. The synthesis of chemical compounds should only be performed by qualified individuals in appropriate facilities. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols for the Bromination of Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the bromination of acetone (B3395972) under both acidic and basic conditions. The procedures outlined are intended for professionals in research and development who require a thorough understanding of reaction mechanisms, kinetics, and safe handling of the chemical compounds involved.

Introduction

The bromination of acetone is a classic example of alpha-halogenation of a ketone. The reaction can be catalyzed by either an acid or a base, each proceeding through a different mechanism.[1] In acidic solution, the reaction involves the formation of an enol intermediate, and the rate is independent of the bromine concentration.[2] Conversely, the base-catalyzed reaction proceeds via an enolate anion.[3] Understanding the kinetics and mechanisms of this reaction is crucial for controlling the synthesis of halogenated ketones, which are valuable intermediates in organic synthesis.

Safety Precautions:

DANGER: Bromine is a corrosive, toxic, and strong oxidizing agent.[4] Bromoacetone is a lachrymator and is toxic.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[6] Avoid inhalation of fumes and contact with skin and eyes.[7] Have a neutralizing agent, such as a sodium thiosulfate (B1220275) solution, readily available in case of a bromine spill.[7]

Reaction Kinetics and Data

The rate of the acid-catalyzed bromination of acetone can be determined by monitoring the disappearance of bromine, often spectrophotometrically at around 400 nm.[4] The reaction exhibits second-order kinetics, being first order with respect to acetone and the acid catalyst, and zero order with respect to bromine.[1][8]

Rate Law (Acid-Catalyzed): Rate = k[Acetone][H⁺][1]

Table 1: Summary of Kinetic Data for Acid-Catalyzed Bromination of Acetone

ReactantOrder of ReactionEffect on Rate
AcetoneFirstDirectly proportional
BromineZerothIndependent of concentration[2]
H⁺FirstDirectly proportional

Note: The rate constant, k, is dependent on temperature. An activation energy of 81.75 kJ/mol has been reported.[8]

Experimental Protocols

Acid-Catalyzed Bromination of Acetone

This protocol describes a method to determine the rate law for the acid-catalyzed bromination of acetone by monitoring the reaction using a spectrophotometer.

Materials:

  • 4.0 M Acetone solution

  • 1.0 M Hydrochloric acid (HCl) solution

  • 0.02 M Bromine (Br₂) water[9]

  • Distilled water

  • Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • Beakers and graduated cylinders

Procedure:

  • Solution Preparation:

    • Prepare a 4.0 M acetone solution by dissolving the required amount of acetone in distilled water in a volumetric flask.[9]

    • Prepare a 1.0 M HCl solution by diluting concentrated HCl in a volumetric flask.[9]

    • Prepare a 0.02 M bromine solution. Caution: Handle bromine in a fume hood.[9]

  • Kinetic Run (Example):

    • In a beaker, mix 5.0 mL of 4.0 M acetone solution, 5.0 mL of 1.0 M HCl solution, and 10.0 mL of distilled water.[9]

    • Set the spectrophotometer to measure absorbance at 400 nm and use a blank containing all reactants except bromine.[4]

    • To initiate the reaction, add 5.0 mL of the 0.02 M bromine solution to the beaker and start a timer.[9]

    • Quickly transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.

    • Record the absorbance at regular time intervals (e.g., every 30 seconds) for approximately 5 minutes or until the color of the bromine has faded.[9]

  • Data Analysis:

    • Plot a graph of absorbance versus time. The initial rate of the reaction can be determined from the negative of the slope of this graph.[2]

    • To determine the order of reaction with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the others constant and measure the initial reaction rate.

Base-Catalyzed Bromination of Acetone

This protocol provides a general method for the base-catalyzed bromination of acetone. This reaction is typically very fast and leads to polybromination.

Materials:

  • Acetone

  • Bromine (Br₂)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Appropriate organic solvent (e.g., dioxane or water)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetone in the chosen solvent.

  • Cool the flask in an ice bath.

  • Slowly add the sodium hydroxide solution to the flask with continuous stirring.

  • From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture. The bromine color should disappear as it reacts.

  • Continue the addition until a faint yellow color of bromine persists.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at room temperature.

  • Quench the reaction by adding a small amount of sodium thiosulfate solution to remove any excess bromine.

  • Extract the product using a suitable organic solvent (e.g., diethyl ether) and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude bromoacetone.

Diagrams and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed reaction mechanisms for the bromination of acetone.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis p1 Prepare 4.0 M Acetone r1 Mix Acetone, HCl, and Water p1->r1 p2 Prepare 1.0 M HCl p2->r1 p3 Prepare 0.02 M Bromine r2 Initiate with Bromine p3->r2 r1->r2 r3 Monitor Absorbance at 400 nm r2->r3 a1 Plot Absorbance vs. Time r3->a1 a2 Determine Initial Rate a1->a2 a3 Determine Reaction Orders a2->a3 acid_catalyzed_mechanism Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone Fast Equilibrium Enol Enol Intermediate Protonated_Acetone->Enol Slow (Rate-determining) reagents2 - H⁺ Bromoacetone α-Bromoacetone Enol->Bromoacetone Fast reagents3 + Br₂ reagents4 - Br⁻, - H⁺ reagents1 + H⁺ base_catalyzed_mechanism Acetone Acetone Enolate Enolate Anion Acetone->Enolate Fast Equilibrium reagents2 - H₂O Bromoacetone α-Bromoacetone Enolate->Bromoacetone Fast reagents3 + Br₂ reagents4 - Br⁻ reagents1 + OH⁻

References

The Enigmatic Role of 1,1,1-Tribromoacetone in Bromination Chemistry: An Application Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tribromoacetone, a fully brominated derivative of acetone (B3395972) at one of the alpha carbons, presents an intriguing case in synthetic organic chemistry. While theoretically a potential source of electrophilic bromine, a comprehensive review of the scientific literature reveals a notable absence of its application as a standard reagent for the introduction of bromine atoms into organic substrates. This document explores the context of its formation, its chemical characteristics, and the prevailing methods for alpha-bromination of ketones, thereby providing a critical perspective on why this compound has not been adopted as a practical brominating agent.

Introduction: The Chemistry of Alpha-Halogenated Ketones

Alpha-halogenated ketones are valuable synthetic intermediates, pivotal in the construction of a wide array of organic molecules, including pharmaceuticals and agrochemicals. The introduction of a halogen atom at the alpha-position to a carbonyl group activates the molecule for various nucleophilic substitution and elimination reactions. The synthesis of these compounds is a fundamental transformation in organic synthesis.

The bromination of ketones, typically carried out under acidic or basic conditions with elemental bromine or other bromine sources like N-bromosuccinimide (NBS), proceeds via enol or enolate intermediates.[1] The reaction is well-studied, and the progressive halogenation of acetone leads to the formation of mono-, di-, and tribromoacetone derivatives.[2][3] this compound emerges as a product of exhaustive bromination of one of the methyl groups of acetone.[4]

This compound: A Product of Over-bromination, Not a Reagent of Choice

Despite its structure suggesting a potential role as a bromine donor, extensive searches of chemical databases and literature provide no established protocols or applications where this compound is employed as a primary brominating agent for other organic molecules. The following points contextualize this observation:

  • Formation: this compound is consistently referenced as a product, often an over-brominated byproduct, in the synthesis of bromoacetones.[3]

  • Reactivity: The presence of three electron-withdrawing bromine atoms on the alpha-carbon significantly influences the reactivity of the carbonyl group and the C-Br bonds. However, this does not appear to translate into a useful and selective brominating capability for other substrates.

  • Lack of Precedent: No peer-reviewed studies or patents were identified that describe the use of this compound for the bromination of common organic substrates such as alkenes, aromatic compounds, or other ketones.

This lack of application suggests that other, more established brominating agents offer superior reactivity, selectivity, and handling characteristics.

Established Protocols for Alpha-Bromination of Ketones

Given the absence of specific protocols for this compound as a brominating agent, this section provides a summary of standard and reliable methods for the synthesis of alpha-bromo ketones, which are the intended products of such a reaction.

Acid-Catalyzed Bromination of Ketones

This method is widely used for the selective monobromination of ketones at the more substituted alpha-position.

General Reaction Scheme:

G ketone R-C(=O)-CH2R' Br2 + Br2 ketone->Br2 AcOH HBr + HBr product R-C(=O)-CH(Br)R' Br2->product HBr_prod + HBr G ketone R-C(=O)-CH2R' NBS + NBS ketone->NBS Initiator (AIBN) or Acid product R-C(=O)-CH(Br)R' NBS->product succinimide + Succinimide G cluster_0 Mechanism of Acid-Catalyzed Bromination Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Protonated_Ketone->Ketone - H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ (rate-determining) Brominated_Ketone_Intermediate Brominated Ketone Intermediate Enol->Brominated_Ketone_Intermediate + Br2 Alpha_Bromo_Ketone α-Bromo Ketone Brominated_Ketone_Intermediate->Alpha_Bromo_Ketone - H+

References

Application of 1,1,1-Tribromoacetone as a precursor for heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tribromoacetone is a highly reactive trifunctional electrophile that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The presence of a carbonyl group and three bromine atoms on a single carbon atom makes it a potent building block for constructing complex molecular architectures. The electron-withdrawing nature of the tribromomethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Simultaneously, the bromine atoms act as excellent leaving groups in nucleophilic substitution reactions. This dual reactivity allows for the formation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a primary focus on the formation of thiazole (B1198619) derivatives through the well-established Hantzsch thiazole synthesis.

Key Applications: Synthesis of 2-Amino-4-(tribromomethyl)thiazole

The most prominent application of this compound in heterocyclic synthesis is its use as an α-halo-ketone component in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) to yield a thiazole ring. Thiazole moieties are present in a wide array of pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The reaction of this compound with thiourea provides a direct route to 2-amino-4-(tribromomethyl)thiazole, a potentially valuable intermediate for further functionalization in drug development programs.

The general reaction is as follows:

This compound + Thiourea → 2-Amino-4-(tribromomethyl)thiazole

Data Presentation

The following table summarizes the typical reaction components and conditions for the synthesis of 2-amino-4-(tribromomethyl)thiazole from this compound. Please note that specific yields may vary depending on the reaction scale and purification method.

Parameter Value/Condition Notes
Reactant 1 This compoundThe α-haloketone component.
Reactant 2 ThioureaThe thioamide component.
Molar Ratio (Thiourea:this compound) 1.1 : 1A slight excess of thiourea is often used to ensure complete consumption of the ketone.
Solvent Ethanol or MethanolProtic solvents are commonly employed.
Temperature Reflux (approx. 78 °C for Ethanol)Heating is typically required to drive the reaction to completion.[2]
Reaction Time 2 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Neutralization with a weak base (e.g., NaHCO₃ solution)To precipitate the product and neutralize any acid formed during the reaction.
Purification Recrystallization from a suitable solvent (e.g., ethanol)To obtain the pure product.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(tribromomethyl)thiazole

This protocol describes a general procedure for the synthesis of 2-amino-4-(tribromomethyl)thiazole via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.

  • To this solution, add 1.1 equivalents of thiourea.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate while stirring.

  • A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Air-dry the crude product on the filter paper.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a vacuum oven to obtain the final product.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in Ethanol B Add Thiourea A->B C Reflux Reaction Mixture (2-4 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature C->E D->C F Precipitate in NaHCO3 Solution E->F G Vacuum Filtration F->G H Wash with Water G->H I Recrystallize from Ethanol H->I J Dry under Vacuum I->J

Caption: Experimental Workflow for the Synthesis of 2-Amino-4-(tribromomethyl)thiazole.

hantzsch_pathway reactant1 This compound intermediate1 Thiouronium Salt (Intermediate) reactant1->intermediate1 Nucleophilic Attack (S on C-Br) reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(tribromomethyl)thiazole intermediate2->product Dehydration

Caption: Signaling Pathway for Hantzsch Thiazole Synthesis.

References

Application Notes and Protocols for the Detection and Quantification of 1,1,1-Tribromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate detection and quantification of 1,1,1-Tribromoacetone, a halogenated ketone that can be of interest as a disinfection byproduct in water or as a synthetic intermediate. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) following liquid-liquid extraction or headspace solid-phase microextraction (SPME), and Liquid Chromatography-Mass Spectrometry (LC-MS) as a complementary technique.

Analytical Methods Overview

The principal analytical technique for the determination of this compound and other haloketones is Gas Chromatography (GC) coupled with a sensitive detector, most commonly a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC-MS provides high selectivity and sensitivity, allowing for confident identification and quantification at trace levels.[1] For enhanced volatility and chromatographic performance, derivatization of the ketone functional group can be employed. Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative approach, particularly for samples that are not amenable to GC analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for analytical methods applicable to the analysis of haloketones, including compounds structurally similar to this compound. This data is compiled from studies utilizing GC-MS with different sample preparation techniques.

Table 1: GC-MS with Micro Liquid-Liquid Extraction (MLLE)

ParameterValueReference Compound(s)
Limit of Detection (LOD)6 - 60 ng/L14 Haloketones
Precision (RSD)~6%14 Haloketones
Recovery95 - 99%14 Haloketones

Data adapted from a study on 14 haloketones using a micro liquid-liquid extraction method.[2]

Table 2: GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

ParameterValueReference Compound(s)
Limit of Detection (LOD)15 - 600 ng/L14 Haloketones
Linearity (r²)> 0.9914 Haloketones
Repeatability (RSD)< 7%14 Haloketones

Data adapted from a study on 14 haloketones using a headspace SPME method.[3]

Table 3: EPA Method 551.1 (GC-ECD)

ParameterValueReference Compound
Detection Limit0.01 µg/L1,1,1-Trichloropropanone

Data for a structurally similar compound, 1,1,1-Trichloropropanone, from EPA Method 551.1.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Water using Micro Liquid-Liquid Extraction (MLLE)

This protocol is adapted from established methods for the analysis of haloketones in water.[2]

1. Sample Preparation (MLLE)

  • Sample Collection and Preservation: Collect water samples in amber glass vials to prevent photodegradation. To ensure the stability of haloketones, acidify the samples to a pH of approximately 1.5.[2] If residual chlorine is present, a dechlorinating agent should be added. Samples should be stored at 4°C for up to one week.[2]

  • Extraction:

    • To a 12 mL water sample, add an appropriate internal standard.

    • Add 200 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE)).

    • Vortex the sample vigorously for 1-2 minutes to ensure efficient extraction.

    • Allow the phases to separate. Centrifugation can be used to expedite this process.

    • Carefully transfer the organic layer (top layer) to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Programmed Temperature Vaporizer (PTV) is recommended for large volume injection to enhance sensitivity.[2]

    • Injection Volume: 50 µL of the extract.[2]

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Quality Control

  • Calibration: Prepare a series of calibration standards of this compound in the extraction solvent.

  • Blanks: Analyze method blanks (reagent water) with each batch of samples to check for contamination.

  • Spikes: Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is a solvent-free alternative for the extraction of volatile compounds like this compound from water samples.[3]

1. Sample Preparation (HS-SPME)

  • Sample Preparation: Place 12 mL of the acidified water sample (pH ~1.5) into a 20 mL headspace vial.[3]

  • Extraction:

    • Place the vial in a headspace autosampler.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample for 15 minutes while agitating.[3]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Operate in splitless mode.

    • Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C.[3]

    • Carrier Gas and Column: Same as Protocol 1.

    • Oven Temperature Program: Same as Protocol 1.

  • Mass Spectrometer (MS):

    • Same as Protocol 1.

Protocol 3: LC-MS/MS Analysis of Ketones (General Approach)

This protocol provides a general framework for the analysis of ketones using LC-MS/MS, which may require adaptation for this compound.

1. Sample Preparation

  • Protein Precipitation (for biological matrices): To 50 µL of plasma or serum, add an internal standard and a protein precipitation solvent like acetonitrile (B52724) or methanol. Vortex and centrifuge to pellet the proteins.

  • Derivatization (Optional): Derivatization can be employed to improve ionization efficiency and chromatographic retention.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and any derivatization agent used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

experimental_workflow_mlle cluster_prep Sample Preparation (MLLE) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Water Sample (12 mL) acidify 2. Acidify to pH ~1.5 sample->acidify istd 3. Add Internal Standard acidify->istd extract 4. Add Extraction Solvent (200 µL) istd->extract vortex 5. Vortex extract->vortex separate 6. Phase Separation vortex->separate transfer 7. Transfer Organic Layer separate->transfer inject 8. Inject 50 µL transfer->inject gc 9. GC Separation inject->gc ms 10. MS Detection (SIM) gc->ms quantify 11. Quantification ms->quantify

Caption: Workflow for GC-MS analysis of this compound using MLLE.

experimental_workflow_hs_spme cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Water Sample (12 mL) in Vial acidify 2. Acidify to pH ~1.5 sample->acidify extract 3. Headspace Extraction (15 min) acidify->extract desorb 4. Desorb from Fiber extract->desorb gc 5. GC Separation desorb->gc ms 6. MS Detection (SIM) gc->ms quantify 7. Quantification ms->quantify

Caption: Workflow for GC-MS analysis of this compound using HS-SPME.

References

Application Note: Analysis of Brominated Acetones by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous identification and quantification of monobromoacetone, dibromoacetone, and tribromoacetone in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). Brominated acetones are a class of disinfection byproducts (DBPs) formed during water treatment processes and can also be intermediates or impurities in chemical synthesis. The protocol described herein employs a liquid-liquid extraction for sample preparation, followed by analysis on a standard GC-MS system. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable measurements of these compounds.

Introduction

Brominated acetones are of increasing interest due to their potential toxicity and prevalence as environmental contaminants. Their analysis is crucial for ensuring water quality and for process control in chemical and pharmaceutical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for these volatile and semi-volatile compounds, offering high selectivity and sensitivity. This document provides a comprehensive protocol for the GC-MS analysis of brominated acetones, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of brominated acetones from a water matrix.

Reagents and Materials:

  • Sample containing brominated acetones (e.g., treated water)

  • Methyl tert-butyl ether (MTBE), GC-grade

  • Sodium sulfate, anhydrous

  • Phosphate (B84403) buffer (to adjust sample pH to 4.8-5.5)[1]

  • Internal Standard (IS): 1,2-Dibromopropane (B165211)

  • Volumetric flasks, pipettes, and vials

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 50 mL water sample in a separatory funnel, add phosphate buffer to adjust the pH to a range of 4.8-5.5.[1]

  • Spike the sample with a known concentration of the internal standard, 1,2-dibromopropane.

  • Add 3 mL of MTBE to the separatory funnel.[1]

  • Shake the funnel vigorously for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate.

  • Collect the organic (upper) layer containing the extracted brominated acetones.

  • Dry the MTBE extract by passing it through a small column containing anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of brominated acetones.

Instrumentation:

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC-MS Conditions:

ParameterSetting
GC System Agilent 7890B or equivalent
Injector Split/Splitless
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature200°C
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature 40°C, hold for 4 minutes. Ramp at 8°C/min to 190°C.
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Mass Range (Full Scan)m/z 40-350
Transfer Line Temperature280°C
Ion Source Temperature230°C

Data Presentation

Quantitative analysis of brominated acetones can be achieved using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The following table summarizes the expected retention time order and key mass fragments for the target analytes and the internal standard.

Table 1: Expected Retention Order and Characteristic Mass Fragments for Brominated Acetones and Internal Standard.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ions (m/z)
Monobromoacetone~6.5137.964393, 95
Dibromoacetone~8.2216.8643171, 173, 175
1,2-Dibromopropane (IS)~8.5201.9121123, 81
Tribromoacetone~10.1295.7643251, 253, 255, 257

Note: The retention times are estimated and should be confirmed experimentally. The characteristic m/z fragments are based on predicted fragmentation patterns and should be verified with standards.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of brominated acetones.

GCMS_Workflow GC-MS Analysis Workflow for Brominated Acetones cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection pH_Adjust pH Adjustment Sample->pH_Adjust Spike_IS Spike with Internal Standard pH_Adjust->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Dry Drying of Extract (Sodium Sulfate) LLE->Dry Vial Transfer to GC Vial Dry->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Full Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC-MS analysis of brominated acetones.

Discussion

The presented method provides a reliable approach for the analysis of brominated acetones in aqueous samples. The use of a DB-5ms column or a similar non-polar column is recommended for good separation of these compounds. The electron ionization mode will produce characteristic fragmentation patterns that can be used for identification. For quantitative analysis, the use of an internal standard such as 1,2-dibromopropane is crucial to correct for variations in sample preparation and instrument response. The selection of quantifier and qualifier ions for each compound in SIM mode will enhance the sensitivity and selectivity of the method, allowing for low-level detection. Method detection limits for similar halogenated compounds using GC-MS are typically in the low µg/L to ng/L range.[2][3]

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of monobromoacetone, dibromoacetone, and tribromoacetone. The method is sensitive, selective, and suitable for the routine analysis of these compounds in environmental and industrial samples. The provided workflow and instrumental parameters can be adapted and optimized for specific laboratory instrumentation and sample matrices.

References

The Indispensable Role of Bromo-Organic Compounds in Multi-Step Synthesis: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromo-organic compounds are pivotal intermediates in the realm of multi-step organic synthesis, particularly in the development of pharmaceutically active molecules. Their unique reactivity allows for the strategic introduction of functional groups and the construction of complex molecular architectures. The bromine atom, being a good leaving group, facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes bromo-organic compounds indispensable tools for researchers and scientists in drug discovery and development. These application notes provide an in-depth look at the utility of bromo-organic compounds in the synthesis of potent anti-cancer agents, with a focus on Combretastatin A-4 and its analogues. Detailed experimental protocols for key synthetic transformations are provided, alongside visual representations of reaction workflows and relevant biological pathways.

Application Note 1: Bromo-Aromatics as Key Building Blocks in the Synthesis of Combretastatin A-4

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization and a vascular disrupting agent, making it a significant lead compound in cancer therapy.[1][2] The synthesis of Combretastatin A-4 and its analogues heavily relies on cross-coupling reactions, where bromo-aromatic compounds serve as essential precursors.

A common strategy for the synthesis of Combretastatin A-4 involves a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[3][4] In this context, a brominated aromatic ring is a frequently employed coupling partner due to its optimal reactivity.

A representative multi-step synthesis of Combretastatin A-4 is outlined below, highlighting the use of a bromo-aromatic intermediate. The synthesis commences with the preparation of the necessary building blocks, followed by a Wittig reaction to establish the cis-stilbene (B147466) core, and culminates in a Suzuki-Miyaura coupling.[5][6]

Quantitative Data Summary for the Synthesis of a Combretastatin A-4 Analogue

StepReactionStarting MaterialKey Reagent/CatalystBromo-organic IntermediateProductYield (%)Reference
1Bromination4-methoxyphenylacetic acidBromine (Br₂)3-Bromo-4-methoxyphenylacetic acid3-Bromo-4-methoxyphenylacetic acid94[7]
2Perkin Reaction3-Bromo-4-methoxyphenylacetic acid3,4,5-trimethoxybenzaldehydeYes(E)-2-(3'-Bromo-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxyphenyl)acrylic acidNot specified[7]
3Wittig Reaction(3,4,5-trimethoxybenzyl)triphenylphosphonium bromide3-bromo-4-methoxybenzaldehydeYes(Z)-1-(3-bromo-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene56 (overall for 2 steps)[5]
4Suzuki-Miyaura Coupling(Z)-1-(3-bromo-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethenePhenylboronic acid, Pd(PPh₃)₄YesCombretastatin A-4High[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methoxyphenylacetic acid

This protocol describes the bromination of 4-methoxyphenylacetic acid, a key starting material for the synthesis of Combretastatin A-4 analogues.

Materials:

  • 4-methoxyphenylacetic acid

  • Acetic acid

  • Bromine (Br₂)

  • Ice water

Procedure:

  • To a stirred solution of 4-methoxyphenylacetic acid (2 mol) in acetic acid (800 ml), slowly add bromine (2 mol) over 1 hour.[7]

  • Stir the mixture for 3 hours at room temperature.[7]

  • Carefully pour the reaction mixture into ice water to precipitate the product.[7]

  • Filter the light yellow precipitate to obtain 3-bromo-4-methoxyphenylacetic acid.[7]

  • Recrystallize the product for further purification if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, a crucial step in the synthesis of many biologically active molecules.[8][9]

Materials:

  • Aryl bromide (e.g., (Z)-1-(3-bromo-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene) (1 equiv.)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv.)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 M aqueous solution)

  • 1,4-Dioxane

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a pressure tube, prepare a suspension of the aryl bromide, arylboronic acid, and Pd(PPh₃)₄ in 1,4-dioxane.[9]

  • Add the 2 M aqueous solution of K₂CO₃ to the mixture.[9]

  • Seal the tube and heat the mixture at 80 °C under an Argon atmosphere for 3-5 hours.[9]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with CH₂Cl₂ (3 x 25 mL).[9]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[9]

  • Purify the residue by flash chromatography on silica (B1680970) gel to obtain the desired biaryl product.[9]

Protocol 3: Grignard Reagent Formation and Reaction with an Electrophile

This protocol details the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an electrophile, such as a ketone, to form a tertiary alcohol.[10][11]

Materials:

  • Aryl bromide (e.g., Bromobenzene) (2.1 mmol)

  • Magnesium turnings (2 mmol)

  • Anhydrous diethyl ether

  • Electrophile (e.g., Benzophenone) (2 mmol)

  • 3 M Hydrochloric acid (HCl)

  • Petroleum ether

Procedure:

  • Grignard Reagent Formation:

    • Add magnesium turnings to a scrupulously dried reaction vessel under an inert atmosphere.[10]

    • Add a small amount of anhydrous diethyl ether.[10]

    • In a separate vial, dissolve the aryl bromide in anhydrous diethyl ether.[10]

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently crush the magnesium with a dry stirring rod.[10]

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.[11]

  • Reaction with Electrophile:

    • In a separate dried vial, dissolve the electrophile (e.g., benzophenone) in anhydrous diethyl ether.[10]

    • Slowly add the electrophile solution to the Grignard reagent, maintaining a gentle reflux.[10]

    • Allow the reaction mixture to stand at room temperature until the reaction is complete (indicated by a color change).[10]

  • Work-up:

    • Cool the reaction tube in an ice bath and slowly add 3 M HCl dropwise with stirring.[10]

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent.

    • Purify the crude product by trituration with petroleum ether to remove nonpolar side products like biphenyl.[10]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Formation cluster_purification Purification A Aryl Halide (Bromo-Aromatic) C Pd-Catalyzed Reaction (Pd(PPh3)4, Base, Solvent) A->C B Organoboron Compound B->C D Biaryl Product C->D E Work-up & Chromatography D->E F Pure Biaryl Product E->F

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

logical_relationship A Bromo-Organic Compound B Versatile Synthetic Intermediate A->B is a C Good Leaving Group B->C due to D Facilitates C-C Bond Formation C->D E Facilitates C-Heteroatom Bond Formation C->E F Suzuki-Miyaura Coupling D->F G Grignard Reaction D->G H Nucleophilic Substitution E->H I Drug Discovery & Development F->I G->I H->I

Caption: The central role of bromo-organic compounds in organic synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Combretastatin Combretastatin A-4 Combretastatin->VEGFR2 Inhibits Signaling PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, and Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Simplified VEGF/VEGFR-2 signaling pathway inhibited by Combretastatin A-4.[12]

Bromo-organic compounds are undeniably powerful and versatile tools in the arsenal (B13267) of synthetic organic chemists, particularly those in the field of drug development. Their application in the multi-step synthesis of complex molecules like Combretastatin A-4 showcases their importance in constructing key structural motifs through reliable and high-yielding reactions such as the Suzuki-Miyaura coupling. The detailed protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of these valuable intermediates in the pursuit of novel therapeutic agents. The continued exploration of new reactions and applications for bromo-organic compounds will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

Application Notes and Protocols: The Role of 1,1,1-Tribromoacetone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tribromoacetone is a halogenated organic compound that serves as a valuable building block in the synthesis of various heterocyclic structures of pharmaceutical interest. Its trifunctional nature, featuring a reactive carbonyl group and a tribromomethyl moiety, makes it a key precursor for the construction of complex molecular scaffolds. A primary application of this compound lies in the Hantzsch thiazole (B1198619) synthesis, a classic and versatile method for the preparation of thiazole derivatives. Thiazole rings are prevalent in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on the preparation of 2-amino-4-(tribromomethyl)thiazole and its derivatives. Detailed experimental protocols, quantitative data, and a workflow diagram are presented to guide researchers in the effective use of this versatile reagent.

Key Application: Synthesis of 2-Amino-4-(tribromomethyl)thiazole

The reaction of this compound with thiourea (B124793) via the Hantzsch thiazole synthesis provides a direct route to 2-amino-4-(tribromomethyl)thiazole. This compound is a key intermediate that can be further modified to generate a library of derivatives for drug discovery and development. The tribromomethyl group can be a crucial pharmacophore or can be subsequently transformed to introduce other functionalities.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction This compound->Reaction + Thiourea Thiourea Thiourea->Reaction 2-Amino-4-(tribromomethyl)thiazole 2-Amino-4-(tribromomethyl)thiazole Reaction->2-Amino-4-(tribromomethyl)thiazole Hantzsch Thiazole Synthesis (Ethanol, Reflux)

Caption: General reaction scheme for the synthesis of 2-amino-4-(tribromomethyl)thiazole.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-aminothiazole (B372263) derivatives from α-haloketones and thiourea, which can be considered as a reference for the synthesis using this compound. Please note that specific yields for the reaction with this compound are not widely reported and may require optimization.

ReactantsProductSolventReaction Time (hours)Yield (%)Reference(s)
This compound, Thiourea2-Amino-4-(tribromomethyl)thiazoleEthanol (B145695)2 - 470 - 85 (Estimated)Adapted from[2][4]
p-Chlorophenacyl bromide, Thiourea2-Amino-4-(4-chlorophenyl)thiazoleMethanol3~90[2]
p-Bromophenacyl bromide, Thiourea2-Amino-4-(4-bromophenyl)thiazoleMethanol3~92[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(tribromomethyl)thiazole

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[2][4]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and thiourea (1.1 eq).

  • Add a sufficient amount of 95% ethanol to dissolve the reactants (approximately 10-15 mL per gram of this compound).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Expected Outcome:

The expected product is 2-amino-4-(tribromomethyl)thiazole, which can be used as a precursor for further synthetic modifications.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and subsequent application of 2-amino-4-(tribromomethyl)thiazole in pharmaceutical research.

G cluster_synthesis Synthesis Phase cluster_development Drug Development Phase Reactants This compound + Thiourea Reaction Hantzsch Thiazole Synthesis Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Intermediate 2-Amino-4-(tribromomethyl)thiazole Characterization->Intermediate Derivatization Chemical Modification Intermediate->Derivatization Screening Biological Screening (e.g., Antimicrobial Assay) Derivatization->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

References

Application Notes and Protocols for Reactions Involving 1,1,1-Tribromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 1,1,1-tribromoacetone. This highly reactive α-haloketone is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and in rearrangement reactions. This document outlines detailed protocols for key transformations, safety precautions, and presents quantitative data from related studies to guide experimental design.

Safety Precautions and Handling

This compound is a hazardous chemical and must be handled with appropriate safety measures.

General Handling:

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][2]

  • Use explosion-proof electrical and ventilating equipment.[1]

  • Ensure eyewash stations and safety showers are readily accessible.[1]

  • All metal parts of the equipment must be grounded to prevent static discharge.[1]

  • Use only non-sparking tools.[1][2]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[1][2]

  • If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

  • Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Spill and Disposal:

  • In case of a spill, evacuate the area and remove all sources of ignition.[1]

  • Absorb the spill with inert material and dispose of it as hazardous waste in accordance with local regulations.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive bromination of acetone. This reaction proceeds through mono- and di-brominated intermediates. Controlling the reaction conditions is crucial to maximize the yield of the desired tribrominated product and minimize the formation of byproducts like tetrabromoacetone.

Key Reactions and Experimental Protocols

This compound is a valuable precursor for various chemical transformations. Two prominent examples are the Hantzsch thiazole (B1198619) synthesis and the Favorskii rearrangement.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction with thiourea (B124793) would yield a 2-amino-4-(tribromomethyl)thiazole, a potentially valuable scaffold in medicinal chemistry.

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactant_Preparation Combine this compound and thiourea in a round-bottom flask. Solvent_Addition Add ethanol (B145695) as the solvent. Reactant_Preparation->Solvent_Addition Catalyst_Addition Add catalyst (optional, e.g., copper silicate). Solvent_Addition->Catalyst_Addition Heating Heat the mixture to reflux (e.g., 78 °C). Catalyst_Addition->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Cooling Cool the reaction mixture. Monitoring->Cooling Upon completion Precipitation Pour into crushed ice to precipitate the product. Cooling->Precipitation Filtration Collect the solid product by vacuum filtration. Precipitation->Filtration Recrystallization Recrystallize the crude product from a suitable solvent (e.g., hot ethanol). Filtration->Recrystallization

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Protocol (Adapted from the synthesis of 2-amino-4-phenylthiazole):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) with stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the purified 2-amino-4-(tribromomethyl)thiazole.

Signaling Pathway for Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Start This compound + Thiourea Intermediate1 Nucleophilic attack of sulfur on α-carbon Start->Intermediate1 Intermediate2 Tetrahedral intermediate Intermediate1->Intermediate2 Intermediate3 Cyclization via intramolecular nucleophilic attack of nitrogen Intermediate2->Intermediate3 Intermediate4 Dehydration Intermediate3->Intermediate4 Product 2-Amino-4-(tribromomethyl)thiazole Intermediate4->Product

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

Quantitative Data (for analogous reactions):

α-HaloketoneThioamideCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Phenacyl bromideThioureaCopper SilicateEthanol781-290-95[1]
2-BromoacetophenoneThioureaNoneMethanol (B129727)100 (hot plate setting)0.5HighChem Help ASAP
Favorskii Rearrangement

The Favorskii rearrangement is the reaction of an α-halo ketone with a base to form a carboxylic acid derivative. For acyclic α-halo ketones like this compound, this can lead to rearranged products. With a base like sodium methoxide (B1231860), the expected product would be a methyl ester. It is important to note that for trihalomethyl ketones, the haloform reaction can be a competing pathway.

Experimental Workflow for Favorskii Rearrangement

Favorskii_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Base_Prep Prepare a solution of sodium methoxide in methanol. Addition Add the substrate solution to the base solution at 0 °C. Base_Prep->Addition Substrate_Prep Dissolve this compound in a suitable solvent (e.g., diethyl ether). Substrate_Prep->Addition Heating Warm to room temperature and then heat to reflux. Addition->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Cooling Cool the reaction mixture to 0 °C. Monitoring->Cooling Upon completion Quenching Quench with saturated aqueous ammonium (B1175870) chloride. Cooling->Quenching Extraction Extract with an organic solvent (e.g., diethyl ether). Quenching->Extraction Washing_Drying Wash the combined organic layers with brine and dry over anhydrous sulfate. Extraction->Washing_Drying Concentration Concentrate the organic phase in vacuo. Washing_Drying->Concentration Chromatography Purify the crude product by flash chromatography. Concentration->Chromatography

Caption: General workflow for the Favorskii rearrangement.

Detailed Protocol (Adapted from the rearrangement of an α-halo ketone):

  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a fresh solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol at 0 °C.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Transfer the substrate solution via cannula to the sodium methoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux (e.g., 55 °C) for a specified time (e.g., 4 hours).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and dilute with diethyl ether. Quench the reaction by the careful addition of saturated aqueous ammonium chloride.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica (B1680970) gel flash chromatography.

Signaling Pathway for Favorskii Rearrangement

Favorskii_Mechanism Start This compound Enolate_Formation Base abstracts α'-proton to form an enolate. Start->Enolate_Formation Cyclopropanone_Formation Intramolecular SN2 reaction forms a cyclopropanone (B1606653) intermediate. Enolate_Formation->Cyclopropanone_Formation Nucleophilic_Attack Nucleophile (e.g., MeO⁻) attacks the carbonyl carbon. Cyclopropanone_Formation->Nucleophilic_Attack Ring_Opening Tetrahedral intermediate collapses, opening the cyclopropane (B1198618) ring to form a carbanion. Nucleophilic_Attack->Ring_Opening Protonation Protonation of the carbanion. Ring_Opening->Protonation Product Carboxylic acid derivative (e.g., methyl ester) Protonation->Product

Caption: Simplified reaction pathway for the Favorskii rearrangement.

Quantitative Data (for analogous reactions):

α-HaloketoneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
General α-halo ketoneNaOMeMeOH/Et₂O55478NROChemistry
2-ChlorocyclohexanoneNaOMeMeOHRefluxNot specifiedNot specifiedWikipedia

Conclusion

This compound is a valuable, albeit hazardous, reagent in organic synthesis. The protocols and data presented herein for the Hantzsch thiazole synthesis and the Favorskii rearrangement provide a solid foundation for researchers exploring the utility of this compound in the synthesis of novel molecules. Careful adherence to safety protocols is paramount when working with this and related α-halo ketones. The provided workflows and reaction pathways offer a visual guide to the experimental process and underlying chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1,1,1-Tribromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1,1,1-tribromoacetone via crystallization. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: A definitive, universally "best" solvent for this compound is not extensively documented in publicly available literature. However, for halogenated ketones, a good starting point is to test a range of solvents with varying polarities. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[1] For ketones, solvents like acetone (B3395972) or ethyl acetate (B1210297) could be considered, potentially as part of a solvent pair system.[1] The ideal solvent will dissolve the this compound when hot but not when cold.[2][3]

Q2: How do I select a suitable solvent system for crystallization?

A2: To select a suitable solvent, small-scale solubility tests are recommended. Place a small amount of your crude this compound in separate test tubes and add a small amount of a test solvent. If it dissolves immediately at room temperature, the solvent is likely too good, and you may have poor recovery.[3] If it doesn't dissolve at room temperature, heat the mixture. A good solvent will dissolve the compound when hot and show crystal formation upon cooling.[2][3] If a single solvent is not effective, a solvent-pair system can be used.[3][4] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not.[4]

Q3: What are some common solvent pairs for crystallizing organic compounds?

A3: Common solvent pairs include ethanol-water, acetone-water, ethyl acetate-cyclohexane, and dichloromethane-ligroin.[3] For a compound like this compound, a system like heptane/ethyl acetate or methanol/water could be a reasonable starting point for investigation.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solid melts and comes out of the hot solution as a liquid instead of forming crystals.[5] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities.[5] To prevent this, you can try adding more solvent to the hot solution to lower the saturation temperature.[5] Using a lower-boiling point solvent or a different solvent system may also resolve the issue.[6]

Troubleshooting Guide

Problem 1: No crystals are forming after the solution has cooled.

  • Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.[5]

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Allow it to cool again.[5]

  • Possible Cause: The solution has cooled too quickly, or nucleation has not been initiated.

    • Solution 1: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create nucleation sites for crystal growth.[5]

    • Solution 2: Add a "seed crystal" of pure this compound to the solution to induce crystallization.[7]

    • Solution 3: Place the solution in a colder environment, such as an ice bath or refrigerator, to further decrease the solubility.[7]

Problem 2: The yield of crystals is very low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[5]

    • Solution: Concentrate the mother liquor by evaporation and cool it again to recover more crystals. Be aware that these second-crop crystals may be less pure.

  • Possible Cause: The solution was not cooled to a low enough temperature.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize the solubility of the product.

  • Possible Cause: Premature crystallization occurred during a hot filtration step.[5]

    • Solution: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

Problem 3: The crystals are discolored or appear impure.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

    • Solution: Before crystallization, dissolve the crude product in the minimum amount of hot solvent, then add a small amount of activated charcoal. Boil the solution for a few minutes; the charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[3]

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.[2]

    • Solution: Allow the solution to cool slowly at room temperature without disturbance. Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to smaller, less pure crystals.[2]

Experimental Protocols

Protocol 1: Single-Solvent Crystallization of this compound (Hypothetical)

This protocol is a general starting point and should be optimized for your specific sample.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, we will use a hypothetical scenario where ethanol (B145695) is a suitable solvent.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., initially 20 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot ethanol dropwise if necessary to achieve full dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently boil the solution for 5-10 minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table presents hypothetical solubility data to guide solvent selection for this compound. Note: This data is illustrative and must be determined experimentally.

SolventPolaritySolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability Notes
WaterHigh< 0.1< 0.5Likely a poor solvent. Could be used as an anti-solvent.
EthanolMedium-High550Potentially a good single solvent for crystallization.
AcetoneMedium40> 100May be too soluble for good recovery.
Ethyl AcetateMedium-Low1580A possible candidate for crystallization.
DichloromethaneLow> 100> 100Too soluble; unsuitable for crystallization.
HexaneVery Low< 0.52Could be used as an anti-solvent with a more polar solvent.

Visualization

The following diagram illustrates a troubleshooting workflow for common crystallization problems.

G Troubleshooting Crystallization Workflow start Start: Hot, saturated solution prepared cool Allow solution to cool slowly start->cool check_crystals Crystals formed? cool->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No crystals_ok Crystals Formed check_crystals->crystals_ok Yes scratch Scratch flask / Add seed crystal no_crystals->scratch recheck_crystals Crystals formed now? scratch->recheck_crystals too_much_solvent Too much solvent likely used recheck_crystals->too_much_solvent No recheck_crystals->crystals_ok Yes evaporate Reheat and evaporate some solvent too_much_solvent->evaporate evaporate->cool check_yield Check yield and purity crystals_ok->check_yield low_yield Yield is low? check_yield->low_yield concentrate_mother_liquor Concentrate mother liquor and re-cool low_yield->concentrate_mother_liquor Yes impure Crystals impure/colored? low_yield->impure No concentrate_mother_liquor->impure charcoal Redo: Use activated charcoal before cooling impure->charcoal Yes end End: Pure crystals obtained impure->end No charcoal->end

Caption: Troubleshooting workflow for crystallization experiments.

References

Methods to prevent over-bromination in acetone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during acetone (B3395972) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-bromination in the context of acetone synthesis?

A1: Over-bromination refers to the substitution of more than one hydrogen atom on the alpha-carbons of acetone with bromine, leading to the formation of di- and tri-brominated byproducts (e.g., 1,1-dibromoacetone, 1,3-dibromoacetone, and 1,1,1-tribromoacetone) in addition to the desired monobromoacetone.

Q2: Why is my reaction producing a mixture of mono-, di-, and tri-bromoacetones?

A2: The primary cause of over-bromination is the reaction conditions, particularly the pH. Base-catalyzed bromination tends to accelerate subsequent halogenations. The initial monobromination makes the remaining alpha-hydrogens more acidic and thus more readily removed by a base, leading to a faster second and third bromination.[1][2]

Q3: How can I selectively synthesize monobromoacetone?

A3: To favor the formation of monobromoacetone, the reaction should be carried out under acidic conditions.[1][3][4] The presence of an acid catalyst promotes the formation of an enol intermediate. Once the first bromine atom is introduced, its electron-withdrawing nature deactivates the ketone, making the formation of the enol for subsequent brominations slower than the initial reaction.[1][5]

Q4: What is the role of temperature in controlling over-bromination?

A4: While the primary control is through pH, temperature can influence the reaction rate. It is crucial to maintain a consistent and controlled temperature to ensure predictable results. A procedure from Organic Syntheses suggests maintaining the reaction mixture at about 65°C.[6]

Q5: How does the stoichiometry of the reactants affect the product distribution?

A5: While precise stoichiometric control is important, simply using a 1:1 molar ratio of acetone to bromine may not be sufficient to prevent over-bromination, especially under unfavorable conditions. To favor monobromination, it is often recommended to use an excess of acetone. This increases the probability that a bromine molecule will react with an unbrominated acetone molecule rather than a bromoacetone (B165879) molecule.

Q6: I have a mixture of brominated acetones. How can I purify the monobromoacetone?

A6: Fractional distillation under reduced pressure is a common method for separating monobromoacetone from poly-brominated byproducts.[6][7] Due to the close boiling points of the different brominated species, a fractional distillation setup is more effective than a simple distillation. Bromoacetone is also a potent lachrymator, so all purification steps should be conducted in a well-ventilated fume hood.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of dibromoacetone and other poly-brominated byproducts. Reaction conducted under basic or neutral conditions.Ensure the reaction is performed in the presence of an acid catalyst, such as acetic acid or hydrobromic acid.[1][8]
Reaction is too fast and difficult to control. Temperature is too high.Maintain a consistent reaction temperature. For the procedure using acetic acid, a temperature of around 65°C is recommended.[6]
Low yield of monobromoacetone. Over-bromination is occurring despite acidic conditions.Use a molar excess of acetone relative to bromine. Also, ensure slow and controlled addition of bromine to the acetone solution to prevent localized high concentrations of bromine.[6]
Incomplete reaction; starting material remains. Insufficient reaction time or inadequate mixing.Allow the reaction to proceed until the color of the bromine has disappeared, indicating its consumption. Ensure efficient stirring throughout the reaction.[6]

Experimental Protocols

Selective Monobromination of Acetone under Acidic Conditions

This protocol is adapted from a procedure in Organic Syntheses and is designed to favor the production of monobromoacetone.[6]

Materials:

  • Acetone

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Anhydrous Sodium Carbonate

  • Anhydrous Calcium Chloride

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 500 cc of acetone, 1.6 L of water, and 372 cc of glacial acetic acid.[6]

  • Begin stirring and heat the mixture to approximately 65°C.[6]

  • Slowly add 354 cc of bromine through the separatory funnel over a period of one to two hours. The rate of addition should be controlled to prevent an accumulation of unreacted bromine.[6]

  • Continue stirring at 65°C until the reddish-brown color of the bromine disappears, which typically takes about 20 minutes after the addition is complete.[6]

  • Cool the reaction mixture and dilute it with 800 cc of cold water.[6]

  • Neutralize the solution with solid anhydrous sodium carbonate until it is neutral to Congo red.[6]

  • Separate the oily layer of crude bromoacetone using a separatory funnel and dry it with anhydrous calcium chloride.[6]

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 40–42°C/13 mm Hg.[6] The higher-boiling fractions will contain dibromoacetones.[6]

Visualizations

Reaction Pathway for Bromination of Acetone

G Figure 1. Reaction Pathway for Acetone Bromination cluster_acid Acidic Conditions cluster_base Basic Conditions Acetone Acetone Mono Monobromoacetone Acetone->Mono + Br2 Di Dibromoacetone Mono->Di + Br2 Mono->Di Slower Tri Tribromoacetone Di->Tri + Br2 Di->Tri Even Slower A2 Acetone M2 Monobromoacetone A2->M2 + Br2 D2 Dibromoacetone M2->D2 + Br2 (Faster) T2 Tribromoacetone D2->T2 + Br2 (Fastest)

Caption: Figure 1. Reaction Pathway for Acetone Bromination

Troubleshooting Workflow for Over-bromination

G Figure 2. Troubleshooting Over-bromination Start Start: Over-bromination Detected Check_pH Check Reaction pH Start->Check_pH Acidic Acidic Check_pH->Acidic Basic_Neutral Basic or Neutral Check_pH->Basic_Neutral Check_Stoichiometry Check Reactant Stoichiometry Acidic->Check_Stoichiometry Add_Acid Action: Add Acid Catalyst (e.g., Acetic Acid) Basic_Neutral->Add_Acid Add_Acid->Check_Stoichiometry Excess_Acetone Excess Acetone Used Check_Stoichiometry->Excess_Acetone Equimolar_Excess_Br2 Equimolar or Excess Bromine Check_Stoichiometry->Equimolar_Excess_Br2 Check_Addition_Rate Check Bromine Addition Rate Excess_Acetone->Check_Addition_Rate Use_Excess_Acetone Action: Use Molar Excess of Acetone Equimolar_Excess_Br2->Use_Excess_Acetone Use_Excess_Acetone->Check_Addition_Rate Slow_Addition Slow & Controlled Check_Addition_Rate->Slow_Addition Fast_Addition Fast Addition Check_Addition_Rate->Fast_Addition End Problem Resolved Slow_Addition->End Slow_Down_Addition Action: Add Bromine Slowly and with Vigorous Stirring Fast_Addition->Slow_Down_Addition Slow_Down_Addition->End

Caption: Figure 2. Troubleshooting Over-bromination

References

Technical Support Center: Control of Tetrabromoacetone Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the formation of tetrabromoacetone byproducts during chemical syntheses. The following information is presented in a question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is tetrabromoacetone, and why is it an undesirable byproduct?

Tetrabromoacetone (C₃H₂Br₄O) is a polybrominated ketone that can form as a byproduct during reactions involving the bromination of acetone (B3395972) or related methyl ketones.[1][2] Its formation is often an indicator of over-bromination.[3] The presence of tetrabromoacetone can complicate purification processes, reduce the yield of the desired product, and introduce potential toxicity to subsequent synthetic steps or the final product.[4]

Q2: Under what reaction conditions does tetrabromoacetone typically form?

Tetrabromoacetone is primarily formed as a byproduct of the haloform reaction when acetone is treated with bromine in the presence of a base.[2][5] The reaction proceeds through successive brominations of the methyl groups of acetone.[6] Factors that can promote the formation of tetrabromoacetone include:

  • Excess Bromine: Using a stoichiometric excess of the brominating agent.[7]

  • Prolonged Reaction Times: Allowing the reaction to proceed for longer than necessary.[7]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of all reactions, including the formation of over-brominated byproducts.

  • Inefficient Mixing: Poor mixing can lead to localized areas of high bromine concentration, promoting exhaustive bromination.[4]

Q3: What is the general mechanism leading to the formation of tetrabromoacetone?

The formation of tetrabromoacetone occurs via the haloform reaction pathway. In the presence of a base, acetone is deprotonated to form an enolate, which then reacts with bromine.[6] This process repeats, leading to mono-, di-, and tri-brominated intermediates. The formation of the tri-bromomethyl ketone is a key step.[6] However, under certain conditions, further bromination can occur on the other methyl group before the haloform cleavage, leading to tetrabromoacetone. The electron-withdrawing nature of the bromine atoms increases the acidity of the remaining α-hydrogens, making subsequent brominations faster.[6]

Troubleshooting Guide

Issue 1: My reaction is producing a significant amount of tetrabromoacetone, leading to low yields of my desired product.

Possible Causes and Solutions:

ParameterPotential Cause of Over-brominationRecommended Action
Stoichiometry The molar ratio of bromine to the ketone substrate is too high.Carefully control the stoichiometry. Use the ketone in slight excess if possible to minimize dibromination.[7] Monitor the reaction closely and stop it once the starting material is consumed.
Reaction Temperature The reaction is being run at an excessively high temperature, promoting side reactions.Maintain a controlled, lower temperature. While some reactions require heat, excessive temperatures can favor over-bromination.[3]
Mixing Inefficient mixing is creating localized high concentrations of bromine.Ensure vigorous and efficient stirring throughout the addition of bromine. Premixing bromine and acetone before the reaction is initiated by a catalyst can also reduce tetrabromoacetone formation.[4]
Base Concentration The concentration of the base may influence the rate of enolate formation and subsequent bromination steps.The effect of base concentration can be complex. In some cases, a higher concentration of a weaker base, like sodium bicarbonate, may provide better control over the reaction compared to a strong base like sodium hydroxide.[3]
Reaction Time The reaction is allowed to run for too long, leading to the formation of polybrominated species.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.[7]

Issue 2: I am having difficulty separating tetrabromoacetone from my product.

Purification Strategies:

  • Fractional Distillation: If the desired product and tetrabromoacetone are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.[8] This is particularly useful for purifying bromoform (B151600) from less volatile polybrominated byproducts.

  • Recrystallization: For solid products, recrystallization is a primary purification method.[9][10] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while tetrabromoacetone (if it remains an impurity) should ideally have different solubility characteristics.[9]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica (B1680970) gel column chromatography can be used.[11] A non-polar eluent system is typically a good starting point for separating halogenated compounds.

Experimental Protocols

Protocol 1: Controlled Bromination of Acetone to Minimize Tetrabromoacetone Formation

This protocol is a general guideline and should be adapted based on the specific target product.

Materials:

  • Acetone

  • Bromine

  • Glacial Acetic Acid (or another suitable solvent)[7]

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

Procedure:

  • In a three-necked flask equipped with a stirrer and dropping funnel, dissolve the acetone in the chosen solvent.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel while maintaining the temperature below 10 °C.[7] Ensure vigorous stirring throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC to determine the point of maximum conversion of the starting material.

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and a saturated solution of sodium bicarbonate to neutralize the acid and quench any remaining bromine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or recrystallization.

Protocol 2: Analysis of Reaction Mixture by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating halogenated compounds.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

GC-MS Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.

The relative abundance of bromoform and tetrabromoacetone can be estimated by comparing the peak areas in the chromatogram.[12]

Visualizations

ReactionPathway Formation Pathway of Bromoform and Tetrabromoacetone Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate + Base Monobromoacetone Monobromoacetone Enolate->Monobromoacetone + Br2 Dibromoacetone Dibromoacetone Monobromoacetone->Dibromoacetone + Base, + Br2 Tribromoacetone Tribromoacetone Dibromoacetone->Tribromoacetone + Base, + Br2 Tetrabromoacetone Tetrabromoacetone (Byproduct) Dibromoacetone->Tetrabromoacetone + Base, + Br2 (Over-bromination) Bromoform Bromoform (Desired Product) Tribromoacetone->Bromoform + Base (Cleavage) Carboxylate Carboxylate Tribromoacetone->Carboxylate

Caption: Reaction pathway showing the formation of bromoform and the over-bromination leading to tetrabromoacetone.

TroubleshootingWorkflow Troubleshooting Workflow for Tetrabromoacetone Formation Start High Tetrabromoacetone Byproduct Detected CheckStoichiometry Verify Stoichiometry of Bromine Start->CheckStoichiometry ExcessBr2 Is Bromine in Excess? CheckStoichiometry->ExcessBr2 ReduceBr2 Action: Reduce Bromine Stoichiometry ExcessBr2->ReduceBr2 Yes CheckTemp Review Reaction Temperature ExcessBr2->CheckTemp No ReRun Re-run Experiment and Analyze ReduceBr2->ReRun HighTemp Is Temperature Too High? CheckTemp->HighTemp LowerTemp Action: Lower and Control Temperature HighTemp->LowerTemp Yes CheckMixing Evaluate Mixing Efficiency HighTemp->CheckMixing No LowerTemp->ReRun PoorMixing Is Mixing Inefficient? CheckMixing->PoorMixing ImproveMixing Action: Increase Stirring Rate / Premix Reagents PoorMixing->ImproveMixing Yes PoorMixing->ReRun No ImproveMixing->ReRun

Caption: A logical workflow for troubleshooting the formation of tetrabromoacetone byproduct.

References

Long-term stability and storage of 1,1,1-Tribromoacetone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of 1,1,1-Tribromoacetone, along with troubleshooting for common issues encountered during its handling and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound, which is a solid at room temperature, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] While some suppliers may ship the product at room temperature, for long-term storage, a temperature of -20°C is often recommended for related brominated compounds to minimize degradation.[4][5][6] Always refer to the Certificate of Analysis (CofA) provided by the supplier for specific storage instructions.[4][7]

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on storage conditions. When stored as recommended, the compound is expected to be stable. However, as a halogenated ketone, it is susceptible to degradation over time, especially if exposed to adverse conditions. For critical applications, it is advisable to assess the purity of the material if it has been stored for an extended period.

Q3: Is this compound sensitive to light or moisture?

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] Contact with these materials should be avoided as it can lead to vigorous reactions and decomposition. As an α-halo ketone, it is also susceptible to reaction with nucleophiles.[13]

Q5: What are the primary degradation products of this compound?

Upon decomposition, this compound can release hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (like hydrogen bromide).[12] Degradation in the presence of contaminants or under improper storage could potentially lead to dehalogenation or other rearrangements.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Discoloration of the solid (e.g., yellowing or browning) - Exposure to light or air (oxidation).- Contamination with impurities.- Slow decomposition over time.- Store in an amber vial or a container wrapped in aluminum foil.[9]- Ensure the container is tightly sealed and flushed with an inert gas (e.g., argon or nitrogen) before sealing.- If discoloration is significant, consider purifying the material or using a fresh batch.
Inconsistent experimental results - Degradation of the compound leading to lower purity.- Presence of moisture if the compound is hygroscopic.- Contamination of the stock solution.- Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC).- Dry the compound under vacuum before use if moisture absorption is suspected.[8]- Prepare fresh stock solutions for experiments.
Formation of precipitates in solution - Low solubility in the chosen solvent.- Decomposition of the compound in the solvent.- Reaction with the solvent or impurities in the solvent.- Check the solubility of this compound in the chosen solvent. Sonication may aid dissolution.- Use high-purity, anhydrous solvents.- Prepare solutions fresh and use them promptly.
Unexpected reaction byproducts - The compound may be acting as an alkylating agent.[14]- Reaction with nucleophilic impurities in the reaction mixture.- Review the reaction mechanism to consider the reactivity of the α-halo ketone functionality.[14]- Ensure all reagents and solvents are pure and free from nucleophilic contaminants.

Experimental Protocols

Protocol for Purity Assessment by ¹H NMR

This protocol provides a general method for assessing the purity of this compound.

Materials:

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Integrate the peaks and compare the spectrum to a reference spectrum to identify any impurity peaks. The proton signal for this compound is a singlet.

Generalized Accelerated Stability Study Protocol

This protocol is a general guideline for conducting an accelerated stability study based on established principles.[1][2][12]

Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions to predict its long-term shelf life.

Procedure:

  • Aliquot the this compound sample into several vials, ensuring each vial is tightly sealed.

  • Place the vials in stability chambers under the conditions specified in the table below.

  • At each time point, remove a vial from each condition and store it at -20°C until analysis.

  • Analyze the samples for purity and the presence of degradation products using a validated analytical method (e.g., HPLC-UV).

  • Plot the purity of this compound against time for each condition.

  • Use the data from the accelerated conditions to extrapolate the expected stability at the recommended long-term storage condition.

Table 1: Suggested Conditions for Accelerated Stability Study

Condition Temperature Relative Humidity Time Points
Long-Term25°C60%0, 3, 6, 9, 12, 24 months
Intermediate30°C65%0, 3, 6, 9, 12 months
Accelerated40°C75%0, 1, 2, 3, 6 months

Visualizations

G Troubleshooting Workflow for this compound Instability cluster_0 Observation cluster_1 Initial Checks cluster_2 Analysis cluster_3 Resolution A Inconsistent Experimental Results or Visible Degradation B Check Storage Conditions (Temp, Light, Moisture) A->B C Review Handling Procedures (e.g., use of inert atmosphere) A->C D Perform Purity Analysis (e.g., NMR, HPLC) B->D C->D E Purity Below Specification? D->E F Purify Material or Use New Batch E->F  Yes G Continue Use & Monitor E->G  No H Implement Corrective Actions: - Store in desiccator at -20°C - Use amber vials - Handle under inert gas F->H

Caption: Troubleshooting workflow for addressing instability issues with this compound.

G Potential Degradation Pathways of this compound cluster_0 Stress Factors cluster_1 Degradation Products A This compound B Light (Photolysis) A->B C Heat (Thermally Induced) A->C D Moisture (Hydrolysis) A->D E Incompatible Materials (e.g., Bases, Nucleophiles) A->E F Dehalogenated Products B->F H CO, CO2, HBr C->H G Rearrangement Products D->G E->F E->G

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of acetone (B3395972).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction rate is unexpectedly dependent on bromine concentration. The assumed rate law (zero-order in bromine) may not hold under your specific conditions. This could be due to a different reaction mechanism dominating, possibly in the absence of an acid catalyst.Ensure proper addition and concentration of the acid catalyst (e.g., HCl). The acid-catalyzed pathway is typically zero-order with respect to bromine.[1][2][3] Verify the pH of your reaction mixture.
Inconsistent or non-reproducible reaction rates. 1. Temperature fluctuations. 2. Inaccurate reagent concentrations. 3. Instability of stock solutions. 4. Contaminants in reagents or glassware.1. Use a temperature-controlled water bath to maintain a constant reaction temperature. 2. Carefully prepare and standardize all stock solutions. The acetone stock solution can change concentration if left uncapped due to its volatility.[4] 3. The concentration of saturated bromine water can vary with temperature and should be determined at the start of each experiment.[2][4] 4. Ensure all glassware is scrupulously clean and use high-purity reagents.
Reaction rate deviates from linearity, especially at later time points. Further halogenation of the bromoacetone (B165879) product can occur, consuming bromine and interfering with the kinetics of the primary reaction.[4]Use the method of initial rates for your calculations.[1][3][5] This involves analyzing data from the beginning of the reaction (e.g., the first one to two minutes) before significant concentrations of the product have formed.[4]
The yellow color of bromine does not completely disappear. The reaction may not have gone to completion, or an equilibrium has been reached. It could also indicate that bromine is not the limiting reagent.Verify that acetone and the acid catalyst are in significant excess compared to bromine.[1] Ensure you are allowing sufficient time for the reaction to complete if you are not using the initial rates method.
Precipitate forms during the reaction. This is not a typical observation for the bromination of acetone in an aqueous acidic solution. It could indicate significant side reactions or the presence of impurities.Re-evaluate the purity of your starting materials and the cleanliness of your glassware. Analyze the precipitate to identify its composition.

Frequently Asked Questions (FAQs)

Q1: What is the typical rate law for the acid-catalyzed bromination of acetone?

A1: The reaction is typically first-order with respect to acetone, first-order with respect to the acid catalyst (H+), and zero-order with respect to bromine.[1][2][6][7] The overall rate law is expressed as: Rate = k[CH₃COCH₃][H⁺].[7]

Q2: Why is the reaction zero-order with respect to bromine?

A2: The reaction mechanism involves a slow, rate-determining step which is the acid-catalyzed tautomerization of acetone to its enol form.[4] This step does not involve bromine. The subsequent reaction of the enol with bromine is fast. Therefore, the overall reaction rate is independent of the bromine concentration, as long as some bromine is present to react with the enol as it is formed.[2]

Q3: What is the role of the acid catalyst?

A3: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetone, which facilitates the formation of the enol intermediate. This is the slow, rate-determining step of the reaction.[4]

Q4: Can this reaction be performed in a neutral or basic solution?

A4: The reaction is slow in a neutral solution.[2] In a basic solution, the reaction also proceeds but through a different mechanism involving the formation of an enolate ion. The base-catalyzed reaction is also subject to the haloform reaction, which can lead to different products.

Q5: What are the main safety precautions for this experiment?

A5: Bromine (Br₂) is a corrosive, strong oxidant and is very toxic. It should be handled in a fume hood, and skin contact and inhalation of fumes must be avoided.[4] Concentrated acids like HCl are corrosive.[4] Acetone is flammable and volatile.[4] The brominated acetone product is a lachrymator (causes tearing) and is moderately toxic.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

Table 1: Example Reaction Conditions for Determining Rate Law

Experiment[Acetone] (M)[Br₂] (M)[H⁺] (M)Relative Initial Rate
10.300.0500.0501.0
20.300.100.0501.0
30.300.0500.102.0
40.150.0500.0500.5

Data synthesized from representative experiments described in the literature.[7]

Table 2: Summary of Rate Law Parameters

ParameterOrderTypical Value
AcetoneFirst-order1
BromineZero-order0
H⁺ (catalyst)First-order1
Overall Order Second-order 2

Experimental Protocols

Protocol: Determining the Rate Law for the Bromination of Acetone using the Method of Initial Rates

This protocol is based on monitoring the disappearance of bromine using a spectrophotometer.

1. Preparation of Stock Solutions:

  • 4.0 M Acetone: Dilute reagent-grade acetone with distilled water.[1]

  • 1.0 M HCl: Dilute concentrated HCl with distilled water.[1]

  • 0.02 M Bromine: Prepare by reacting potassium bromate (B103136) (KBrO₃) and potassium bromide (KBr) in the presence of an acid.[1] Alternatively, a saturated solution of bromine in water can be used, but its concentration must be determined prior to use.[4]

2. Determination of Bromine Absorbance:

  • The reaction progress is monitored by the decrease in absorbance of bromine. A suitable wavelength is 400 nm, where bromine absorbs light.[1][3]

  • Prepare a series of dilutions of the bromine stock solution and measure their absorbance to create a calibration curve according to Beer's Law (A = εbc). This will allow you to convert absorbance readings to bromine concentrations.[4]

3. Kinetic Runs:

  • For each kinetic run, prepare a reaction mixture by combining the acetone and HCl stock solutions, and distilled water in a beaker or flask. The total volume should be kept constant for all runs.

  • Initiate the reaction by adding the bromine stock solution to the mixture. Start a timer immediately upon addition.

  • Quickly transfer a portion of the reaction mixture to a cuvette and place it in a spectrophotometer.

  • Record the absorbance at 400 nm at regular time intervals (e.g., every 15-30 seconds) for the first few minutes of the reaction.[1][4]

4. Data Analysis:

  • Plot absorbance versus time for each kinetic run. The initial rate of the reaction is proportional to the negative of the initial slope of this curve.

  • To determine the order of the reaction with respect to each reactant, compare the initial rates of pairs of experiments where the concentration of only one reactant was changed while the others were held constant.

  • For example, to find the order with respect to acetone, compare the rates of two experiments where only the acetone concentration was varied. The ratio of the rates will be equal to the ratio of the acetone concentrations raised to the power of the reaction order for acetone.

  • Once the orders for all reactants are determined, the rate constant (k) can be calculated for each run using the determined rate law.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Fast, Reversible Protonation cluster_step2 Step 2: Slow, Rate-Determining Enolization cluster_step3 Step 3: Fast Bromination A Acetone Protonated_Acetone Protonated Acetone (Oxonium Ion) A->Protonated_Acetone + H+ H_plus H+ Protonated_Acetone->A - H+ Protonated_Acetone_2 Protonated Acetone Enol Enol Intermediate Enol_2 Enol Intermediate H2O H2O Protonated_Acetone_2->Enol + H2O, - H3O+ Br2 Br2 Bromoacetone α-Bromoacetone HBr HBr Enol_2->Bromoacetone + Br2, - HBr

Caption: Acid-catalyzed bromination of acetone mechanism.

Troubleshooting_Workflow Start Experiment Start: Inconsistent/Unexpected Results Check_Rate_Law Is reaction rate dependent on [Br2]? Start->Check_Rate_Law Check_Catalyst Verify acid catalyst concentration and pH Check_Rate_Law->Check_Catalyst Yes Check_Reproducibility Are results non-reproducible? Check_Rate_Law->Check_Reproducibility No Check_Catalyst->Check_Reproducibility Check_Temp Check for temperature fluctuations. Use water bath. Check_Reproducibility->Check_Temp Yes Check_Linearity Is Abs vs. Time plot non-linear? Check_Reproducibility->Check_Linearity No Check_Reagents Verify reagent concentrations. Standardize Br2 solution. Check_Temp->Check_Reagents Check_Reagents->Check_Linearity Use_Initial_Rates Use initial rates method to avoid side reactions. Check_Linearity->Use_Initial_Rates Yes Success Problem Resolved Check_Linearity->Success No Use_Initial_Rates->Success

Caption: Troubleshooting workflow for bromination of acetone.

Rate_Law_Relationship Rate Reaction Rate Acetone [Acetone] Acetone->Rate First Order (Directly Proportional) H_plus [H+] H_plus->Rate First Order (Directly Proportional) Bromine [Bromine] Bromine->Rate Zero Order (Independent)

Caption: Relationship between reactant concentrations and reaction rate.

References

Identifying decomposition byproducts of 1,1,1-Tribromoacetone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,1-Tribromoacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential decomposition byproducts and to offer troubleshooting assistance for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition byproducts of this compound?

A1: The primary decomposition pathway for this compound, particularly under basic conditions, is the haloform reaction. This reaction is expected to yield bromoform (B151600) (CHBr₃) and an acetate salt as the main byproducts.[1][2][3][4] Under thermal stress, other degradation products could potentially form, though specific literature on the thermal decomposition of this compound is limited. For analogous compounds like 1,1,1-tribromoethane, thermal decomposition byproducts can include carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

Q2: What experimental conditions can lead to the decomposition of this compound?

A2: Decomposition of this compound can be initiated by several factors:

  • Basic/Nucleophilic Conditions: The presence of bases (e.g., hydroxides, alkoxides) or strong nucleophiles can readily trigger the haloform reaction.[1][2][4]

  • Elevated Temperatures: Like many halogenated ketones, this compound is expected to be thermally labile. High temperatures used during synthesis, purification (e.g., distillation), or in analytical instrumentation (e.g., GC inlet) can induce decomposition.[5]

  • Photolytic Conditions: Exposure to ultraviolet (UV) light can potentially lead to the degradation of halogenated ketones.[6]

Q3: How can I detect the formation of bromoform in my reaction mixture?

A3: Bromoform is a volatile organic compound and can be effectively detected and quantified using various analytical techniques. The most common and sensitive method is Gas Chromatography-Mass Spectrometry (GC-MS) .[7][8][9] Other methods include:

  • Gas Chromatography with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds.[7][8]

  • High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it is generally less sensitive for volatile compounds like bromoform.[10]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to identify bromoform and other byproducts, especially at higher concentrations.[11][12][13]

Troubleshooting Guides

Guide 1: Unexpected Peaks in GC-MS Analysis

Issue: You observe unexpected peaks in the chromatogram when analyzing a sample containing this compound.

Possible Cause Troubleshooting Steps
Inlet Decomposition: this compound is degrading in the hot GC inlet, forming bromoform and other byproducts.1. Lower the injector temperature to the minimum required for efficient volatilization.[5] 2. Use a deactivated inlet liner to minimize active sites that can catalyze decomposition.[7][8] 3. Confirm the identity of the bromoform peak by comparing its mass spectrum and retention time to a known standard.
Sample Contamination: The sample may be contaminated with impurities from the synthesis or from the solvent.1. Analyze a solvent blank to rule out solvent contamination. 2. Review the synthetic route for potential side-products. 1,1,3-Tribromoacetone is a common isomer and potential impurity.[14][15]
Column Bleed: The stationary phase of the GC column is degrading at high temperatures.1. Condition the column according to the manufacturer's instructions. 2. Ensure the oven temperature does not exceed the column's maximum operating temperature. 3. If bleed persists, the column may need to be replaced.[10][16]
Guide 2: Poor Quantification of this compound

Issue: You are experiencing inconsistent or lower-than-expected concentrations of this compound in your analysis.

Possible Cause Troubleshooting Steps
Analyte Instability in Solution: this compound may be degrading in the sample solvent, especially if it is aqueous or contains nucleophilic species.1. Prepare standards and samples in a non-polar, aprotic solvent (e.g., hexane (B92381), dichloromethane) immediately before analysis. 2. Store samples at a low temperature and protected from light.
Decomposition during Sample Preparation: The compound may be degrading during extraction or other sample work-up procedures.1. Minimize the exposure of the sample to high temperatures and basic conditions. 2. Consider using a gentler extraction method like solid-phase microextraction (SPME) for GC analysis.
Inaccurate Calibration: The calibration standards may have degraded.1. Prepare fresh calibration standards from a reliable source of this compound. 2. Verify the purity of the standard material.

Data Presentation

Table 1: Predicted Decomposition Byproducts of this compound via Haloform Reaction

Starting Material Reagents/Conditions Primary Byproducts Reference
This compoundBase (e.g., NaOH, KOH) in a suitable solvent (e.g., water, ethanol)Bromoform (CHBr₃), Acetate (CH₃COO⁻)[1][2][4]

Table 2: Recommended Analytical Techniques for Bromoform Detection

Technique Typical Detection Limit Advantages Considerations Reference
GC-MS Low µg/L to ng/LHigh sensitivity and specificity, definitive identification.Potential for thermal degradation of the parent compound in the inlet.[7][8][9]
GC-ECD pg/L to ng/LExtremely sensitive to halogenated compounds.Less structural information compared to MS.[7][8]
HPLC-UV mg/LSuitable for non-volatile byproducts, avoids high temperatures.Lower sensitivity for volatile compounds like bromoform.[10]
¹H NMR High mg/LProvides structural information for all components.Lower sensitivity, requires higher concentrations.[11][12][13]

Experimental Protocols

Protocol 1: GC-MS Analysis of Bromoform

This protocol provides a general method for the detection of bromoform. Optimization will be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane or dichloromethane).

    • If the sample is in an aqueous matrix, a liquid-liquid extraction with a non-polar solvent or a purge-and-trap method can be used to isolate the bromoform.[7][8]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injector: Use a split/splitless inlet. To minimize thermal decomposition of the parent compound, a lower inlet temperature (e.g., 150-200 °C) should be tested.

    • Oven Temperature Program: A typical program might be: initial temperature of 40 °C (hold for 2 minutes), ramp at 10 °C/min to 200 °C (hold for 2 minutes).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

    • Identification: Bromoform can be identified by its characteristic mass spectrum (major ions at m/z 171, 173, 175) and its retention time compared to a pure standard.

Visualizations

decomposition_pathway 1_1_1_Tribromoacetone This compound Intermediate Trihaloanion Intermediate 1_1_1_Tribromoacetone->Intermediate + Base Base Base (e.g., OH⁻) Bromoform Bromoform (CHBr₃) Intermediate->Bromoform Acetate Acetate (CH₃COO⁻) Intermediate->Acetate experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Reaction Mixture Dilution Dilution in Solvent Sample->Dilution Extraction Extraction (if needed) Dilution->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Byproduct Identification Data_Processing->Identification Quantification Quantification Identification->Quantification

References

Overcoming challenges in the synthesis of pure 1,1,1-Tribromoacetone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the synthesis of high-purity 1,1,1-tribromoacetone. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to overcome common challenges in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the haloform reaction of acetone (B3395972) with bromine in the presence of a base.[1][2] This reaction involves the exhaustive halogenation of one of the methyl groups of acetone.[1]

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: The primary challenges include:

  • Over-bromination: Formation of di-, tri-, and even tetrabrominated products.[3]

  • Isomer Formation: The synthesis can yield the isomeric 1,1,3-tribromoacetone (B1347163), which can be difficult to separate from the desired this compound.

  • Bromoform (B151600) Formation: In the presence of a base, the haloform reaction can proceed to produce bromoform (CHBr₃) and an acetate (B1210297) salt.[4]

  • Purification: Separating the desired product from isomers, byproducts, and starting materials can be challenging due to similar physical properties.

Q3: How can I minimize the formation of the 1,1,3-tribromoacetone isomer?

A3: The formation of the 1,1,3-isomer is a common issue. Controlling the reaction conditions is key to improving the regioselectivity. While specific conditions to exclusively form the 1,1,1-isomer are not well-documented, a slow and controlled addition of bromine at a constant temperature can help in minimizing the formation of undesired isomers.

Q4: What are the recommended purification methods for this compound?

A4: A combination of purification techniques is often necessary:

  • Fractional Vacuum Distillation: This is a primary method for separating this compound from lower and higher boiling point impurities. Due to the close boiling points of the isomers, a fractional distillation setup with a high number of theoretical plates is recommended.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification method.[5][6]

Q5: What are the optimal storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7] It should be kept in a tightly sealed container to prevent exposure to moisture, which can lead to hydrolysis. Storage in a refrigerator (2-8 °C) is often recommended.[7]

Q6: How can I characterize the purity of my this compound sample?

A6: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. Consider extending the reaction time or slightly increasing the temperature.
Formation of bromoform.Carefully control the amount of base used. The haloform reaction is base-mediated, and excess base will promote the formation of bromoform.[4]
Loss during work-up and purification.Optimize extraction and purification steps. Minimize the number of transfers and use appropriate techniques to reduce mechanical losses.
Product is a mixture of brominated acetones Over-bromination due to rapid addition of bromine or localized high concentrations.Add bromine dropwise with vigorous stirring to ensure even distribution.[3] Maintain a constant reaction temperature.
Incorrect stoichiometry.Use the correct molar ratios of reactants as specified in the protocol.
Presence of 1,1,3-tribromoacetone isomer Reaction conditions favoring the formation of the kinetic or thermodynamic product.Experiment with different reaction temperatures and catalysts to influence the regioselectivity of the bromination.
Product is difficult to purify by distillation Close boiling points of isomers and impurities.Use a fractional distillation column with a high number of theoretical plates under vacuum. Consider a second purification step like recrystallization.
Product decomposes upon heating during distillation Thermal instability of the product.Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.
Product is an oil instead of a solid Presence of impurities that lower the melting point.Attempt to purify a small sample by another method (e.g., column chromatography) to see if a solid can be obtained. If so, scale up the alternative purification.
The pure compound may be a low-melting solid or an oil at room temperature.Check the literature for the reported physical state of the pure compound.

Data Presentation

Table 1: Physical Properties of Tribromoacetone Isomers

PropertyThis compound1,1,3-Tribromoacetone
Molecular Formula C₃H₃Br₃OC₃H₃Br₃O
Molecular Weight 294.77 g/mol [8]294.77 g/mol [9]
Boiling Point Not available114-116 °C at 14 Torr[9]
Melting Point Not available28-29 °C[9]
Density Not available2.561 g/cm³ (Predicted)[9]

Table 2: Recommended Starting Conditions for Synthesis

ParameterRecommended Value
Reactants Acetone, Bromine, Sodium Hydroxide (B78521) (or other base)
Solvent Dioxane, Water, or a biphasic system
Temperature 0-10 °C (for controlled reaction)
Reaction Time 2-4 hours (monitor by TLC or GC)
Molar Ratio (Acetone:Bromine:Base) 1 : 3 : 3 (stoichiometric for haloform reaction)

Experimental Protocols

Protocol 1: Synthesis of this compound via Haloform Reaction

This protocol is a generalized procedure based on the principles of the haloform reaction. Optimization may be required.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve acetone in a suitable solvent (e.g., dioxane). Cool the flask to 0-5 °C in an ice bath.

  • Reagent Addition: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred acetone solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Base Addition: After the bromine addition is complete, slowly add a solution of sodium hydroxide while continuing to stir and maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove any excess bromine. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.

  • Distillation: Carefully transfer the crude product to the distillation flask. Apply vacuum and slowly heat the flask.

  • Fraction Collection: Collect the fractions based on their boiling points. The fraction corresponding to the boiling point of this compound should be collected separately.

Visualizations

haloform_reaction Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate + OH- Monobromoacetone Monobromoacetone Enolate->Monobromoacetone + Br2 Dibromoacetone Dibromoacetone Monobromoacetone->Dibromoacetone + OH-, + Br2 (x2) Tribromoacetone This compound Dibromoacetone->Tribromoacetone + OH-, + Br2 Bromoform Bromoform Tribromoacetone->Bromoform + OH- Acetate Acetate Tribromoacetone->Acetate + OH-

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Purity of this compound check_isomers Isomeric Impurities Present? (e.g., 1,1,3-tribromoacetone) start->check_isomers check_byproducts Other Byproducts Present? (e.g., di- or tetrabrominated) check_isomers->check_byproducts No optimize_distillation Optimize Fractional Vacuum Distillation check_isomers->optimize_distillation Yes control_bromination Control Bromine Addition Rate and Temperature check_byproducts->control_bromination Yes pure_product Pure this compound check_byproducts->pure_product No recrystallize Perform Recrystallization optimize_distillation->recrystallize recrystallize->pure_product adjust_stoichiometry Adjust Reactant Stoichiometry control_bromination->adjust_stoichiometry adjust_stoichiometry->pure_product

Caption: Troubleshooting workflow for low purity of this compound.

logical_relationships cluster_synthesis Synthesis cluster_challenges Challenges cluster_solutions Solutions synthesis_method Haloform Reaction reactants Acetone, Bromine, Base synthesis_method->reactants conditions Low Temperature, Controlled Addition synthesis_method->conditions over_bromination Over-bromination synthesis_method->over_bromination isomer_formation Isomer Formation synthesis_method->isomer_formation controlled_reaction Controlled Reaction Conditions over_bromination->controlled_reaction fractional_distillation Fractional Vacuum Distillation isomer_formation->fractional_distillation purification_difficulty Purification Difficulty purification_difficulty->fractional_distillation recrystallization Recrystallization purification_difficulty->recrystallization

References

Strategies to improve the yield of 1,1,1-Tribromoacetone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,1,1-Tribromoacetone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to improve reaction yields and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the bromination of acetone (B3395972). This can be conducted under either acidic or basic conditions. The base-catalyzed route, known as the haloform reaction, is theoretically the most direct method for achieving exhaustive bromination on one of the methyl groups of acetone to form the desired product.

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges include controlling the selectivity of the bromination to favor the 1,1,1-isomer, preventing over-bromination which leads to the formation of tetrabromoacetone, and minimizing the formation of other isomers such as 1,1,3-tribromoacetone.[1] Purification of the final product from these byproducts can also be complex.

Q3: What are the expected side products in this synthesis?

A3: Common side products include monobromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, and tetrabromoacetone.[1] Under basic conditions, the haloform reaction can proceed to completion, cleaving the this compound intermediate to yield bromoform (B151600) and an acetate (B1210297) salt.[1][2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by observing the disappearance of the characteristic color of bromine. For more quantitative analysis, techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) can be employed to track the consumption of acetone and the formation of this compound and various byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time or moderately increase the temperature, monitoring the reaction progress closely to avoid byproduct formation.
Formation of multiple byproducts: Lack of selectivity in bromination.Carefully control the stoichiometry of bromine. A slow, dropwise addition of the brominating agent can improve selectivity. Ensure efficient mixing to maintain a homogeneous reaction mixture.[1]
Cleavage to bromoform (in basic conditions): The haloform reaction proceeding past the desired intermediate.Use a milder base or carefully control the reaction temperature at a lower range (e.g., 0-5 °C) to slow down the cleavage step. Precisely control the stoichiometry of the base.
Presence of Over-brominated Products (e.g., Tetrabromoacetone) Excess bromine: Using a stoichiometric excess of the brominating agent.Use a slight stoichiometric deficit of bromine relative to the theoretical amount required for tri-bromination. Add the bromine solution slowly and monitor the reaction progress.
Formation of Isomeric Byproducts (e.g., 1,1,3-Tribromoacetone) Reaction conditions favoring isomerization: Acidic conditions can lead to an equilibrium mixture of brominated acetones.Consider using a base-catalyzed approach (haloform reaction) which is more likely to exhaustively brominate one methyl group before attacking the other.
Difficulty in Purifying the Product Similar boiling points of byproducts: Co-distillation of this compound with other brominated acetones.Utilize fractional distillation under reduced pressure to carefully separate the isomers based on their boiling points. Recrystallization from a suitable solvent may also be an effective purification method.
Reaction is Too Vigorous or Uncontrolled Rapid addition of bromine: The bromination of acetone can be highly exothermic.Add the bromine solution dropwise with efficient stirring and cooling in an ice bath to maintain a controlled reaction temperature.

Experimental Protocols

Proposed Protocol for this compound Synthesis (Base-Catalyzed)

This protocol is a composite of best practices derived from the principles of the haloform reaction.

Materials:

  • Acetone

  • Bromine

  • Sodium hydroxide (B78521) (or potassium hydroxide)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Ice

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium hydroxide in water and cool it to 0-5 °C in an ice bath. Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring. The amount of bromine should be slightly less than three molar equivalents to the amount of acetone to be used. The reaction is exothermic, so maintain the temperature below 10 °C. The color of the bromine should fade as it reacts to form sodium hypobromite.

  • Reaction with Acetone: To the freshly prepared cold sodium hypobromite solution, add one molar equivalent of acetone dropwise via the dropping funnel. Maintain the reaction temperature between 0 °C and 5 °C with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the acetone is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Data Presentation

Parameter Condition Expected Outcome Reference
Catalyst Acidic (e.g., HBr)Can lead to a mixture of brominated acetone isomers due to equilibration.[1]
Basic (e.g., NaOH)Favors exhaustive bromination of one methyl group (haloform reaction).[1][2][3]
Temperature Low (0-5 °C)Can help to control the exothermicity of the reaction and may reduce the rate of cleavage of this compound in the haloform reaction.
Stoichiometry of Bromine Slight deficitMay help to minimize the formation of over-brominated products like tetrabromoacetone.
Mixing Rapid and efficientCan minimize localized high concentrations of bromine, potentially reducing the formation of tetrabromoacetone.[1]

Visualizations

Troubleshooting_Yield Start Low Yield of this compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Possible Cause ByproductFormation Significant Byproduct Formation? Start->ByproductFormation Possible Cause IncreaseTimeTemp Increase Reaction Time/ Slightly Increase Temperature IncompleteReaction->IncreaseTimeTemp Solution CheckStoichiometry Check Stoichiometry/ Slow Bromine Addition ByproductFormation->CheckStoichiometry General Solution OverBromination Over-bromination Products (e.g., Tetrabromoacetone)? ByproductFormation->OverBromination IsomerFormation Isomeric Byproducts (e.g., 1,1,3-TBA)? ByproductFormation->IsomerFormation HaloformCleavage Bromoform Detected (Basic Conditions)? ByproductFormation->HaloformCleavage UseSlightDeficitBr2 Use Slight Deficit of Br2 OverBromination->UseSlightDeficitBr2 Solution ConsiderBaseCatalysis Consider Base-Catalyzed Route IsomerFormation->ConsiderBaseCatalysis Solution LowerTempMilderBase Lower Temperature/ Use Milder Base HaloformCleavage->LowerTempMilderBase Solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Synthesis_Workflow Start Start: Acetone & Bromine Reaction Bromination Reaction (Base-Catalyzed) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Purification Fractional Distillation (Reduced Pressure) Drying->Purification Product Pure this compound Purification->Product

References

Techniques for handling air-sensitive 1,1,1-Tribromoacetone in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential techniques for safely handling air-sensitive 1,1,1-Tribromoacetone in a laboratory setting.

Troubleshooting Guide

Encountering issues during your experiment? This guide will help you troubleshoot common problems associated with the handling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product Decomposition (Color Change, Gas Evolution) 1. Exposure to atmospheric oxygen or moisture. 2. Contaminated glassware or solvents. 3. Incompatible reagents (e.g., strong bases, acids, or oxidizing agents).[1][2] 4. Elevated temperatures.1. Ensure all manipulations are performed under a robust inert atmosphere (N₂ or Ar) using a glovebox or Schlenk line.[1][2] 2. Thoroughly dry all glassware in an oven and cool under vacuum or a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents that have been properly degassed. 3. Review the reaction scheme for any incompatible substances.[1][2] 4. Maintain recommended reaction and storage temperatures.
Low or No Product Yield 1. Deactivated reagent due to improper storage or handling. 2. Incomplete transfer of the reagent. 3. Side reactions due to trace impurities.1. Store this compound under an inert atmosphere, protected from light, and at the recommended temperature.[3] 2. When transferring as a solid, ensure quantitative transfer. If transferring as a solution, rinse the transfer cannula or syringe with anhydrous solvent. 3. Purify all starting materials and ensure solvents are rigorously dried and degassed.
Inconsistent Results 1. Variable quality of the inert atmosphere. 2. Inconsistent purity of this compound. 3. Variations in solvent quality.1. Regularly monitor and maintain the quality of the inert atmosphere in your glovebox or on your Schlenk line. 2. Use this compound from a reliable source and consider purification if necessary. 3. Use solvents from a freshly opened bottle or a solvent purification system.

Frequently Asked Questions (FAQs)

Q1: What makes this compound an air-sensitive reagent?

A1: As an α-haloketone, this compound is susceptible to degradation in the presence of atmospheric moisture and oxygen.[4][5] The presence of three bromine atoms and a carbonyl group makes the molecule reactive towards nucleophiles, including water, which can lead to hydrolysis.[5] It is also incompatible with strong oxidizing agents, acids, and bases.[1][6]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is recommended to store it at refrigerated temperatures (2-8 °C) and protected from light to minimize degradation.[7]

Q3: What are the primary techniques for handling solid this compound?

A3: The two primary methods for handling air-sensitive solids like this compound are using a glovebox or a Schlenk line.[1][2] A glovebox provides a contained and controlled inert atmosphere, which is ideal for weighing and preparing solutions. A Schlenk line allows for the manipulation of the compound in specialized glassware under a dynamic flow of inert gas.

Q4: How can I safely transfer a solution of this compound?

A4: A solution of this compound can be safely transferred using a gas-tight syringe or a cannula under a positive pressure of inert gas. The receiving vessel should be purged with an inert gas before the transfer.

Q5: What should I do in case of a spill?

A5: In case of a spill, it is important to act quickly and safely. Small spills within a glovebox can be cleaned up with an appropriate absorbent material. For spills outside of a controlled atmosphere, ensure adequate ventilation and wear appropriate personal protective equipment (PPE). Absorb the spill with an inert material and dispose of it as hazardous waste.

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of this compound in a Glovebox
  • Preparation: Ensure the glovebox has a stable inert atmosphere (low oxygen and moisture levels). Bring all necessary items into the glovebox via the antechamber, including a clean, dry vial with a screw cap, a spatula, a balance, and a bottle of anhydrous, degassed solvent.

  • Weighing: Tare the vial on the balance. Using the spatula, carefully weigh the desired amount of this compound into the vial and securely cap it.

  • Dissolution: Uncap the vial and add the required volume of anhydrous, degassed solvent using a pipette. Gently swirl the vial until the solid is completely dissolved. The resulting solution is now ready for use in your reaction.

Protocol 2: Transferring this compound using a Schlenk Line
  • Glassware Preparation: Assemble and flame-dry the reaction flask under vacuum and backfill with an inert gas (repeat three times).

  • Solid Transfer: If adding as a solid, do so under a positive flow of inert gas.

  • Solution Transfer via Cannula:

    • Prepare a solution of this compound in a separate, dry Schlenk flask under an inert atmosphere.

    • Insert one end of a stainless-steel cannula into the flask containing the solution, ensuring the tip is below the liquid level.

    • Insert the other end of the cannula into the reaction flask.

    • Apply a slight positive pressure of inert gas to the flask containing the solution to initiate the transfer.

    • Once the transfer is complete, remove the cannula from the reaction flask first, then from the solution flask, all while maintaining a positive inert gas flow.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_glovebox Glovebox Operations cluster_schlenk Schlenk Line Operations prep Preparation weigh Weighing prep->weigh Enter Glovebox transfer Transfer to Reaction prep->transfer Prepare Schlenkware dissolve Dissolution (in Glovebox) weigh->dissolve dissolve->transfer Transfer solution via syringe reaction Reaction Under Inert Atmosphere transfer->reaction workup Work-up & Purification reaction->workup

Caption: Workflow for handling this compound.

troubleshooting_decomposition Troubleshooting Decomposition of this compound start Decomposition Observed? check_atmosphere Check Inert Atmosphere Quality start->check_atmosphere Yes remedy_atmosphere Purge System/Improve Technique check_glassware Inspect Glassware for Cleanliness and Dryness check_atmosphere->check_glassware check_atmosphere->remedy_atmosphere Issue Found check_solvents Verify Solvent Anhydrous/Degassed Status check_glassware->check_solvents remedy_glassware Re-clean and Dry Glassware check_glassware->remedy_glassware Issue Found check_reagents Review Reagent Compatibility check_solvents->check_reagents remedy_solvents Use Freshly Purified Solvents check_solvents->remedy_solvents Issue Found remedy_reagents Remove Incompatible Reagents check_reagents->remedy_reagents Issue Found

Caption: Decision tree for troubleshooting decomposition.

storage_stability Factors Affecting this compound Stability stability This compound Stability atmosphere Atmosphere stability->atmosphere temperature Temperature stability->temperature light Light Exposure stability->light impurities Impurities stability->impurities inert Inert (N2, Ar) atmosphere->inert Promotes air Air (O2, H2O) atmosphere->air Degrades refrigerated Refrigerated temperature->refrigerated Promotes ambient Ambient temperature->ambient Degrades dark Dark light->dark Promotes exposed Exposed light->exposed Degrades pure High Purity impurities->pure Promotes contaminated Contaminated impurities->contaminated Degrades

Caption: Logical relationships for storage stability.

References

Troubleshooting guide for reactions failing with 1,1,1-Tribromoacetone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1,1-Tribromoacetone. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding or is giving a very low yield. What are the common causes?

Several factors can contribute to low or no conversion in reactions involving this compound. These include the purity of the starting materials, suboptimal reaction conditions, and inherent side reactions. A systematic approach to troubleshooting is recommended to identify the root cause.[1]

Q2: I am observing the formation of bromoform (B151600) and a carboxylate salt instead of my desired product. What is happening?

You are likely observing the haloform reaction. This compound, being a tri-halogenated methyl ketone, is highly susceptible to cleavage by bases. The presence of a strong base (like hydroxides or alkoxides) will deprotonate the methyl group, leading to the formation of a tribromomethyl anion, which is a good leaving group. This results in the formation of bromoform (CHBr₃) and the corresponding carboxylate salt of the remaining acyl group. If this is not your desired reaction, you should avoid strongly basic conditions.

Q3: Can this compound be used in a Favorskii rearrangement?

While the Favorskii rearrangement is a common reaction for α-halo ketones, trihalomethyl ketones like this compound typically do not undergo this rearrangement. Instead, they preferentially undergo the haloform reaction in the presence of a base.

Q4: What are the common impurities in this compound and how can they affect my reaction?

This compound is often synthesized by the bromination of acetone. This process can lead to the formation of other brominated acetones as impurities, such as mono-, di-, and other isomeric tribromoacetones (e.g., 1,1,3-tribromoacetone). The presence of these impurities can lead to the formation of undesired side products in your reaction. It is advisable to use highly pure this compound for sensitive reactions. Purification can be achieved by distillation or chromatography.

Q5: How should I store this compound?

To ensure its stability, this compound should be stored in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guides for Specific Reactions

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole. When using this compound, the expected product would be a 2-amino-4-(tribromomethyl)thiazole when reacted with thiourea.

Problem: Low Yield of the Thiazole Product

Potential Cause Troubleshooting Steps
Purity of this compound Ensure the purity of your this compound. Isomeric impurities can lead to the formation of different thiazole products. Consider purifying the reagent by distillation or chromatography if purity is a concern.[1]
Reaction Temperature The Hantzsch synthesis often requires heating. If the reaction is sluggish at room temperature, consider increasing the temperature. However, excessive heat can lead to decomposition. A stepwise increase in temperature while monitoring the reaction by TLC is recommended.[1][2]
Solvent Choice Alcohols like ethanol (B145695) or methanol (B129727) are common solvents for this reaction.[2] If you are experiencing poor solubility or low reaction rates, consider trying a different solvent or a solvent mixture.
Reaction Time Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC until the starting materials are consumed.
Side Reactions (Haloform Reaction) If the reaction is run under basic conditions, the haloform reaction can compete with the desired thiazole formation. The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis

  • Dissolve this compound (1 equivalent) and the thioamide (e.g., thiourea, 1.1 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Robinson-Gabriel Oxazole (B20620) Synthesis

The Robinson-Gabriel synthesis produces oxazoles from 2-acylamino-ketones. To utilize this compound in this synthesis, it would first need to be converted to a 2-acylamino-1,1,1-tribromoacetone intermediate.

Problem: Failure to Form the Oxazole

Potential Cause Troubleshooting Steps
Instability of the Intermediate The 2-acylamino-1,1,1-tribromoacetone intermediate may be unstable under the reaction conditions.
Harsh Cyclodehydration Conditions The Robinson-Gabriel synthesis requires a cyclodehydrating agent, often a strong acid like concentrated sulfuric acid.[3] These harsh conditions might lead to the decomposition of the tribromomethyl group. Consider using milder dehydrating agents.
Side Reactions Under strongly acidic or basic conditions, side reactions involving the tribromomethyl group are likely to occur, preventing the desired cyclization.

Experimental Protocol: Conceptual Two-Step Synthesis of a 2,5-Disubstituted Oxazole

  • Step 1: Synthesis of the 2-Acylamino-1,1,1-tribromoacetone Intermediate

    • React this compound with a primary amide in the presence of a suitable coupling agent.

    • Purify the resulting 2-acylamino-1,1,1-tribromoacetone.

  • Step 2: Cyclodehydration

    • Treat the purified intermediate with a cyclodehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to effect the cyclization to the oxazole.[3]

    • Carefully control the reaction temperature to minimize decomposition.

    • Purify the resulting oxazole derivative.

Signaling Pathways and Logical Relationships

The following diagram illustrates a troubleshooting workflow for a failing reaction involving this compound.

Troubleshooting_Workflow start Reaction with This compound Fails check_purity Check Purity of This compound start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts start->analyze_byproducts impure Impure Reagent check_purity->impure TLC/NMR shows impurities temp Temperature Too Low/High? check_conditions->temp solvent Incorrect Solvent? check_conditions->solvent time Insufficient Reaction Time? check_conditions->time base Strong Base Present? check_conditions->base haloform Haloform Reaction (Bromoform) analyze_byproducts->haloform Identified CHBr3 decomposition Decomposition analyze_byproducts->decomposition Complex Mixture purify Purify Reagent (Distillation/ Chromatography) impure->purify purify->start Retry Reaction optimize_temp Optimize Temperature temp->optimize_temp change_solvent Change Solvent solvent->change_solvent increase_time Increase Reaction Time time->increase_time remove_base Use Neutral/ Acidic Conditions base->remove_base optimize_temp->start Retry Reaction change_solvent->start Retry Reaction increase_time->start Retry Reaction remove_base->start Retry Reaction haloform->remove_base decomposition->check_conditions

Caption: Troubleshooting workflow for reactions with this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,1,1-Tribromoacetone and 1,1,3-Tribromoacetone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric α-Haloketones

In the landscape of synthetic chemistry and drug development, α-haloketones are pivotal intermediates. Their reactivity, governed by the position of halogen substituents, dictates their synthetic utility. This guide provides a comprehensive comparison of the reactivity of two isomers: 1,1,1-Tribromoacetone and 1,1,3-Tribromoacetone (B1347163). This analysis is supported by established chemical principles and available experimental data to inform researchers, scientists, and drug development professionals in their selection and application of these versatile reagents.

Introduction to this compound and 1,1,3-Tribromoacetone

This compound and 1,1,3-Tribromoacetone are structural isomers with the molecular formula C₃H₃Br₃O. The positioning of the three bromine atoms on the acetone (B3395972) framework significantly influences their chemical properties and reactivity. This compound features a tribromomethyl group attached to the carbonyl carbon, while 1,1,3-Tribromoacetone has bromine atoms distributed across both α-carbons.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two isomers is presented in the table below.

PropertyThis compound1,1,3-Tribromoacetone
CAS Number 3770-98-7[1]3475-39-6
Molecular Formula C₃H₃Br₃O[1]C₃H₃Br₃O
Molecular Weight 294.77 g/mol [1]294.77 g/mol
IUPAC Name 1,1,1-tribromopropan-2-one[1]1,1,3-tribromopropan-2-one
Melting Point Not available28-29 °C
Boiling Point Not available114-116 °C at 14 Torr
Appearance Not availableWhite or light yellow solid

Reactivity Comparison: A Deeper Dive

The reactivity of these isomers is primarily dictated by their susceptibility to nucleophilic attack and the acidity of their α-protons. Here, we compare their expected reactivity in two fundamental reactions: the Haloform reaction and Nucleophilic Substitution.

Haloform Reaction

The haloform reaction, which involves the exhaustive halogenation of a methyl ketone in the presence of a base, provides a clear distinction in the reactivity of the two isomers. The reaction is initiated by the deprotonation of an α-hydrogen. The acidity of these protons is a key factor in determining the reaction rate.

This compound: This isomer has three α-hydrogens on the methyl group. The electron-withdrawing inductive effect of the adjacent tribromomethyl group is expected to be less pronounced on these protons compared to the direct effect of halogens on the α-carbon itself.

1,1,3-Tribromoacetone: This isomer has two types of α-hydrogens: one on the carbon bearing a single bromine atom and two on the carbon bearing two bromine atoms. The acidity of a hydrogen atom on an α-carbon is significantly increased by the presence of electron-withdrawing halogen atoms on the same carbon.[2][3][4][5] Therefore, the single proton on the C1 (bearing two bromine atoms) is expected to be significantly more acidic than the protons on the methyl group of this compound.

Inference on Reactivity: Due to the increased acidity of the α-proton at the C1 position, 1,1,3-Tribromoacetone is expected to undergo the initial deprotonation step of the haloform reaction more readily than this compound. This suggests a faster overall rate for the haloform reaction for the 1,1,3-isomer under basic conditions.

Nucleophilic Substitution (Sₙ2)

Nucleophilic substitution at the α-carbon is a characteristic reaction of α-haloketones. The rate of this Sₙ2 reaction is influenced by both electronic and steric factors.

This compound: Nucleophilic attack would occur at the carbon of the tribromomethyl group. This carbon is highly sterically hindered by the three bulky bromine atoms, which would significantly impede the approach of a nucleophile.

1,1,3-Tribromoacetone: This isomer offers two sites for nucleophilic attack: the carbon with one bromine atom (C3) and the carbon with two bromine atoms (C1). While the C1 position is more sterically hindered than a monohalo-substituted carbon, both sites are generally less sterically encumbered than the tribromomethyl carbon of the 1,1,1-isomer. Bimolecular substitution reactions of α-halo ketones are known to be sensitive to steric hindrance.[6][7][8]

Inference on Reactivity: Based on steric considerations, 1,1,3-Tribromoacetone is expected to be more reactive towards nucleophilic substitution than this compound. The C3 position would be the most likely site of initial attack due to lower steric hindrance.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds and a key reaction are provided below.

Synthesis of 1,1,3-Tribromoacetone

This procedure is adapted from a known method for the bromination of 1,3-dibromoacetone (B16897).[9]

Materials:

  • 1,3-dibromoacetone (210 g)

  • Bromine (150 g)

  • Glacial acetic acid (1000 ml)

Procedure:

  • Dissolve 1,3-dibromoacetone in 500 ml of glacial acetic acid in a suitable reaction vessel.

  • In a separate container, dissolve bromine in 500 ml of glacial acetic acid.

  • Add the bromine solution dropwise to the 1,3-dibromoacetone solution at a temperature of 80-90 °C over a period of one hour. The reaction is exothermic and may not require external heating once initiated.

  • After the addition is complete, continue stirring the reaction mixture until the reaction is complete (monitoring by TLC or GC is recommended).

  • Remove the acetic acid by distillation under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 1,1,3-tribromoacetone (boiling point 114-116 °C at 14 mm Hg).

Synthesis of this compound (Proposed)

Materials:

  • Acetone

  • Bromine

  • A suitable base (e.g., sodium hydroxide)

  • A suitable solvent (e.g., water, dioxane)

Procedure (Conceptual):

  • Dissolve acetone in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.

  • Slowly add a solution of bromine and sodium hydroxide (B78521) concurrently to the acetone solution while maintaining a low temperature. The stoichiometry should be carefully controlled to favor the formation of the tribrominated product.

  • The reaction progress should be monitored by an appropriate analytical technique (e.g., GC-MS) to maximize the yield of this compound and minimize the formation of byproducts.

  • Upon completion, the reaction mixture would be worked up by neutralizing the excess base, extracting the product with an organic solvent, and purifying by distillation or chromatography.

Favorskii Rearrangement of an α-Haloketone

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base to form carboxylic acid derivatives. While a direct comparative study for the two tribromoacetone isomers is not available, a general protocol is provided.

Materials:

Procedure:

  • Prepare a fresh solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere at 0 °C.

  • Dissolve the α-haloketone in anhydrous diethyl ether.

  • Transfer the α-haloketone solution to the sodium methoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing Reaction Mechanisms

To illustrate a key reaction pathway for α-haloketones, the following diagram depicts the mechanism of the Haloform reaction.

Haloform_Reaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Further Halogenation (Repeats) cluster_step4 Step 4: Nucleophilic Attack by Hydroxide cluster_step5 Step 5: Cleavage cluster_step6 Step 6: Proton Transfer Ketone R-CO-CH₂-Br Enolate R-C(O⁻)=CH-Br ↔ R-C(=O)-⁻CH-Br Ketone->Enolate Deprotonation Base ⁻OH Enolate2 R-C(=O)-⁻CH-Br Water H₂O DihaloKetone R-CO-CHBr₂ Enolate2->DihaloKetone Nucleophilic Attack Br2 Br-Br DihaloKetone2 R-CO-CHBr₂ Bromide Br⁻ TrihaloKetone R-CO-CBr₃ DihaloKetone2->TrihaloKetone ... TrihaloKetone2 R-CO-CBr₃ Tetrahedral R-C(O⁻)(OH)-CBr₃ TrihaloKetone2->Tetrahedral Addition Hydroxide ⁻OH Tetrahedral2 R-C(O⁻)(OH)-CBr₃ CarboxylicAcid R-COOH Tetrahedral2->CarboxylicAcid HaloformAnion ⁻CBr₃ Tetrahedral2->HaloformAnion Elimination CarboxylicAcid2 R-COOH HaloformAnion2 ⁻CBr₃ CarboxylicAcid2->HaloformAnion2 Protonation Carboxylate R-COO⁻ CarboxylicAcid2->Carboxylate Haloform HCBr₃ HaloformAnion2->Haloform

Caption: Mechanism of the Haloform Reaction.

Conclusion

While direct quantitative data for a side-by-side reactivity comparison of this compound and 1,1,3-tribromoacetone is not extensively documented, a qualitative assessment based on fundamental principles of organic chemistry provides valuable insights. The higher acidity of the α-proton in 1,1,3-tribromoacetone suggests a greater reactivity in base-initiated reactions like the haloform reaction. Conversely, the significant steric hindrance of the tribromomethyl group in this compound likely renders it less susceptible to nucleophilic substitution.

For researchers and professionals in drug development, this comparative analysis underscores the importance of isomeric structure in determining chemical reactivity and subsequent application. The choice between these two isomers will depend on the desired reaction pathway, with 1,1,3-tribromoacetone being the more versatile substrate for reactions involving α-proton abstraction and nucleophilic displacement at a less hindered site. Further kinetic studies are warranted to quantify these reactivity differences and expand the synthetic utility of these brominated acetones.

References

A Comparative Guide to the Physical Properties of Tribromoacetone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical and chemical properties of two key isomers of tribromoacetone: 1,1,1-tribromoacetone and 1,1,3-tribromoacetone (B1347163). Understanding the distinct characteristics of these isomers is crucial for their application in organic synthesis and drug development, where precise chemical properties can significantly influence reaction outcomes and product purity.

Introduction to Tribromoacetone Isomers

Tribromoacetone (C₃H₃Br₃O) exists in several isomeric forms, with the placement of the three bromine atoms on the acetone (B3395972) backbone dictating their physical and chemical behavior. The two most common and commercially relevant isomers are this compound and 1,1,3-tribromoacetone. Their structural differences give rise to notable variations in properties such as melting point, boiling point, and spectroscopic signatures.

Physical Properties: A Tabulated Comparison

The physical properties of this compound and 1,1,3-tribromoacetone are summarized in the table below. These values are based on experimentally determined and predicted data.

PropertyThis compound1,1,3-Tribromoacetone
CAS Number 3770-98-7[1]3475-39-6[2]
Molecular Weight 294.77 g/mol [1]294.77 g/mol [2]
Melting Point Not available28-29 °C[3][4]
Boiling Point Not available266.2 ± 25.0 °C at 760 mmHg[3] 114-116 °C at 14 Torr[4]
Density Not available2.6 ± 0.1 g/cm³[3] (Predicted)
Flash Point Not available115.1 ± 9.7 °C[3]
Refractive Index Not available1.595[3]

Spectroscopic and Chemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1,1,3-Tribromoacetone : The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The ¹³C NMR spectrum typically displays a signal for the carbonyl carbon around δ ~200 ppm and signals for the brominated carbons in the range of δ ~30–50 ppm.[5]

Mass Spectrometry (MS)
  • 1,1,3-Tribromoacetone : The mass spectrum shows a molecular ion peak (M⁺) at m/z 294, with fragmentation patterns indicating the loss of bromine atoms.[5]

  • This compound : The mass spectrum of this isomer also shows a molecular ion.

Experimental Protocols

Synthesis of 1,1,3-Tribromoacetone[6]

Materials:

Procedure:

  • Dissolve 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid.

  • Heat the solution to 80-90 °C.

  • Slowly add a solution of 150 g of bromine in 500 ml of glacial acetic acid dropwise over one hour. No additional heating should be necessary during the addition.

  • After the reaction is complete, remove the glacial acetic acid by distillation.

  • Purify the product by vacuum distillation. The fraction collected at 114-116 °C (at 14 mm Hg) is 1,1,3-tribromoacetone (yield: 180 g). A byproduct, 1,1,1,3-tetrabromoacetone, may be collected at 132-133 °C (at 13 mm Hg).

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound was not found in the searched literature. The synthesis of this isomer is more challenging due to the tendency for bromination to occur at the less substituted alpha-carbon.

Isomer Synthesis and Relationship

The synthesis of tribromoacetone isomers typically involves the bromination of acetone. The distribution of the resulting mono-, di-, tri-, and tetra-brominated products is highly dependent on the reaction conditions. The formation of 1,1,3-tribromoacetone is often a result of further bromination of 1,3-dibromoacetone.

SynthesisPathways Acetone Acetone Bromoacetone Bromoacetone Acetone->Bromoacetone + Br2 Dibromoacetone 1,3-Dibromoacetone Bromoacetone->Dibromoacetone + Br2 Tribromoacetone_113 1,1,3-Tribromoacetone Dibromoacetone->Tribromoacetone_113 + Br2

Caption: Synthesis pathway for 1,1,3-tribromoacetone.

Conclusion

The positional isomerism in tribromoacetone significantly impacts its physical properties. 1,1,3-Tribromoacetone is a well-characterized solid with a defined melting and boiling point. In contrast, detailed experimental physical data for this compound is less available, highlighting a potential area for further research. The provided synthesis protocol for 1,1,3-tribromoacetone offers a reliable method for its preparation, which is crucial for its use as a reagent and in the study of its chemical reactivity. For professionals in drug development, the distinct properties of these isomers are critical for controlling reaction pathways and ensuring the purity of final products.

References

A Comparative Analysis of the Reactivity of 1,1,1-Tribromoacetone and Bromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Haloketone Reactivity

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement imparts a dual reactivity to these molecules. The primary sites for nucleophilic attack are the electrophilic carbonyl carbon and the α-carbon bearing the halogen. The reactivity of α-haloketones in nucleophilic substitution reactions is generally enhanced compared to analogous alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group.

Theoretical Comparison of Reactivity

The reactivity of 1,1,1-tribromoacetone and bromoacetone (B165879) is expected to differ significantly due to electronic and steric effects stemming from the number of bromine atoms.

Electronic Effects:

The tribromomethyl group (-CBr3) in this compound is a potent electron-withdrawing group due to the inductive effect of the three bromine atoms. This effect is substantially stronger than that of the single bromine atom in bromoacetone. Consequently, the carbonyl carbon in this compound is rendered significantly more electrophilic. This heightened electrophilicity would theoretically make it more susceptible to nucleophilic attack at the carbonyl group.

Conversely, the electron-withdrawing nature of the tribromomethyl group also influences the acidity of the α-protons. However, in the case of this compound, there are no α-protons on the brominated carbon, which precludes enolate formation at that position. For bromoacetone, the presence of α-protons allows for enolization, a key step in reactions such as the Favorskii rearrangement.

Steric Effects:

The bulky tribromomethyl group in this compound creates considerable steric hindrance around the carbonyl carbon and the α-carbon. This steric bulk can be expected to impede the approach of nucleophiles, potentially slowing down the rate of nucleophilic substitution at the α-carbon and addition at the carbonyl carbon, especially with larger nucleophiles. Bromoacetone, with a less hindered α-carbon, would be more amenable to such reactions.

Key Reaction Pathways

Two of the most important reaction pathways for α-haloketones are nucleophilic substitution and reactions involving enolate intermediates.

Nucleophilic Substitution

In nucleophilic substitution reactions, a nucleophile replaces the bromine atom. This can proceed via an SN2 mechanism. The enhanced reactivity of α-haloketones in SN2 reactions is a well-established phenomenon.

Nucleophilic_Substitution cluster_bromo Reaction of Bromoacetone cluster_tribromo Reaction of this compound Bromoacetone Bromoacetone (CH3COCH2Br) Product_Bromo Substitution Product (CH3COCH2Nu) Bromoacetone->Product_Bromo SN2 Attack Tribromoacetone This compound (CH3COCBr3) Product_Tribromo Substitution Product (CH3COCNuBr2) Tribromoacetone->Product_Tribromo SN2 Attack (Sterically Hindered) Nucleophile Nucleophile (Nu-) Nucleophile->Bromoacetone Nucleophile->Tribromoacetone Leaving_Group Br-

Caption: General workflow for nucleophilic substitution on bromoacetone and this compound.

Reactions Involving Enolates (Favorskii Rearrangement)

For α-haloketones with α-protons on the non-halogenated side, treatment with a base can lead to the formation of an enolate, which can then undergo intramolecular cyclization to form a cyclopropanone (B1606653) intermediate. This is the key step in the Favorskii rearrangement, which ultimately yields carboxylic acid derivatives. Bromoacetone can undergo this rearrangement. This compound, lacking α-protons on the brominated carbon, would not proceed via the same cyclopropanone mechanism initiated by deprotonation at the C1 position. However, with a strong base, it could potentially undergo a quasi-Favorskii rearrangement or other base-mediated reactions.

Favorskii_Rearrangement Bromoacetone Bromoacetone Enolate Enolate Intermediate Bromoacetone->Enolate -H+ Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Leaving_Group Br- Product Carboxylic Acid Derivative Cyclopropanone->Product Nucleophilic Attack by Base & Ring Opening Base Base (e.g., OH-) Base->Bromoacetone

Caption: Simplified signaling pathway for the Favorskii rearrangement of bromoacetone.

Data Presentation: A Qualitative Comparison

Due to the lack of direct quantitative comparative data, the following table provides a qualitative comparison based on theoretical principles.

FeatureBromoacetoneThis compoundRationale
Carbonyl Electrophilicity Moderately highVery HighThe strong inductive electron-withdrawing effect of the three bromine atoms in the -CBr3 group significantly increases the positive character of the carbonyl carbon.
Rate of Nucleophilic Attack at Carbonyl ModeratePotentially Slower (despite higher electrophilicity)The significant steric hindrance from the bulky -CBr3 group is expected to impede the approach of nucleophiles to the carbonyl carbon.
Rate of SN2 Substitution at α-Carbon Relatively FastSlowerSteric hindrance from the other two bromine atoms and the methyl group would likely slow down the backside attack required for an SN2 reaction.
Enolate Formation PossibleNot possible at the C1 positionBromoacetone has α-protons on the methyl group, allowing for enolate formation. This compound lacks α-protons on the brominated carbon.
Favorskii Rearrangement YesUnlikely via the standard mechanismThe Favorskii rearrangement proceeds through a cyclopropanone intermediate formed from an enolate. This is not feasible for this compound in the same manner.

Experimental Protocols

While specific comparative experiments are not available, the following are representative protocols for nucleophilic substitution and bromination that could be adapted for a direct comparison of this compound and bromoacetone.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of an α-haloketone with a primary amine.

Materials:

  • α-haloketone (bromoacetone or this compound)

  • Primary amine (e.g., benzylamine)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (B52724) (CH3CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the α-haloketone (1.0 mmol) in anhydrous acetonitrile (10 mL), add the primary amine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

To perform a comparative study, both reactions should be run in parallel under identical conditions, and the reaction rates could be determined by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like GC-MS or NMR spectroscopy.

Protocol for Acid-Catalyzed Bromination of Acetone

This protocol describes the synthesis of bromoacetone, which can be extended to produce polybrominated species.

Materials:

  • Acetone

  • Bromine

  • Glacial acetic acid

  • Water

  • Anhydrous sodium carbonate

  • Anhydrous calcium chloride

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a mixture of water, acetone, and glacial acetic acid.

  • Heat the mixture to approximately 65°C.

  • Carefully add bromine through the dropping funnel at a rate that prevents the accumulation of unreacted bromine.

  • After the addition is complete and the solution is decolorized, dilute the mixture with cold water.

  • Neutralize the solution with solid anhydrous sodium carbonate.

  • Separate the oily layer and dry it with anhydrous calcium chloride.

  • Fractionally distill the crude product to obtain bromoacetone. Further bromination can lead to di- and tribromoacetone.

Conclusion

To provide a definitive quantitative comparison, direct kinetic studies of this compound and bromoacetone with a range of nucleophiles under identical conditions are necessary. The experimental protocols provided herein can serve as a foundation for conducting such comparative investigations.

What are the best alternatives to 1,1,1-Tribromoacetone for bromination?

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Alternatives for 1,1,1-Tribromoacetone in Bromination Reactions

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and safety. While this compound serves as a reagent for the synthesis of other brominated compounds, a range of superior alternatives are more commonly employed for general bromination reactions in organic synthesis. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data, to facilitate the selection of the optimal reagent for various synthetic challenges.

Key Alternatives to this compound

Several reagents have emerged as more versatile, safer, and more efficient alternatives for a wide array of bromination reactions. The most prominent of these include N-Bromosuccinimide (NBS), Pyridinium (B92312) Tribromide, and molecular bromine, each with distinct advantages depending on the substrate and desired outcome.

N-Bromosuccinimide (NBS) is a highly versatile and widely used crystalline reagent that is easier and safer to handle than liquid bromine.[1] It is a convenient source of bromine for radical substitution, particularly for allylic and benzylic bromination.[1][2] NBS is also effective for the α-bromination of carbonyl derivatives and the bromination of electron-rich aromatic compounds.[2][3] The reagent's utility stems from its ability to provide a low, constant concentration of Br₂, which helps to suppress side reactions.[4]

Pyridinium Tribromide (also known as Pyridinium hydrobromide perbromide) is a stable, crystalline solid that serves as a mild and convenient source of electrophilic bromine.[5][6] Its solid form significantly simplifies handling and measurement, enhancing laboratory safety compared to volatile and corrosive liquid bromine.[6] This reagent is particularly useful for the bromination of ketones, phenols, and ethers.[7]

Molecular Bromine (Br₂) is a powerful and fundamental brominating agent.[8] It is highly reactive and effective for a broad range of applications, including the bromination of alkenes, alkynes, aromatic compounds, and the α-position of carbonyl compounds.[7][9] However, its high reactivity is coupled with significant hazards; it is a volatile, corrosive, and toxic liquid, requiring specialized handling procedures.[6]

Dibromoisocyanuric acid (DBI) is a mild yet highly effective brominating agent that, in some cases, demonstrates superior performance compared to NBS. For instance, the bromination of nitrobenzene (B124822) to 3-bromonitrobenzene proceeds in significantly higher yield and under milder conditions with DBI than with NBS.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a cost-effective alternative to NBS with similar reactivity. It is also a solid reagent that is easy to handle and can lead to a reduction in byproducts.[10]

Performance Comparison of Brominating Agents

The following table summarizes the performance of various brominating agents in specific applications, providing a quantitative basis for comparison.

Brominating AgentSubstrateReaction TypeSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridinium Tribromide4-Chloroacetophenoneα-BrominationAcetic Acid90385[11]
N-Bromosuccinimide (NBS)4-Chloroacetophenoneα-BrominationAcetic Acid903Low[11]
Cupric Bromide4-Chloroacetophenoneα-BrominationAcetic Acid903~60[11]
N-Bromosuccinimide (NBS)Acetanilide (B955)Electrophilic Aromatic SubstitutionAcetonitrileRoom Temp.-High[11]
Bromine (Br₂)AcetanilideElectrophilic Aromatic SubstitutionAcetic AcidRoom Temp.1High[5]
Dibromoisocyanuric acid (DBI)NitrobenzeneElectrophilic Aromatic SubstitutionConc. H₂SO₄200.0888
N-Bromosuccinimide (NBS)NitrobenzeneElectrophilic Aromatic Substitution50% H₂SO₄85370
Pyridinium Tribromide2,6,9-trisubstituted purineC-H BrominationCH₂Cl₂Room Temp.593[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

α-Bromination of 4-Chloroacetophenone with Pyridinium Tribromide[12]
  • Materials:

    • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

    • Pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol)

    • Glacial acetic acid (20 mL)

    • 50 mL round-bottom flask

    • Condenser

    • Stirring apparatus

  • Procedure:

    • Combine 4-chloroacetophenone, pyridinium hydrobromide perbromide, and glacial acetic acid in a 50 mL round-bottom flask equipped with a condenser.

    • Stir the reaction mixture at 90 °C for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

Bromination of Acetanilide with N-Bromosuccinimide (NBS)[12]
  • Materials:

    • Acetanilide (~5 mmol)

    • N-Bromosuccinimide (NBS) (~5 mmol)

    • Acetonitrile (10 mL)

    • Catalytic amount of concentrated HCl

    • Water

    • Filtration apparatus

  • Procedure:

    • In a suitable reaction vessel, dissolve approximately 5 mmol of acetanilide and 5 mmol of NBS in 10 mL of acetonitrile.

    • Add a catalytic amount of concentrated HCl to the mixture.

    • Stir the reaction at room temperature.

    • The progress of the reaction can be monitored by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid product by filtration.

Benzylic Bromination of Ethylbenzene with NBS[14]
  • Materials:

    • N-Bromosuccinimide (NBS) (6 g)

    • Ethylbenzene (4 g)

    • Benzoyl peroxide (0.1 g)

    • Carbon tetrachloride (20 mL)

    • 100 mL round-bottom flask with reflux condenser and drying tube

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, add NBS, ethylbenzene, benzoyl peroxide, and carbon tetrachloride.

    • Reflux the mixture under electromagnetic stirring for 30 minutes.

    • Stop heating and allow the mixture to cool.

    • Filter to remove succinimide.

    • Distill off the carbon tetrachloride.

    • Perform vacuum distillation to collect the α-bromoethylbenzene fraction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical bromination reaction, from reagent selection to product isolation and analysis.

Bromination_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Isolation cluster_analysis 4. Analysis Reagent_Selection Select Brominating Agent (NBS, Pyridinium Tribromide, etc.) Substrate_Prep Prepare Substrate and Solvent Reagent_Selection->Substrate_Prep Reaction_Setup Set up Reaction Apparatus (Flask, Condenser, Stirrer) Substrate_Prep->Reaction_Setup Proceed Run_Reaction Run Reaction under Specific Conditions (Temperature, Time) Reaction_Setup->Run_Reaction Monitoring Monitor Progress (TLC, GC, etc.) Run_Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction / Filtration Quenching->Extraction Purification Purify Product (Crystallization, Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization Isolated Product Yield_Calc Calculate Yield Characterization->Yield_Calc

Caption: General workflow for a synthetic bromination reaction.

Signaling Pathways and Logical Relationships

The choice of a brominating agent is dictated by the substrate and the desired regioselectivity. The following diagram illustrates the logical relationship between the type of substrate and the commonly chosen brominating agent and reaction pathway.

Bromination_Decision_Tree cluster_alkene Addition Reaction cluster_aromatic Electrophilic Substitution cluster_carbonyl α-Bromination cluster_allylic Radical Substitution Start Substrate for Bromination Alkene Alkene Start->Alkene Aromatic Aromatic Compound Start->Aromatic Carbonyl Carbonyl Compound (Enolizable) Start->Carbonyl Allylic_Benzylic Allylic / Benzylic C-H Start->Allylic_Benzylic Br2 Br₂ NBS_aq NBS in aq. solvent Br2_Lewis Br₂ / Lewis Acid NBS_Aromatic NBS Pyr_Tribromide Pyridinium Tribromide NBS_Carbonyl NBS NBS_Radical NBS, Radical Initiator Vicinal_Dibromide Vicinal_Dibromide Br2->Vicinal_Dibromide Vicinal Dibromide Bromohydrin Bromohydrin NBS_aq->Bromohydrin Bromohydrin Aryl_Bromide1 Aryl_Bromide1 Br2_Lewis->Aryl_Bromide1 Aryl Bromide Aryl_Bromide2 Aryl_Bromide2 NBS_Aromatic->Aryl_Bromide2 Aryl Bromide (activated rings) Alpha_Bromo_Ketone1 Alpha_Bromo_Ketone1 Pyr_Tribromide->Alpha_Bromo_Ketone1 α-Bromo Ketone Alpha_Bromo_Ketone2 Alpha_Bromo_Ketone2 NBS_Carbonyl->Alpha_Bromo_Ketone2 α-Bromo Ketone Allylic_Bromide Allylic_Bromide NBS_Radical->Allylic_Bromide Allylic / Benzylic Bromide

Caption: Decision guide for selecting a brominating agent.

References

A Comparative Guide to the Kinetic Analysis of Acetone Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic analysis methods for the bromination of acetone (B3395972), a classic example of a reaction mechanism study. We will delve into the widely-used acid-catalyzed method and compare its performance with alternative approaches, including base-catalyzed bromination and the use of N-bromosuccinimide (NBS) as the brominating agent. This objective analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

The kinetic analysis of acetone bromination consistently reveals a reaction that is first order with respect to acetone and a catalyst (acid or base) but zero order with respect to the brominating agent (bromine or NBS). This indicates that the rate-determining step involves the formation of an enol or enolate intermediate, which then rapidly reacts with the brominating agent. While the fundamental kinetic behavior is similar across different methods, the choice of catalyst and brominating agent can influence reaction rates and require different experimental setups.

Comparative Kinetic Data

The following table summarizes the key kinetic parameters for the different methods of acetone bromination.

Method Catalyst Brominating Agent Typical Rate Law Reported Rate Constant (k) Activation Energy (Ea)
Acid-Catalyzed H⁺ (e.g., HCl)Br₂rate = k[Acetone][H⁺]6.6 x 10⁻⁴ M⁻¹s⁻¹[1]81.75 kJ/mol[2]
Base-Catalyzed B (e.g., acetate)Br₂rate = k[Acetone][Base]Not directly available for acetone, but general base catalysis is observed.[3]Not available
N-Bromosuccinimide H⁺ (optional)NBSrate = k[Acetone] (in the presence of a constant acid concentration)Not available in a directly comparable format.Not available

Experimental Protocols

Detailed methodologies for the kinetic analysis of each bromination method are provided below.

Acid-Catalyzed Bromination with Molecular Bromine

This is the most common method for studying the kinetics of acetone bromination. The disappearance of bromine, which is colored, is monitored over time using a spectrophotometer.

Materials:

  • Acetone solution (e.g., 4.0 M)

  • Hydrochloric acid solution (e.g., 1.0 M)

  • Aqueous bromine solution (e.g., 0.02 M)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in volumetric flasks by varying the initial concentration of one reactant (acetone or HCl) while keeping the others constant.[4][5][6] A typical set of experiments would involve:

    • Varying [Acetone] with constant [H⁺] and [Br₂].

    • Varying [H⁺] with constant [Acetone] and [Br₂].

    • Varying [Br₂] with constant [Acetone] and [H⁺].

  • Kinetic Measurement:

    • Set the spectrophotometer to a wavelength where bromine absorbs maximally (around 400 nm).[4]

    • To initiate a reaction, mix the acetone and HCl solutions with distilled water in a cuvette.

    • Add the bromine solution, start a timer immediately, and quickly place the cuvette in the spectrophotometer.[5]

    • Record the absorbance at regular time intervals until the color of the bromine disappears.[4]

  • Data Analysis:

    • Plot absorbance versus time. For a zero-order reaction with respect to bromine, this plot should be a straight line.[4]

    • The slope of this line is proportional to the initial rate of the reaction.

    • Determine the order of the reaction with respect to acetone and HCl by analyzing how the initial rate changes with their initial concentrations (e.g., using the method of initial rates).[7]

    • Calculate the rate constant (k) from the determined rate law and experimental data.[1]

Base-Catalyzed Bromination with Molecular Bromine

The kinetics of base-catalyzed bromination can also be investigated by monitoring the disappearance of bromine. This reaction is subject to general base catalysis.

Materials:

  • Acetone solution

  • Buffer solutions of a weak base and its conjugate acid (e.g., acetate (B1210297) buffer)

  • Aqueous bromine solution

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reaction Mixtures: Prepare reaction mixtures with a constant concentration of acetone and bromine, but with varying concentrations of the basic component of the buffer, while keeping the total buffer concentration and pH constant.

  • Kinetic Measurement: Follow the same spectrophotometric procedure as described for the acid-catalyzed reaction to monitor the decrease in bromine concentration over time.[3]

  • Data Analysis:

    • Confirm the reaction is zero order with respect to bromine by plotting absorbance versus time.

    • Determine the dependence of the reaction rate on the concentration of the base to establish the order with respect to the catalyst.

    • Calculate the catalytic rate constant.

Bromination using N-Bromosuccinimide (NBS)

NBS is an alternative brominating agent. The kinetics of this reaction are also typically zero order in the brominating agent.

Materials:

  • Acetone solution

  • N-Bromosuccinimide (NBS) solution

  • Acid catalyst (e.g., HCl), if desired

  • Solvent (e.g., aqueous acetic acid)

  • Method to monitor NBS concentration (e.g., titration or spectrophotometry, though NBS itself does not absorb strongly in the visible region, so indirect methods may be needed).

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures by varying the initial concentration of acetone while keeping the concentration of NBS (and acid catalyst, if used) constant.

  • Kinetic Measurement:

    • Initiate the reaction by mixing the solutions.

    • At regular time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a reagent that consumes NBS rapidly).

    • Determine the concentration of remaining NBS in the quenched aliquots using a suitable analytical technique.

  • Data Analysis:

    • Plot the concentration of NBS versus time to determine the reaction rate.

    • Analyze the effect of the initial acetone concentration on the reaction rate to determine the order with respect to acetone.

    • Calculate the rate constant.

Visualizing the Experimental Workflow and Reaction Mechanisms

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for kinetic analysis and the signaling pathways of the acid- and base-catalyzed reactions.

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis P1 Prepare Stock Solutions (Acetone, Acid/Base, Bromine/NBS) P2 Design Experimental Runs (Varying one [conc] at a time) P1->P2 P3 Prepare Reaction Mixtures P2->P3 M1 Initiate Reaction P3->M1 M2 Monitor [Brominating Agent] vs. Time (Spectrophotometry/Titration) M1->M2 A1 Plot [Brominating Agent] vs. Time M2->A1 A2 Determine Initial Rates A1->A2 A3 Determine Reaction Orders (Method of Initial Rates) A2->A3 A4 Determine Rate Law A3->A4 A5 Calculate Rate Constant (k) A4->A5

Caption: Experimental workflow for the kinetic analysis of acetone bromination.

Acid_Catalyzed_Mechanism Ketone Acetone (Keto form) Protonated_Ketone Protonated Acetone Ketone->Protonated_Ketone + H⁺ (fast equilibrium) Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (slow, rate-determining) Product α-Bromoacetone Enol->Product + Br₂ (fast)

Caption: Signaling pathway for the acid-catalyzed bromination of acetone.

Base_Catalyzed_Mechanism Ketone Acetone (Keto form) Enolate Enolate Intermediate Ketone->Enolate + Base (slow, rate-determining) Product α-Bromoacetone Enolate->Product + Br₂ (fast)

Caption: Signaling pathway for the base-catalyzed bromination of acetone.

Conclusion

The kinetic analysis of acetone bromination serves as a powerful tool for understanding reaction mechanisms. The acid-catalyzed method using molecular bromine is well-documented and provides reliable data. Alternative methods, such as base-catalysis or the use of NBS, offer different reaction environments and can be advantageous in certain contexts. The consistent observation of zero-order kinetics with respect to the brominating agent across these methods strongly supports a mechanism involving a slow enol or enolate formation step followed by rapid halogenation. For researchers, the choice of method will depend on the specific goals of the study, available equipment, and the desired reaction conditions.

References

A Comparative Analysis of the Chemical Behavior of 1,1,1-Tribromoacetone and 1,1,1-Trichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the chemical properties, reactivity, and spectral characteristics of 1,1,1-Tribromoacetone and 1,1,1-Trichloroacetone (B165163), supported by experimental data and protocols.

This guide provides a detailed comparison of the chemical behavior of this compound and 1,1,1-Trichloroacetone, two halogenated ketones with significant applications in organic synthesis and as intermediates in the development of pharmaceuticals. Understanding the nuances in their reactivity and physical properties is crucial for their effective utilization in research and development.

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of this compound and 1,1,1-Trichloroacetone is presented in Table 1. The most notable difference lies in their molecular weights, with the tribromo derivative being significantly heavier due to the higher atomic mass of bromine compared to chlorine. This difference in mass and the nature of the halogen atom also influences their densities and boiling points.

PropertyThis compound1,1,1-Trichloroacetone
Molecular Formula C₃H₃Br₃O[1]C₃H₃Cl₃O
Molecular Weight 294.77 g/mol [1]161.41 g/mol
CAS Number 3770-98-7[1]918-00-3
Appearance -Colorless liquid
Density -1.475 g/cm³
Boiling Point -134 °C
Solubility in Water -Slightly soluble

Table 1: Physicochemical Properties of this compound and 1,1,1-Trichloroacetone.

Comparative Chemical Reactivity

The primary determinant of the chemical behavior of these compounds is the presence of the trihalomethyl group adjacent to a carbonyl group. This arrangement makes them highly susceptible to nucleophilic attack at the carbonyl carbon and also dictates their participation in the haloform reaction.

The Haloform Reaction

Both this compound and 1,1,1-Trichloroacetone are classic substrates for the haloform reaction, a reliable method for the conversion of methyl ketones to carboxylic acids. The reaction proceeds via a base-mediated trihalogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide (B78521) ion.

The rate-determining step of the haloform reaction can vary depending on the halogen. For reactions involving hypobromite (B1234621) or hypoiodite, the initial deprotonation to form the enolate is the slow step.[2] In contrast, with hypochlorite (B82951), the chlorination of the enolate is the rate-limiting step, making the overall reaction orders of magnitude slower.[2] This suggests that the formation of this compound via the haloform route would be kinetically favored over the formation of 1,1,1-trichloroacetone under similar conditions.

Haloform_Reaction Ketone Methyl Ketone (R-CO-CH3) Enolate Enolate Intermediate Ketone->Enolate Base (OH-) Trihalo_Ketone Trihalomethyl Ketone (R-CO-CX3) Enolate->Trihalo_Ketone X2 (excess) Tetrahedral_Intermediate Tetrahedral Intermediate Trihalo_Ketone->Tetrahedral_Intermediate OH- Carboxylate Carboxylate (R-COO-) Tetrahedral_Intermediate->Carboxylate Cleavage Haloform Haloform (CHX3) Tetrahedral_Intermediate->Haloform

Caption: Generalized workflow of the haloform reaction.

Nucleophilic Substitution Reactions

The trihalomethyl group in both molecules is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While specific comparative kinetic studies are scarce, the principles of nucleophilic substitution suggest that the nature of the halogen would influence the reaction rates. Bromine is a better leaving group than chlorine due to its larger size and greater polarizability. This would suggest that nucleophilic displacement of the entire trihalomethyl group, if it were to occur, would be more favorable for this compound. However, the more common reaction pathway involves nucleophilic addition to the carbonyl group.

Spectroscopic Analysis

A comparative summary of the available spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Both compounds are expected to show a singlet for the methyl protons. The chemical shift will be influenced by the electronegativity of the adjacent trihalomethyl group.

  • ¹³C NMR: The carbonyl carbon signal in ketones typically appears in the range of 205-220 ppm.[3] The chemical shifts of the methyl and trihalomethyl carbons will also be characteristic. Simulated ¹³C NMR data for 1,1,1-trichloroacetone shows a peak at 199.40 ppm for the carbonyl carbon.[4]

Compound¹H NMR (Predicted)¹³C NMR (Carbonyl, ppm)
This compound Singlet~190-200
1,1,1-Trichloroacetone Singlet~199.40[4]

Table 2: Comparative NMR Data.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both compounds will be a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electron-withdrawing effect of the trihalomethyl group.

Mass Spectrometry (MS)

The mass spectra of both compounds will exhibit characteristic fragmentation patterns. The presence of multiple halogen atoms will result in distinctive isotopic patterns for the molecular ion and any fragments containing these halogens. For 1,1,1-trichloroacetone, the presence of three chlorine atoms will lead to a characteristic M, M+2, M+4, and M+6 pattern. Similarly, this compound will show a complex isotopic pattern due to the two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_reaction Reaction Monitoring cluster_analysis Product Analysis Synthesis Synthesis of Trihaloacetone Purification Purification (e.g., Distillation) Synthesis->Purification Reaction_Setup Reaction Setup (e.g., Haloform) Purification->Reaction_Setup Monitoring Monitoring (e.g., GC, TLC) Reaction_Setup->Monitoring NMR NMR Spectroscopy Monitoring->NMR IR IR Spectroscopy Monitoring->IR MS Mass Spectrometry Monitoring->MS

Caption: General experimental workflow for synthesis and analysis.

Experimental Protocols

General Protocol for the Haloform Reaction

This protocol can be adapted to compare the reactivity of this compound and 1,1,1-trichloroacetone.

Materials:

  • 1,1,1-Trihaloacetone (0.1 mol)

  • Sodium hydroxide solution (10%)

  • Bromine (for tribromoacetone) or Sodium hypochlorite solution (for trichloroacetone)

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Sodium sulfite (B76179) solution (for quenching excess halogen)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1,1,1-trihaloacetone in a suitable solvent (e.g., dioxane/water).

  • Cool the flask in an ice bath.

  • Slowly add the halogenating agent (bromine or sodium hypochlorite) and the sodium hydroxide solution concurrently, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench any excess halogen with a sodium sulfite solution.

  • Acidify the reaction mixture with hydrochloric acid.

  • Extract the carboxylic acid product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The haloform can be isolated from the aqueous layer.

To compare the reaction rates, aliquots can be taken at regular intervals and analyzed by GC to determine the concentration of the starting material and product.

Conclusion

References

Evaluating the Efficacy of 1,1,1-Tribromoacetone as a Brominating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into molecular scaffolds is a cornerstone of modern organic synthesis, enabling the production of a vast array of pharmaceuticals and complex molecules. The choice of a brominating agent is critical, influencing reaction efficiency, selectivity, and safety. While N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are well-established reagents, this guide provides a comparative evaluation of the potential efficacy of 1,1,1-tribromoacetone as a brominating agent.

This analysis is based on a comprehensive review of available chemical literature and theoretical principles, as experimental data on the use of this compound as a brominating agent for external substrates is notably scarce. Its primary role described in the literature is as a product of the exhaustive bromination of acetone (B3395972).

Comparative Analysis of Brominating Agents

The efficacy of a brominating agent is determined by its ability to serve as a source of electrophilic or radical bromine under controlled conditions. The following table summarizes the key characteristics of this compound, N-Bromosuccinimide (NBS), and molecular bromine (Br₂).

FeatureThis compoundN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State SolidCrystalline SolidFuming Liquid
Primary Use Product of acetone brominationAllylic/Benzylic Bromination, α-Bromination of CarbonylsElectrophilic Addition to Alkenes/Alkynes, Aromatic Bromination
Handling Safety Presumed irritant; handle with careSafer and easier to handle than Br₂Highly corrosive, toxic, and volatile; requires specialized handling
Bromine Source Theoretical (electrophilic or radical)Primarily radical (with initiator) or electrophilicElectrophilic or radical
Selectivity Theoretically low; potential for side reactionsHigh for allylic and benzylic positionsCan be unselective, leading to multiple brominations or additions
Byproducts Acetone, other brominated speciesSuccinimide (B58015) (often easily removed)Hydrogen bromide (HBr)

Theoretical Efficacy of this compound

The potential of this compound to act as a brominating agent hinges on the lability of its C-Br bonds and its ability to generate a reactive bromine species.

As an Electrophilic Brominating Agent: The electron-withdrawing carbonyl group polarizes the C-Br bonds, rendering the bromine atoms susceptible to nucleophilic attack. However, the molecule as a whole is more likely to undergo nucleophilic attack at the carbonyl carbon.

As a Radical Brominating Agent: Homolytic cleavage of a C-Br bond would generate a tribromoacetonyl radical and a bromine radical. The stability of the resulting tribromoacetonyl radical is a key factor. While radical stability is generally enhanced by resonance and hyperconjugation, the electron-withdrawing nature of the remaining bromine atoms and the carbonyl group may not significantly stabilize this radical intermediate, making this pathway less favorable compared to NBS.

Given these considerations, this compound is not anticipated to be an efficient or selective brominating agent. The high reactivity of α-haloketones often leads to a variety of other reaction pathways, such as Favorskii rearrangements or nucleophilic substitution at the carbonyl carbon, which would compete with the desired bromination of an external substrate.

Established Brominating Agents: A Performance Benchmark

N-Bromosuccinimide (NBS): The Selective Workhorse

NBS is a highly valued reagent for its selectivity in brominating allylic and benzylic positions via a radical mechanism, known as the Wohl-Ziegler reaction. It provides a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to double bonds.[1][2][3]

Molecular Bromine (Br₂): The Powerful but Hazardous Reagent

Elemental bromine is a potent brominating agent used in a wide range of transformations.[4] Its high reactivity, however, can lead to a lack of selectivity and the formation of multiple byproducts.[5] Furthermore, its hazardous nature, being a corrosive and fuming liquid, necessitates stringent safety precautions.[4]

Experimental Protocols

Due to the lack of documented use of this compound as a brominating agent, a reliable experimental protocol cannot be provided. For comparison, standard protocols for allylic bromination using NBS and electrophilic addition of Br₂ to an alkene are presented below.

Experimental Protocol 1: Allylic Bromination of Cyclohexene (B86901) using NBS

Objective: To synthesize 3-bromocyclohexene (B24779) from cyclohexene using N-bromosuccinimide.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) (solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve cyclohexene (1.0 eq) in CCl₄.

  • Add NBS (1.0 eq) and a catalytic amount of AIBN to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.

  • Purify the product by distillation.

Experimental Protocol 2: Electrophilic Bromination of (E)-Stilbene using Br₂

Objective: To synthesize (1R,2S)-1,2-dibromo-1,2-diphenylethane from (E)-stilbene using molecular bromine.

Materials:

  • (E)-Stilbene

  • Molecular bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Sodium thiosulfate (B1220275) solution

  • Round-bottom flask

  • Dropping funnel

  • Stir plate and stir bar

Procedure:

  • Dissolve (E)-stilbene (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of Br₂ (1.0 eq) in CH₂Cl₂.

  • Add the bromine solution dropwise to the stirred stilbene (B7821643) solution. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction to stir for an additional 15 minutes.

  • If the solution retains a bromine color, add a few drops of sodium thiosulfate solution to quench the excess bromine.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure (1R,2S)-1,2-dibromo-1,2-diphenylethane.

Visualizing Reaction Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating a brominating agent and the mechanistic pathways for established brominating agents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Substrate & Brominating Agent Setup Set up Reaction (Temperature, Atmosphere) Reagents->Setup Solvent Choose Solvent Solvent->Setup Addition Add Reagents Setup->Addition Monitoring Monitor Progress (TLC, GC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction & Washing Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Distillation, Crystallization) Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Calculate Yield & Purity Characterization->Yield

A generalized workflow for evaluating a brominating agent.

Mechanistic pathways for NBS and Br₂ brominations.

Conclusion

Based on a thorough review of the chemical literature and fundamental principles of reactivity, this compound is unlikely to be an effective or practical brominating agent. The absence of experimental data for its use in this capacity, coupled with the high probability of competing side reactions, suggests that its utility is limited. For researchers and professionals in drug development, established reagents such as N-bromosuccinimide and molecular bromine remain the superior choices for controlled and efficient bromination reactions. NBS offers excellent selectivity for allylic and benzylic positions with enhanced safety, while Br₂ provides high reactivity for a broader range of substrates, albeit with significant handling challenges. The selection between these two should be guided by the specific requirements of the synthetic target, including desired selectivity and safety considerations.

References

A Comparative Spectroscopic Analysis of Brominated Acetone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of various brominated acetone (B3395972) derivatives, including monobromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, and 1,1,3-tribromoacetone. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The information herein is crucial for researchers in organic synthesis, drug development, and analytical chemistry where these compounds may be synthesized, utilized as intermediates, or identified as byproducts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the discussed brominated acetone derivatives.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
Monobromoacetone ~1725 (s)C=O (carbonyl) stretch
~1250 (m)C-C stretch
~650 (m)C-Br stretch
1,1-Dibromoacetone ~1730 (s)C=O (carbonyl) stretch
Not specifiedC-C stretch
Not specifiedC-Br stretch
1,3-Dibromoacetone 1700-1750 (s)[1]C=O (carbonyl) stretch
Fingerprint regionC-Br stretch[1]
1,1,3-Tribromoacetone Not specifiedC=O (carbonyl) stretch
Not specifiedC-C stretch
Not specifiedC-Br stretch

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Monobromoacetone 2.37sCH₃
3.97sCH₂Br
1,1-Dibromoacetone Not specifiedNot specifiedCH₃
Not specifiedNot specifiedCHBr₂
1,3-Dibromoacetone ~4.15[1]sCH₂Br
1,1,3-Tribromoacetone Not specifiedNot specifiedCH₂Br
Not specifiedNot specifiedCHBr₂

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Monobromoacetone 26.5CH₃
36.2CH₂Br
200.1C=O
1,1-Dibromoacetone Not specifiedCH₃
Not specifiedCHBr₂
Not specifiedC=O
1,3-Dibromoacetone Not specifiedCH₂Br
Not specifiedC=O
1,1,3-Tribromoacetone Not specifiedCH₂Br
Not specifiedCHBr₂
Not specifiedC=O

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Monobromoacetone 136/138 (approx. 1:1 ratio)43 (CH₃CO⁺), 93/95 (M-CH₃)⁺
1,1-Dibromoacetone Not specifiedNot specified
1,3-Dibromoacetone 214/216/218 (approx. 1:2:1 ratio)Not specified
1,1,3-Tribromoacetone 292/294/296/298 (approx. 1:3:3:1 ratio)Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For liquid samples like monobromoacetone, a neat spectrum can be obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation : Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Data Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis : The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe for pure solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Analysis : The mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. The isotopic distribution, particularly for bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), is a key feature in identifying brominated compounds.

Visualizations

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of brominated acetone derivatives.

Spectroscopic_Comparison_Workflow cluster_compounds Brominated Acetone Derivatives cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis A Monobromoacetone IR IR Spectroscopy A->IR NMR NMR Spectroscopy (¹H & ¹³C) A->NMR MS Mass Spectrometry A->MS B 1,1-Dibromoacetone B->IR B->NMR B->MS C 1,3-Dibromoacetone C->IR C->NMR C->MS D Tribromoacetone D->IR D->NMR D->MS IR_Data Functional Groups (e.g., C=O, C-Br) IR->IR_Data NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data MS_Data Molecular Ion Fragmentation Pattern Isotopic Distribution MS->MS_Data Comparison Structure Elucidation & Differentiation IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of brominated acetones.

References

A Comparative Analysis of 1,1,1-Tribromoacetone and Other Alpha-Bromo Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, reactivity, and biological applications of 1,1,1-Tribromoacetone in comparison to other key alpha-bromo ketones.

Alpha-bromo ketones are a class of organic compounds characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts a high degree of reactivity, rendering them valuable intermediates in organic synthesis and as covalent inhibitors in drug discovery. Among these, this compound stands out due to its unique polyhalogenated structure. This guide provides a comprehensive comparison of this compound with other alpha-bromo ketones, including bromoacetone (B165879), 1,1-dibromoacetone, and its isomer 1,1,3-tribromoacetone, with a focus on their chemical properties, reactivity, and applications in targeting biological pathways.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of alpha-bromo ketones are significantly influenced by the number and position of the bromine atoms. The following table summarizes key data for this compound and its counterparts.

PropertyBromoacetone1,1-DibromoacetoneThis compound1,1,3-Tribromoacetone
Molecular Formula C₃H₅BrOC₃H₄Br₂OC₃H₃Br₃OC₃H₃Br₃O
Molecular Weight ( g/mol ) 136.97215.87294.77[1]294.77[2]
CAS Number 598-31-2513-88-23770-98-7[1]3475-39-6[2]
Boiling Point (°C) 137-138~160 (decomposes)Not readily available114-116 @ 14 Torr[2]
Melting Point (°C) -36.5Not readily availableNot readily available28-29[2]
Density (g/cm³) 1.634Not readily availableNot readily available2.561 (predicted)[2]
LogP 0.821.52.3[1]3.25[2]

Reactivity Profile: The Impact of Polybromination

The primary mode of reactivity for alpha-bromo ketones is nucleophilic substitution at the alpha-carbon, which is rendered highly electrophilic by the adjacent electron-withdrawing carbonyl group and the bromine atom(s).[3] The degree of bromination significantly impacts this reactivity.

Increased Electrophilicity: With each additional bromine atom, the inductive electron-withdrawing effect increases, making the alpha-carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This suggests that the reactivity towards nucleophiles would likely follow the trend: bromoacetone < dibromoacetone < tribromoacetone. A kinetic study on the bromination of acetone (B3395972) and its brominated derivatives supports the notion of increasing reactivity with successive halogenation under certain conditions.[4]

Steric Hindrance: Conversely, the increasing number of bulky bromine atoms can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack, especially with larger nucleophiles.

Leaving Group Ability: The tribromomethyl group in this compound can also act as a leaving group in certain reactions, such as the haloform reaction, which is not a pathway available to monobromoacetone.

Applications in Drug Development: Targeting the Ubiquitin-Proteasome System

A significant application of alpha-bromo ketones in drug development is their use as covalent inhibitors of enzymes, particularly cysteine proteases.[5] The electrophilic alpha-carbon of the ketone reacts with the nucleophilic thiol group of a cysteine residue in the enzyme's active site, forming a stable covalent bond and leading to irreversible inhibition.

One of the key cellular pathways where such inhibitors have shown promise is the ubiquitin-proteasome system (UPS) . The UPS is a critical regulator of protein degradation and cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer.[6][7] Deubiquitinating enzymes (DUBs), a class of proteases that includes ubiquitin-specific proteases (USPs), are key components of the UPS and have emerged as attractive therapeutic targets.[6][7] Alpha-bromo ketones can be designed to selectively target the active site cysteine of specific USPs.

Below is a diagram illustrating the general mechanism of action of an alpha-bromo ketone inhibitor on a ubiquitin-specific protease (USP).

USP_Inhibition cluster_0 Active USP Enzyme cluster_1 Inhibition by Alpha-Bromo Ketone USP_Active_Site USP Active Site (with Cysteine residue) Ubiquitin_Substrate Ubiquitinated Substrate USP_Active_Site->Ubiquitin_Substrate Binds and Cleaves Ubiquitin Inhibited_USP Inactive USP (Covalently Modified) Deubiquitinated_Protein Deubiquitinated Protein Ubiquitin_Substrate->Deubiquitinated_Protein Deubiquitination Alpha_Bromo_Ketone This compound (or other α-bromo ketone) Alpha_Bromo_Ketone->USP_Active_Site Covalent Bond Formation No_Reaction No Deubiquitination Inhibited_USP->No_Reaction Blocks Substrate Binding and Catalysis

Caption: Covalent inhibition of a Ubiquitin-Specific Protease (USP) by an alpha-bromo ketone.

Experimental Protocols

Synthesis of Alpha-Bromo Ketones

The synthesis of alpha-bromo ketones typically involves the electrophilic bromination of a ketone precursor. Controlling the stoichiometry of the brominating agent is crucial to obtain the desired degree of bromination.

General Protocol for Acid-Catalyzed Bromination of Acetone:

  • Materials: Acetone, Bromine, Glacial Acetic Acid.

  • Procedure:

    • Dissolve acetone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the acetone solution with constant stirring. The reaction is exothermic and the temperature should be monitored.

    • The reaction progress can be monitored by the disappearance of the bromine color.

    • After the reaction is complete, the mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bromoacetone product.

    • Purification can be achieved by distillation under reduced pressure.

  • Note: This procedure can be adapted for the synthesis of di- and tri-bromoacetones by adjusting the molar equivalents of bromine. The synthesis of polybrominated ketones can be challenging due to the formation of a mixture of products.[8]

Enzyme Inhibition Assay

The inhibitory potential of alpha-bromo ketones against a target enzyme can be assessed using a variety of biochemical assays.

General Protocol for a USP Inhibition Assay:

  • Materials: Purified USP enzyme, a fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rho110), alpha-bromo ketone inhibitor (dissolved in DMSO), assay buffer (e.g., Tris-HCl with DTT and EDTA).

  • Procedure:

    • Prepare serial dilutions of the alpha-bromo ketone inhibitor in the assay buffer.

    • In a 96-well plate, add the diluted inhibitor solutions and a fixed concentration of the USP enzyme. Include a control with DMSO only (no inhibitor).

    • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader. The fluorescence is proportional to the amount of cleaved substrate.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[9][10]

Below is a workflow diagram for a typical enzyme inhibition assay.

Enzyme_Inhibition_Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solution B Serial Dilution of Inhibitor A->B C Plate Setup (96-well): - Add diluted inhibitor - Add enzyme solution B->C D Pre-incubation (e.g., 30 min at 37°C) C->D E Initiate Reaction: Add Substrate Solution D->E F Kinetic Measurement: Monitor Signal (e.g., Fluorescence) over Time E->F G Data Analysis: - Calculate Initial Rates - Determine % Inhibition - Calculate IC50 F->G

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound and other alpha-bromo ketones represent a versatile class of compounds with significant potential in organic synthesis and drug discovery. The increasing degree of bromination from bromoacetone to this compound is expected to enhance the electrophilicity of the alpha-carbon, a key determinant of their reactivity as alkylating agents and covalent enzyme inhibitors. Their ability to irreversibly inhibit cysteine proteases makes them valuable tools for targeting disease-relevant pathways, such as the ubiquitin-proteasome system. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate the biological activity of these compounds. Further quantitative studies are needed to fully elucidate the comparative reactivity and inhibitory potency of this compound against a panel of enzymes, which will be crucial for the development of selective and effective therapeutic agents.

References

Cross-Reactivity of 1,1,1-Tribromoacetone with Common Functional Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 1,1,1-tribromoacetone with common functional groups. Due to its structure as an α-trihaloketone, this compound is a potent electrophile, making it reactive towards various nucleophilic functional groups present in biological systems and organic molecules. Understanding this reactivity is crucial for assessing its potential as a covalent probe, its toxicological profile, and its suitability in synthetic chemistry.

Executive Summary

This compound exhibits significant reactivity towards soft nucleophiles, particularly thiols and primary amines. The reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism at the α-carbon bearing the three bromine atoms. The strong electron-withdrawing nature of the carbonyl group and the three bromine atoms makes this carbon highly electrophilic. The reactivity with alcohols is considerably lower under physiological conditions. This guide presents a comparative analysis of its reactivity, detailed experimental protocols for assessment, and discusses the potential biological implications of this cross-reactivity.

Data Presentation: Comparative Reactivity of this compound

The following table summarizes the estimated relative reactivity of this compound with common functional groups. The data is presented as estimated second-order rate constants (k₂) and qualitative reactivity levels. These values are based on the known reactivity of α-haloketones and are intended for comparative purposes.

Functional GroupRepresentative MoleculeEstimated k₂ (M⁻¹s⁻¹)Relative ReactivityProbable Reaction Product(s)
Thiol (Thiolate)Cysteine, Glutathione (B108866)10² - 10⁴Very HighThioether
Primary AmineLysine, n-Butylamine10¹ - 10³Highα-Aminoketone
Secondary AmineDiethylamine10⁰ - 10²Moderateα-Aminoketone
AlcoholSerine, Ethanol< 10⁻²Very LowMinimal to no reaction under neutral pH
CarboxylateAspartate, Glutamate< 10⁻³NegligibleNo significant reaction
ImidazoleHistidine10⁻¹ - 10¹Low to ModerateN-alkylated imidazole

Note: The reactivity of thiols and amines is highly pH-dependent, as the deprotonated forms (thiolate and free amine) are the more potent nucleophiles. The provided estimates are for near-physiological pH (around 7.4).

Experimental Protocols

Detailed methodologies for assessing the cross-reactivity of this compound are provided below.

UV-Vis Spectrophotometric Kinetic Assay for Thiol Reactivity

This protocol allows for the quantitative determination of the reaction rate between this compound and a model thiol, such as glutathione (GSH). The assay is based on the derivatization of remaining free thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a colored product that can be quantified.

Materials:

  • This compound

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, GSH, and DTNB in phosphate buffer.

  • In a cuvette, mix GSH solution with phosphate buffer.

  • Initiate the reaction by adding a specific concentration of this compound to the cuvette and start the timer.

  • At various time points, take an aliquot of the reaction mixture and add it to a solution containing an excess of DTNB to stop the reaction with this compound and derivatize the remaining GSH.

  • Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm.

  • The concentration of remaining GSH is calculated using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

  • The second-order rate constant (k₂) can be determined by plotting the reciprocal of the GSH concentration versus time.

NMR Spectroscopic Monitoring of Amine Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction between this compound and a primary amine in real-time, allowing for the identification of products and the determination of reaction kinetics.

Materials:

  • This compound

  • A primary amine (e.g., n-butylamine)

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)

  • NMR Spectrometer

Procedure:

  • Prepare NMR samples containing known concentrations of the primary amine in the deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum of the amine solution.

  • Initiate the reaction by adding a known amount of this compound to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the reactant signals (e.g., the α-protons of the amine) and the appearance of new signals corresponding to the α-aminoketone product.

  • Integrate the signals of both the reactant and product at each time point to determine their relative concentrations.

  • The rate constant can be calculated by fitting the concentration-time data to the appropriate rate law.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a potential signaling pathway affected by the electrophilic nature of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis reagents Prepare Stock Solutions (this compound, Nucleophile) mix Mix Reactants in Controlled Environment (Temperature, Stirring) reagents->mix buffer Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 7.4) buffer->mix uv_vis UV-Vis Spectroscopy (Thiol Reactivity) mix->uv_vis Aliquots at Time Points nmr NMR Spectroscopy (Amine Reactivity) mix->nmr Real-time Acquisition data_analysis Kinetic Data Analysis (Calculation of Rate Constants) uv_vis->data_analysis nmr->data_analysis

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Keap1_Nrf2_Pathway cluster_nucleus Nuclear Events TBA This compound (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) TBA->Keap1_Nrf2 Reacts with Keap1 Cysteines Keap1_mod Keap1 (Modified Cysteines) Keap1_Nrf2->Keap1_mod Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_in_nucleus Nrf2 ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Cytoprotective Genes (e.g., GST, NQO1) ARE_in_nucleus ARE Nrf2_in_nucleus->ARE_in_nucleus Binds to Gene_Expression_in_nucleus Gene Transcription ARE_in_nucleus->Gene_Expression_in_nucleus

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by electrophiles.[1][2][3]

Discussion

The high reactivity of this compound with thiols has significant implications for its biological activity. Cysteine residues in proteins are key targets for electrophilic modification. Such modifications can lead to altered protein function, enzyme inhibition, and the induction of cellular stress responses. One of the primary cellular defense mechanisms against electrophilic stress is the Keap1-Nrf2 pathway.[1][2][3] Electrophiles like this compound can react with cysteine residues on the sensor protein Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[1][2] Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes.

Furthermore, exposure to reactive electrophiles can trigger other stress-responsive signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] The activation of pathways like JNK and p38 MAPK is often associated with cellular responses to toxic insults and can ultimately influence cell fate decisions, including apoptosis.[4]

The reactivity profile of this compound makes it a useful tool for studying these cellular pathways. However, its high and somewhat indiscriminate reactivity also highlights its potential for cytotoxicity. For drug development professionals, understanding this cross-reactivity is paramount for assessing potential off-target effects and toxicity of any lead compounds containing such a reactive moiety.

Conclusion

This compound is a highly reactive electrophile with a strong preference for soft nucleophiles like thiols and primary amines. Its cross-reactivity can be quantitatively assessed using the experimental protocols outlined in this guide. The potent electrophilicity of this compound suggests that it can significantly impact cellular function by modifying proteins and activating stress response pathways. This information is critical for researchers utilizing this compound as a chemical probe and for scientists in the field of drug development who need to consider the potential liabilities of incorporating such reactive functionalities into therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1,1,1-Tribromoacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,1,1-tribromoacetone is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and must be handled with stringent protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, data for similar brominated and halogenated compounds indicate that it should be treated as a hazardous substance.[1][2][3] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment based on guidelines for similar hazardous chemicals.

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical splash goggles. A face shield is also recommended when handling larger quantities or when there is a significant splash risk.[4]Protects eyes from splashes of the chemical, which is likely corrosive and can cause severe eye damage.[1][4]
Hand Protection Nitrile or neoprene gloves. It is crucial to check the manufacturer's glove compatibility chart for the specific chemical.[4]Provides a barrier against skin contact. Brominated compounds can cause skin irritation or burns.[2][3]
Body Protection A fully buttoned, flame-resistant lab coat.Protects against accidental spills and splashes.
Respiratory Not typically required when working in a properly functioning chemical fume hood. For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[3]This compound is likely volatile, and its vapors may be harmful if inhaled.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent such as vermiculite (B1170534) or sand.[4] Place the absorbed material into a labeled, sealable, and compatible hazardous waste container.[4]

  • Large Spills: If a significant amount of this compound is released, especially outside of a fume hood, evacuate the area immediately.[4] Secure the location to prevent entry and contact your institution's Environmental Health & Safety (EH&S) department or the appropriate emergency response team.[4]

Step-by-Step Disposal Procedure

As a halogenated organic compound, this compound must not be disposed of down the drain or in regular trash.[5] It should be segregated as halogenated organic waste.[5]

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled waste container for halogenated organic compounds.[4][5] The container should be sealable and airtight.[4]

    • The label should clearly state "Hazardous Waste" and list the contents, including "this compound."[4]

  • Storage:

    • Store the waste container in a well-ventilated, designated satellite accumulation area.

    • Keep the container closed except when adding waste.

    • Store away from incompatible materials, which may include strong oxidizing agents, acids, bases, and metals.[2][4]

  • Disposal Request:

    • Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures.[4]

    • Your institution's EH&S department will arrange for pickup and transport to a licensed hazardous waste disposal facility.

  • Final Disposal Method:

    • The most common and required method for disposing of brominated organic waste is through high-temperature incineration at a licensed hazardous waste facility.[5][6] These facilities are equipped with the necessary emission control systems to handle hazardous by-products.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Compatible Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill waste_generated Waste Generated fume_hood->waste_generated small_spill Small Spill: - Absorb with inert material - Collect in waste container spill->small_spill Yes (Small) large_spill Large Spill: - Evacuate Area - Notify EH&S spill->large_spill Yes (Large) spill->waste_generated No collect_waste Collect in Labeled Halogenated Organic Waste Container small_spill->collect_waste end End: Proper Disposal by Licensed Facility large_spill->end waste_generated->collect_waste Yes store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Request Pickup from EH&S store_waste->request_pickup request_pickup->end

Workflow for this compound Disposal

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. Local, state, and federal regulations for hazardous waste disposal must be followed.

References

Safe Handling and Personal Protective Equipment for 1,1,1-Tribromoacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,1,1-Tribromoacetone. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety protocols. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize risk.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene), a lab coat, and an apron.[2][3]Prevents skin contact and absorption.
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or exposure limits are exceeded.[2]Prevents inhalation of harmful vapors.
Foot Protection Closed-toe shoes.Protects feet from spills.

Always ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]

Step-by-Step Operational Plan for Handling this compound

2.1. Preparation and Handling

  • Ventilation : All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]

  • Personal Protective Equipment (PPE) : Before handling, don all required PPE as outlined in Table 1.

  • Handling : Use non-sparking tools and take precautionary measures against static discharge.[4] Avoid direct contact with skin and eyes.[4] Do not breathe in dust, fumes, gas, mist, vapors, or spray.

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep away from heat, sparks, and open flames. The storage area should be locked.

2.2. Disposal Plan

  • Waste Collection : Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the chemical waste through an approved waste disposal plant. Do not dispose of it down the drain.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: First Aid and Emergency Response

Exposure Type First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][5] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
Accidental Release/Spill Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.

Workflow for Handling and Emergency Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

G Workflow for Handling this compound cluster_handling Standard Handling Procedure cluster_emergency Emergency Response prep Preparation: - Don appropriate PPE - Work in a fume hood handle Handling: - Use non-sparking tools - Avoid contact and inhalation prep->handle storage Storage: - Tightly sealed container - Cool, well-ventilated area handle->storage disposal Disposal: - Collect in a labeled container - Dispose via approved facility storage->disposal exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) first_aid Administer First Aid (Move to fresh air, flush with water) exposure->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention spill Accidental Spill spill_response Spill Response: - Evacuate and ventilate - Wear PPE - Absorb and collect waste spill->spill_response spill_disposal Dispose of Spill Waste spill_response->spill_disposal

Caption: Workflow for handling this compound and emergency response.

References

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